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  • Product: Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
  • CAS: 1638767-44-8

Core Science & Biosynthesis

Foundational

Synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate: A Technical Guide

Introduction: The Significance of the 7-Deazapurine Core The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry and drug development.[1] Its structu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Deazapurine Core

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry and drug development.[1] Its structural resemblance to the purine core of DNA and RNA allows it to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes.[1][2] This has led to the development of numerous potent therapeutic agents for the treatment of cancers, viral infections, and inflammatory diseases. The targeted introduction of functional groups onto this scaffold is a key strategy for modulating the pharmacological properties of these molecules. Specifically, the bromo- and carboxylate-moieties at the C5 and C2 positions, respectively, serve as versatile synthetic handles for further molecular elaboration, making Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate a highly valuable intermediate in the synthesis of complex drug candidates.[3][4] This guide provides an in-depth examination of a robust synthetic pathway to this key building block, detailing the underlying chemical principles and experimental protocols.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate suggests a disconnection at the C5-Br bond, pointing to a late-stage bromination of a pyrrolo[2,3-d]pyrimidine-2-carboxylate precursor. This strategy is advantageous as it avoids potential complications of carrying a bromine substituent through the initial heterocyclic ring formation steps. The pyrrolo[2,3-d]pyrimidine-2-carboxylate core can be constructed through the condensation of a substituted pyrimidine with a three-carbon synthon that will form the pyrrole ring.

Retrosynthesis Target Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Precursor1 Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Target->Precursor1 C5-Bromination Precursor2 Substituted Pyrimidine Precursor1->Precursor2 Pyrrole Ring Formation Precursor3 Three-Carbon Synthon Precursor1->Precursor3 Pyrrole Ring Formation

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Experimental Protocols

The synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can be efficiently achieved in a two-step sequence starting from commercially available 2-amino-4-chloro-5-cyanopyrimidine. The overall synthetic scheme is depicted below.

Synthesis_Scheme cluster_step1 Step 1: Synthesis of Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate cluster_step2 Step 2: Bromination A 2-Amino-4-chloro-5-cyanopyrimidine C Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate A->C 1. Toluene, Reflux 2. DBU, Acetonitrile, Reflux B Methyl (triphenylphosphoranylidene)acetate B->C D Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate C->D N-Bromosuccinimide (NBS) DMF, rt

Caption: Overall synthetic scheme.

Part 1: Synthesis of Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

The initial step involves the construction of the pyrrolo[2,3-d]pyrimidine core. This is achieved through a tandem reaction sequence initiated by the aza-Wittig reaction between 2-amino-4-chloro-5-cyanopyrimidine and Methyl (triphenylphosphoranylidene)acetate, followed by an intramolecular cyclization.

Reaction Mechanism: The reaction proceeds via an initial aza-Wittig reaction where the phosphonium ylide attacks the cyano group of the pyrimidine. The resulting intermediate undergoes intramolecular cyclization through the attack of the amino group onto the newly formed imine, followed by elimination of triphenylphosphine oxide and aromatization to yield the pyrrolo[2,3-d]pyrimidine core. The use of a base like DBU facilitates the final aromatization step.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-amino-4-chloro-5-cyanopyrimidine (1.0 eq) in anhydrous toluene (10 mL/mmol), add Methyl (triphenylphosphoranylidene)acetate (1.2 eq).

  • Aza-Wittig Reaction: Heat the reaction mixture to reflux for 12-16 hours under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Exchange: After completion of the initial reaction, cool the mixture to room temperature and remove the toluene under reduced pressure.

  • Cyclization: To the residue, add anhydrous acetonitrile (15 mL/mmol) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

  • Reaction Completion: Heat the mixture to reflux for 4-6 hours until the cyclization is complete, as indicated by TLC or LC-MS analysis.

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate as a solid.

Table 1: Summary of Reaction Parameters for Step 1

ParameterValue
Starting Material2-Amino-4-chloro-5-cyanopyrimidine
ReagentMethyl (triphenylphosphoranylidene)acetate
Solvent (Aza-Wittig)Toluene
Solvent (Cyclization)Acetonitrile
BaseDBU
Temperature (Aza-Wittig)Reflux (~111 °C)
Temperature (Cyclization)Reflux (~82 °C)
Typical Yield60-75%
Part 2: Synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

The second and final step is the regioselective bromination of the electron-rich pyrrole ring at the C5 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

Reaction Mechanism: This reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrrole ring of the 7-deazapurine core is electron-rich and susceptible to electrophilic attack. NBS serves as the source of the electrophilic bromine species. The reaction is typically fast and occurs at room temperature. The regioselectivity for the C5 position is governed by the electronic properties of the heterocyclic system.

Experimental Protocol:

  • Reaction Setup: Dissolve Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (20 mL/mmol) in a flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Quenching: Upon completion, pour the reaction mixture into ice-cold water (100 mL/mmol).

  • Product Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Table 2: Summary of Reaction Parameters for Step 2

ParameterValue
Starting MaterialMethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
ReagentN-Bromosuccinimide (NBS)
SolventN,N-Dimethylformamide (DMF)
Temperature0 °C to room temperature
Typical Yield85-95%

Characterization Data

The final product, Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, should be characterized by standard analytical techniques to confirm its identity and purity.

Table 3: Expected Analytical Data

TechniqueExpected Data
¹H NMR Resonances corresponding to the pyrrole proton, pyrimidine proton, NH proton, and the methyl ester protons. The chemical shifts will be influenced by the bromo-substituent.
¹³C NMR Signals for all carbon atoms in the molecule, including the carbonyl carbon of the ester.
Mass Spec (ESI) [M+H]⁺ and/or [M-H]⁻ ions corresponding to the molecular weight of the product. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) should be observed.
Melting Point A sharp melting point is indicative of high purity.

Conclusion and Future Perspectives

The synthetic route outlined in this guide provides a reliable and efficient method for the preparation of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, a key intermediate for the synthesis of a diverse range of biologically active molecules. The procedures described are based on well-established chemical transformations and are amenable to scale-up. The versatility of the bromo- and ester functionalities in the final product opens up numerous possibilities for further chemical modifications, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C5 position, and amide bond formation at the C2 position. This allows for the rapid generation of compound libraries for drug discovery programs targeting various therapeutic areas.

References

  • Taylor & Francis Online. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link][2]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link][3]

  • PMC - NIH. (n.d.). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Retrieved from [Link][5]

  • PMC - NIH. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link][1]

  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link][4]

  • PubMed. (2000). Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines. Retrieved from [Link][6]

Sources

Exploratory

A Technical Guide to the Chemical Properties and Reactivity of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Executive Summary: The pyrrolo[2,3-d]pyrimidine heterocyclic system, also known as 7-deazapurine, represents a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrrolo[2,3-d]pyrimidine heterocyclic system, also known as 7-deazapurine, represents a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a pivotal building block for the synthesis of these complex molecules. Its strategic placement of functional groups—a reactive bromine atom for cross-coupling, a pyrrolic nitrogen for substitution, and a methyl ester for further derivatization—offers a versatile platform for generating diverse chemical libraries. This guide provides an in-depth analysis of its chemical properties, spectroscopic characteristics, and key reactivity patterns, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Structure and Significance

The title compound belongs to the 7-deazapurine family, which are structural analogs of purines where the nitrogen atom at position 7 is replaced by a carbon atom.[2] This modification significantly alters the electronic properties and metabolic stability of the molecule while preserving its ability to form crucial hydrogen bond interactions with biological targets, a feature that has been exploited in the development of numerous targeted therapies.[3][4] Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate serves as a pre-functionalized, high-value intermediate for accessing novel derivatives within this chemical space.

Caption: Figure 2: Key reactive sites for functionalization.

N7-Functionalization: Protection and Modulation

The pyrrole N-H proton is acidic and readily deprotonated by common bases (e.g., NaH, K₂CO₃). This site is often the first to be functionalized in a synthetic sequence.

Expertise & Causality: Alkylating or arylating the N7 position serves two primary purposes. First, it can act as a protecting group to prevent unwanted side reactions at this site during subsequent steps, such as metal-catalyzed cross-couplings. Second, and more importantly in drug design, the substituent introduced at N7 can be a key pharmacophoric element that interacts with the target protein, modulates physicochemical properties like solubility, or blocks metabolic attack. The choice of an N7-substituent is a critical, data-driven decision in lead optimization.

C5 Cross-Coupling: The Gateway to Diversity

The bromine atom at the C5 position is the molecule's most valuable feature for library synthesis. It is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups.

Trustworthiness & Protocol: A well-defined, reproducible protocol is essential for success. The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds at this position.

Exemplar Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically 2M aqueous sodium carbonate (Na₂CO₃) (3.0 eq).

    • Causality: An excess of the boronic acid is used to drive the reaction to completion. The tetrakis(triphenylphosphine)palladium(0) catalyst is chosen for its reliability and broad functional group tolerance. The aqueous base is crucial for the transmetalation step of the catalytic cycle.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

    • Causality: The solvent system must be capable of dissolving both the organic starting materials and the inorganic base to ensure an efficient reaction. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

    • Self-Validation: The progress is monitored to ensure full conversion of the starting material. The purification step isolates the desired product, and its identity and purity are confirmed by spectroscopic methods (NMR, MS), validating the success of the protocol.

workflow Figure 3: Workflow for a typical Suzuki cross-coupling. reagents Combine Reactants: - Pyrrolopyrimidine (1 eq) - Boronic Acid (1.2 eq) - Pd(PPh₃)₄ (5 mol%) - Na₂CO₃ (3 eq) solvent Add Degassed Solvent (e.g., Dioxane/H₂O) reagents->solvent Inert Atmosphere heat Heat Reaction (80-100 °C) Monitor by LC-MS solvent->heat workup Aqueous Workup (Dilute, Extract with EtOAc) heat->workup Reaction Complete purify Purify (Flash Chromatography) workup->purify product Characterize Product (NMR, MS) purify->product

Caption: Figure 3: Workflow for a typical Suzuki cross-coupling.

C2-Ester Manipulation: Bioisosteric Replacement

The methyl ester at the C2 position provides a handle for conversion into other functional groups, most commonly amides or the carboxylic acid.

  • Saponification: The ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as lithium hydroxide (LiOH) in a THF/water mixture. The resulting acid can be a final compound or can be used in subsequent amide couplings.

  • Amidation: The carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form amides. Amides are often preferred in drug candidates over esters due to their increased metabolic stability and ability to act as hydrogen bond donors and acceptors. This transformation is a key step in fine-tuning the molecule's interaction with its biological target.

Applications in Drug Discovery

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is explicitly marketed as a Protein Degrader Building Block . [5]This highlights its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In a typical PROTAC, this scaffold could be elaborated into a ligand that binds to a target protein of interest. The ester at C2 could be converted to an amide linker, which is then attached to a second ligand that binds to an E3 ubiquitin ligase, leading to the degradation of the target protein.

Furthermore, the 7-deazapurine core is central to the mechanism of action for numerous therapies. Derivatives have shown potent activity as:

  • Anticancer Agents: By targeting kinases crucial for cell proliferation and survival. [2][4]* Antiviral Agents: With demonstrated activity against viruses like Zika and Dengue. [6]* Anti-inflammatory Agents: Through mechanisms such as the inhibition of nitric oxide production. [7]

Conclusion

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is far more than a simple chemical. It is a strategically designed intermediate that provides medicinal chemists with a reliable and versatile entry point into the rich chemical space of 7-deazapurine derivatives. A thorough understanding of its physicochemical properties and its distinct reactivity at the N7, C5, and C2 positions enables the rational design and efficient synthesis of novel compounds with significant potential as next-generation therapeutic agents. Its role as a key building block in the development of kinase inhibitors and protein degraders ensures its continued relevance in the field of drug discovery.

References

  • Allschoolabs. methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate - 97%, high purity. [Link]

  • Aal-Chemicals. methyl 5-bromo-7H-pyrrolo[2, 3-d]pyrimidine-2-carboxylate, min 97%, 1 gram. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]

  • PubChem. methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | C8H6BrN3O2. [Link]

  • Google Patents.
  • PubMed Central (PMC). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • PubMed. Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. [Link]

  • PubMed Central (PMC). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

Sources

Foundational

Unraveling the Profile of CAS 1638767-44-8: A Guide to Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

For Immediate Release Shanghai, China – January 20, 2026 – Researchers, scientists, and drug development professionals now have a foundational guide to the chemical compound identified by CAS number 1638767-44-8. This do...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 20, 2026 – Researchers, scientists, and drug development professionals now have a foundational guide to the chemical compound identified by CAS number 1638767-44-8. This document serves to characterize Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate , a molecule of interest within the broader family of pyrrolo[2,3-d]pyrimidines, a class of compounds recognized for its diverse pharmacological potential.

Chemical Identity and Physicochemical Properties

The compound assigned CAS number 1638767-44-8 is chemically known as Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.[1][2] Its molecular structure consists of a fused pyrrolopyrimidine ring system, with a bromine atom substituted at the 5-position and a methyl carboxylate group at the 2-position.

Table 1: Physicochemical Properties of CAS 1638767-44-8

PropertyValueSource(s)
CAS Number 1638767-44-8[1][2]
IUPAC Name Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate[1][2]
Molecular Formula C₈H₆BrN₃O₂[2]
Molecular Weight 256.06 g/mol [1]
Purity Typically ≥95-97%[2]
Physical Form Solid (presumed)
Storage Room temperature[2]

Structural Context: The Pyrrolo[2,3-d]pyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine core, an isomer of purine, is a significant scaffold in medicinal chemistry. This structural motif is present in a variety of biologically active molecules, including antivirals, antifungals, and kinase inhibitors. The specific substitutions on this core, namely the bromine at the 5-position and the methyl ester at the 2-position, are expected to modulate its electronic properties and steric profile, thereby influencing its interaction with biological targets.

Analytical Characterization: A Methodological Approach

While specific experimental data for CAS 1638767-44-8 is not extensively available in peer-reviewed literature, a standard battery of analytical techniques would be employed for its full characterization. The following protocols are based on established methodologies for similar small molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the purity and confirm the molecular weight of the compound.

Hypothetical Protocol:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.

    • Data Analysis: Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺ (255.97) and/or the deprotonated molecule [M-H]⁻ (253.95) to confirm identity and assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of the molecule.

Hypothetical Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR:

    • Acquire a proton NMR spectrum to identify the number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and integration. Expected signals would include those for the aromatic protons, the NH proton of the pyrrole ring, and the methyl ester protons.

  • ¹³C NMR:

    • Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments. This would include signals for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon.

  • 2D NMR (COSY, HSQC, HMBC):

    • Perform correlation spectroscopy experiments to establish connectivity between protons and carbons, confirming the substitution pattern on the pyrrolo[2,3-d]pyrimidine core.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Hypothetical Protocol:

  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Look for characteristic absorption bands corresponding to:

    • N-H stretching (around 3200-3400 cm⁻¹).

    • C=O stretching of the ester (around 1700-1730 cm⁻¹).

    • C=N and C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹).

    • C-O stretching of the ester (around 1100-1300 cm⁻¹).

Potential Applications in Drug Discovery

Given that Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is listed as a "Protein Degrader Building Block" by some suppliers, its primary utility for researchers is likely as a synthetic intermediate.[2] The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of various substituents to build more complex molecules. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other moieties.

Diagram 1: Potential Synthetic Utility of CAS 1638767-44-8

G cluster_0 Synthetic Transformations A Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS 1638767-44-8) B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B Pd-catalyzed C Ester Hydrolysis A->C Base/Acid D Diverse Functionalized Pyrrolo[2,3-d]pyrimidines B->D E Carboxylic Acid Intermediate C->E

Caption: Synthetic pathways for elaborating the core structure.

Conclusion

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS 1638767-44-8) represents a valuable building block for medicinal chemistry and drug discovery. While detailed characterization and biological activity data are not yet widely published, its structural features suggest significant potential for the synthesis of novel compounds with therapeutic promise. The analytical and synthetic methodologies outlined here provide a framework for researchers to further investigate this and related molecules.

References

  • BLD Pharmatech Co., Limited (Page 287) @ ChemBuyersGuide.com, Inc. Available at: [Link]

  • Biosynth (Page 188) @ ChemBuyersGuide.com, Inc. Available at: [Link]

  • methyl 5-bromo-7H-pyrrolo[2, 3-d]pyrimidine-2-carboxylate, min 97%, 1 gram - Oakwood Chemical. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the NMR Analysis of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Prepared by: A Senior Application Scientist Abstract Molecular Structure and Numbering A clear and consistent numbering system is essential for accurate spectral assignment. The structure of methyl 5-bromo-7H-pyrrolo[2,3...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Abstract

Molecular Structure and Numbering

A clear and consistent numbering system is essential for accurate spectral assignment. The structure of methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is presented below with the standard IUPAC numbering for the bicyclic core.

Caption: Structure of methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides crucial information about the electronic environment of protons in a molecule. For this analysis, DMSO-d₆ is selected as the solvent of choice, as it is widely used for this class of compounds due to its excellent solubilizing power and its ability to reveal N-H protons, which might otherwise undergo rapid exchange.[2][3] The residual proton signal in DMSO-d₆ appears around δ 2.50 ppm.[4]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale & Comparative Insights
N7-H 12.0 - 13.0Broad Singlet-The pyrrole N-H proton in 7H-pyrrolo[2,3-d]pyrimidines is typically observed as a broad singlet in the downfield region (δ 11.5-13.0 ppm) due to hydrogen bonding and moderate exchange rates.[3][5] This signal would disappear upon D₂O exchange.
H4 8.6 - 8.8Singlet-This proton is part of the electron-deficient pyrimidine ring and is deshielded by the adjacent nitrogen atoms (N3 and the bridgehead N). Its singlet nature arises from the absence of adjacent protons. In related 7H-pyrrolo[2,3-d]pyrimidine structures, the H2 proton (analogous to H4 here, as C2 is substituted) appears in the δ 8.2-8.7 ppm range.[3]
H6 7.8 - 8.1Singlet (or very narrow doublet)J ≈ 1-2 HzThis proton resides on the pyrrole ring. Its chemical shift is significantly influenced by two main factors: the deshielding effect of the adjacent electronegative bromine atom at C5 and the electron-withdrawing nature of the fused pyrimidine ring. In N-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, aromatic protons ortho to the bromine appear around δ 8.3 ppm.[3] A singlet is predicted, though a small long-range coupling to N7-H might be observable in some cases.
O-CH₃ 3.9 - 4.1Singlet-The methyl ester protons are expected to resonate as a sharp singlet. The electron-withdrawing nature of the carbonyl group and the aromatic system places this signal in a typical range for methyl esters attached to sp² carbons.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the local electronic environment, including hybridization and the electronegativity of attached atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 101 MHz)

CarbonPredicted δ (ppm)Rationale & Comparative Insights
C=O (Ester) 160 - 165The carbonyl carbon of the methyl ester is expected in this downfield region, typical for α,β-unsaturated esters.
C4 150 - 153This pyrimidine carbon is adjacent to two nitrogen atoms, leading to a significant downfield shift. In the parent 7H-pyrrolo[2,3-d]pyrimidine, C4 resonates around δ 150.8 ppm.[3]
C7a 150 - 153As a bridgehead carbon flanked by N1 and N7, C7a is also highly deshielded and often appears in a similar region to C4.
C2 140 - 145The attachment of the electron-withdrawing carboxylate group will deshield this carbon. Its position between two nitrogens would normally place it further downfield, but the substituent effect modifies this.
C5a 118 - 122This bridgehead carbon is part of the pyrrole ring fusion and typically appears in this region. In related structures, this carbon is found around δ 118-120 ppm.[3]
C6 128 - 132The C6 carbon, attached to H6, is expected to be significantly deshielded compared to a standard pyrrole due to the adjacent C5-Br bond and the fused pyrimidine ring.
C5 95 - 100The direct attachment of the bromine atom causes a strong shielding effect (the "heavy atom effect"), shifting this carbon significantly upfield compared to an unsubstituted pyrrole carbon. This is a highly characteristic signal. In similar bromo-substituted heterocycles, the carbon bearing the bromine is often found below δ 100 ppm.
O-CH₃ 52 - 55The methyl carbon of the ester group is expected in this standard range.[2]

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for the definitive assignment of complex structures.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other. For this molecule, the primary expected correlation would be a weak cross-peak between the N7-H and H6 protons, confirming their spatial proximity and potential for a small through-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton directly to the carbon to which it is attached. This is the most reliable method for assigning the protonated carbons.

Expected HSQC Correlations:

  • H4 will correlate with C4 .

  • H6 will correlate with C6 .

  • The O-CH₃ protons will correlate with the O-CH₃ carbon.

HSQC_Correlations cluster_H ¹H Spectrum cluster_C ¹³C Spectrum H4 H4 (δ 8.6-8.8) C4 C4 (δ 150-153) H4->C4 ¹JCH H6 H6 (δ 7.8-8.1) C6 C6 (δ 128-132) H6->C6 ¹JCH OCH3_H O-CH₃ (δ 3.9-4.1) OCH3_C O-CH₃ (δ 52-55) OCH3_H->OCH3_C ¹JCH

Caption: Predicted HSQC correlations for the molecule.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is arguably the most powerful tool for elucidating the complete carbon skeleton by revealing long-range correlations (typically 2-3 bonds) between protons and carbons.

Key Predicted HMBC Correlations:

  • O-CH₃ protons (δ 3.9-4.1) : A strong correlation to the ester C=O (δ ~162 ppm) and a key correlation to C2 (δ ~142 ppm) would confirm the attachment of the methyl carboxylate group at the C2 position.

  • H4 (δ 8.6-8.8) : Correlations to the bridgehead carbons C5a (δ ~120 ppm) and C7a (δ ~151 ppm), as well as to C2 and C5 , would definitively place this proton on the pyrimidine ring.

  • H6 (δ 7.8-8.1) : Crucial correlations to the bromine-bearing C5 (δ ~97 ppm), the bridgehead C7a (δ ~151 ppm), and C5a (δ ~120 ppm) would confirm the structure of the pyrrole ring.

  • N7-H (δ ~12.5) : Correlations from this exchangeable proton to C6 , C7a , and C5a would further solidify the pyrrole ring assignments.

Caption: Key predicted HMBC correlations for structural assignment.

Recommended Experimental Protocol

For researchers aiming to acquire NMR data for this compound, the following protocol is recommended.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of an NMR solvent with a low residual water peak is crucial, especially for observing the N-H proton.[4]

    • Vortex the sample until fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.[6]

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the sample to achieve optimal magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum with a 90° pulse, a relaxation delay of at least 2 seconds, and 16-32 scans for good signal-to-noise.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

    • 2D NMR:

      • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

      • HSQC: Use a gradient-selected HSQC sequence optimized for a one-bond J-coupling of ~145 Hz.

      • HMBC: Use a gradient-selected HMBC sequence with the long-range coupling delay optimized for J-couplings of 8-10 Hz to observe 2- and 3-bond correlations.

Conclusion

The NMR analysis of methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate presents a clear-cut case for structural elucidation through a combination of 1D and 2D NMR techniques. The predicted spectra are characterized by distinct signals for the pyrimidine (H4), pyrrole (H6), and methyl ester protons, with the carbon spectrum being particularly informative due to the upfield shift of the bromine-substituted C5. The strategic application of HSQC and HMBC experiments, as outlined in this guide, provides an unambiguous pathway to confirm connectivity and finalize the structural assignment. This analytical framework serves as a robust template for researchers and drug development professionals working with this important class of heterocyclic compounds.

References

  • Sundby, E., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry.
  • Author, et al. (Year).
  • Author, et al. (Year).
  • Author, et al. (Year). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Journal Name.
  • Hilmy, K. M. H., et al. (Year). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia.
  • Cambridge Isotope Laboratories, Inc. (Year).
  • Sundby, E., et al. (Year). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH.
  • Supporting Inform
  • Cambridge Isotope Laboratories, Inc. (Year).
  • Author, et al. (Year). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
  • Author, et al. (Year). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal Name.
  • Author, et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. PMC - NIH.
  • Fulmer, G. R., et al. (Year).
  • 13-C NMR Chemical Shift Table. (n.d.).
  • Author, et al. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • Author, et al. (2023). Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds. PubMed.
  • Author, et al. (Year). Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. Journal Name.
  • Author, et al. (2023). Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects. PubMed.
  • Author, et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.

Sources

Foundational

Spectroscopic Characterization of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class of molecule...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class of molecules. This core structure, also known as 7-deazapurine, is a critical scaffold in medicinal chemistry due to its structural similarity to purine nucleobases.[1] As a result, derivatives of this scaffold have been extensively investigated for a wide range of therapeutic applications, including as antiviral and anticancer agents. The introduction of a bromine atom at the 5-position and a methyl carboxylate group at the 2-position provides valuable handles for further chemical modifications, making this compound a key building block in the synthesis of more complex drug candidates.

Molecular Structure and Key Spectroscopic Features

The structural formula of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is C₈H₆BrN₃O₂, with a molecular weight of approximately 256.06 g/mol . The key structural features to be identified by spectroscopic methods include the pyrrolo[2,3-d]pyrimidine core, the bromine substituent on the pyrrole ring, the methyl ester group, and the protons on the aromatic rings and the amine.

Caption: Molecular structure of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in a solvent like DMSO-d₆ would likely exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Broad Singlet1HN7-HThe acidic proton on the pyrrole nitrogen is expected to be significantly deshielded and may exhibit broadening due to proton exchange.
~8.8 - 9.0Singlet1HC4-HThis proton is on the pyrimidine ring, adjacent to two nitrogen atoms, leading to a downfield chemical shift.
~8.0 - 8.2Singlet1HC6-HThe proton on the pyrrole ring is deshielded by the aromatic system and the adjacent bromine atom.
~3.9 - 4.0Singlet3H-OCH₃The methyl protons of the ester group are typically found in this region.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

    • Set the appropriate spectral width, number of scans, and relaxation delay.

  • Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer setup Instrument Setup (Tune, Shim) transfer->setup acquire Acquire Spectrum setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process calibrate Calibrate Chemical Shifts process->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

Caption: A generalized workflow for acquiring an NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

Based on the structure, the following approximate chemical shifts are expected in the ¹³C NMR spectrum (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C=O (Ester)The carbonyl carbon of the ester group is highly deshielded.
~150 - 155C2, C4, C7aAromatic carbons adjacent to nitrogen atoms in the pyrimidine and pyrrole rings.
~130 - 135C6The carbon atom attached to the bromine will be deshielded.
~110 - 115C4aThe quaternary carbon at the fusion of the two rings.
~95 - 100C5The carbon atom bearing the bromine atom.
~52 - 55-OCH₃The methyl carbon of the ester group.
Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences in the acquisition parameters:

  • A wider spectral width is required to cover the larger range of carbon chemical shifts.

  • A greater number of scans is typically needed due to the lower natural abundance of the ¹³C isotope.

  • Proton decoupling techniques (e.g., broadband decoupling) are commonly used to simplify the spectrum and improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

In an electrospray ionization (ESI) mass spectrum, the following ions would be expected:

  • [M+H]⁺: An intense peak corresponding to the protonated molecule. Given the molecular formula C₈H₆BrN₃O₂, the expected m/z would be approximately 255.97 and 257.97, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

  • [M+Na]⁺: A sodium adduct may also be observed at a higher m/z.

Experimental Protocol for Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

  • LC Method:

    • Use a C18 column for reversed-phase chromatography.

    • Employ a gradient elution with mobile phases such as water and acetonitrile, both typically containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.

  • MS Method:

    • Operate the mass spectrometer in positive ion mode.

    • Set the appropriate parameters for the ESI source (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

    • Acquire data over a suitable mass range (e.g., m/z 100-500).

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry inject Inject Sample separate Separation on C18 Column inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect Mass Spectrum Mass Spectrum detect->Mass Spectrum

Caption: A schematic of a typical LC-MS workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3400 - 3200N-HStretching
~3100 - 3000C-H (aromatic)Stretching
~2950 - 2850C-H (aliphatic)Stretching
~1720 - 1700C=O (ester)Stretching
~1620 - 1580C=N, C=CStretching (aromatic rings)
~1250 - 1000C-O (ester)Stretching
~700 - 500C-BrStretching
Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The final spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

Conclusion

The comprehensive spectroscopic characterization of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is essential for its use in synthetic and medicinal chemistry. This guide provides a detailed predictive analysis of the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with standard experimental protocols. While based on well-established spectroscopic principles and data from analogous structures, researchers should always confirm these predictions with experimentally acquired data for their specific samples to ensure the identity and purity of this important chemical building block.

References

  • Geronikaki, A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 27(13), 4235. [Link]

  • Good-buy-chemicals. methyl 5-bromo-7H-pyrrolo[2, 3-d]pyrimidine-2-carboxylate, min 97%, 1 gram. [Link]

  • MDPI. (2020). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • PubChem. 7h-pyrrolo[2,3-d]pyrimidine-5-carboxamide, 4-hydroxy-7-(2-c-methyl-b-d-ribofuranosyl)-. [Link]

  • ResearchGate. Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its versatile a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its versatile and potent biological activities. This guide delves into the mechanistic underpinnings of compounds derived from this core, with a specific focus on elucidating the probable mechanism of action for Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. While direct studies on this specific molecule are not extensively published, a wealth of data on structurally related analogs strongly indicates its role as a kinase inhibitor. This document synthesizes the available evidence to propose a likely mechanism, details the key signaling pathways involved, and provides a comprehensive experimental framework for validation.

The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine nucleus, a bioisostere of purine, is a recurring motif in a multitude of biologically active molecules, including antivirals, antitumor agents, and anti-inflammatory compounds.[1][2] Its structural resemblance to adenine allows it to function as a competitive inhibitor for ATP-binding sites within a wide range of enzymes, most notably protein kinases.[1] This has led to the development of numerous kinase inhibitors for therapeutic use.[3][4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity for specific kinase targets.[5][6]

Postulated Mechanism of Action: ATP-Competitive Kinase Inhibition

Based on the extensive literature on 7H-pyrrolo[2,3-d]pyrimidine derivatives, it is highly probable that Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate functions as an ATP-competitive kinase inhibitor. This mechanism involves the compound binding to the ATP-binding pocket of a kinase, thereby preventing the phosphorylation of its substrate and inhibiting the downstream signaling cascade. The pyrrolo[2,3-d]pyrimidine core typically forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor in the active site.[1] The substituents on the core, in this case, the bromo and methyl carboxylate groups, will influence the selectivity and potency of the compound for specific kinases.

G cluster_kinase Kinase Active Site ATP_Pocket ATP-Binding Pocket Phosphorylated_Substrate Phosphorylated Protein (Signal Propagation) ATP_Pocket->Phosphorylated_Substrate Enables Phosphorylation No_Phosphorylation No Phosphorylation (Signal Blocked) ATP_Pocket->No_Phosphorylation Substrate_Binding Substrate Binding Site Substrate_Binding->Phosphorylated_Substrate Substrate_Binding->No_Phosphorylation ATP ATP ATP->ATP_Pocket Binds Inhibitor Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Inhibitor->ATP_Pocket Competitively Binds Substrate Protein Substrate Substrate->Substrate_Binding Substrate->Substrate_Binding

Caption: ATP-Competitive Kinase Inhibition by a 7H-pyrrolo[2,3-d]pyrimidine Derivative.

Potential Kinase Targets and Affected Signaling Pathways

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been shown to inhibit a diverse range of kinases, implicating them in various cellular processes and disease states. The specific kinase target(s) of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate would need to be determined experimentally, but the following are plausible candidates based on existing research:

Kinase Target Therapeutic Area Downstream Pathway Reference
Interleukin-2-inducible T-cell kinase (Itk) Inflammation, Autoimmune Diseases, T-cell malignanciesT-cell receptor signaling, PLC-γ1 phosphorylation[5]
p21-activated kinase 4 (PAK4) CancerCell proliferation, survival, and migration[1]
EGFR, Her2, VEGFR2, CDK2 CancerMultiple oncogenic signaling pathways[3][4]
Signal transducers and activators of transcription 6 (STAT6) Allergic and Atopic DiseasesIL-4 signaling, Th2 cell differentiation[6]

Inhibition of these kinases can lead to a variety of cellular outcomes, including apoptosis, cell cycle arrest, and suppression of inflammatory responses. For example, inhibition of Itk would block T-cell activation, a key process in autoimmune diseases.[5] Similarly, targeting kinases like EGFR and VEGFR2 can inhibit tumor growth and angiogenesis.[3]

Experimental Workflow for Target Identification and Validation

To definitively determine the mechanism of action of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, a systematic experimental approach is required. The following workflow outlines a standard procedure for identifying and validating the kinase target(s) of a novel compound.

G Start Start: Novel Compound (Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate) Kinase_Screen Broad Kinase Panel Screening (e.g., 400+ kinases) Start->Kinase_Screen Hit_ID Hit Identification (Identify kinases with >X% inhibition) Kinase_Screen->Hit_ID Dose_Response Dose-Response and IC50 Determination (for top hits) Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Confirmatory Assay (e.g., different technology) Dose_Response->Orthogonal_Assay Cell_Target Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) Orthogonal_Assay->Cell_Target Downstream_Signaling Downstream Signaling Pathway Analysis (e.g., Western Blot for phospho-substrates) Cell_Target->Downstream_Signaling Cell_Phenotype Cellular Phenotypic Assays (e.g., proliferation, apoptosis, migration) Downstream_Signaling->Cell_Phenotype Conclusion Conclusion: Confirmed Mechanism of Action Cell_Phenotype->Conclusion

Caption: Experimental Workflow for Kinase Inhibitor Target Identification and Validation.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a detailed methodology for determining the in vitro potency of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate against a specific kinase using the ADP-Glo™ Kinase Assay (Promega), a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

A. Materials and Reagents:

  • Kinase enzyme (e.g., recombinant human Itk)

  • Kinase substrate (e.g., a generic or specific peptide substrate)

  • Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

B. Experimental Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in 100% DMSO. Create a serial dilution series of the compound in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture (containing the kinase and its specific substrate in kinase buffer) to each well.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (at the Km concentration for the specific kinase).

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Conclusion and Future Perspectives

While the precise molecular target of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate remains to be definitively elucidated, the overwhelming evidence from related analogs strongly supports a mechanism of action centered on kinase inhibition. Its 7H-pyrrolo[2,3-d]pyrimidine core provides a robust scaffold for ATP-competitive binding, and its specific substituents likely confer selectivity towards a particular subset of the kinome. The experimental workflow and detailed protocol provided in this guide offer a clear path for researchers to validate this hypothesis, identify the specific kinase target(s), and further characterize the biological activity of this compound. Future studies could involve structure-activity relationship (SAR) analysis to optimize its potency and selectivity, as well as in vivo studies to assess its therapeutic potential in relevant disease models.

References

  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST
  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed.
  • Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents.
  • methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxyl
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
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Sources

Foundational

The Pivotal Role of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in Modern Drug Discovery: A Technical Guide

Abstract The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of targeted therapies. This technical guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of targeted therapies. This technical guide provides an in-depth analysis of a key derivative, Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, elucidating its strategic importance and application in the synthesis of potent kinase inhibitors. We will dissect its synthesis, explore its reactivity, and detail its role as a critical building block in the development of next-generation therapeutics for a range of diseases, including cancers and autoimmune disorders.

Introduction: The 7-Deazapurine Core and the Significance of a Versatile Intermediate

The 7H-pyrrolo[2,3-d]pyrimidine core is structurally analogous to the purine ring system found in nucleic acids, allowing molecules containing this scaffold to effectively compete for the ATP-binding sites of various kinases.[1] This inherent biological relevance has propelled its use in the development of numerous targeted drugs. Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a highly functionalized derivative of this core, engineered for versatility in drug design.

The strategic placement of three key functional groups makes this intermediate particularly valuable:

  • The 5-bromo substituent: This serves as a versatile synthetic handle for introducing a wide array of chemical moieties through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This allows for the exploration of the chemical space at a position critical for modulating kinase selectivity and potency.

  • The methyl ester at the 2-position: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides, providing another point for diversification and interaction with the target protein.

  • The unprotected N7 position: This site on the pyrrole ring can be alkylated or arylated to further modify the compound's properties, including solubility, metabolic stability, and target engagement.

This guide will illuminate the synthesis and strategic application of this pivotal intermediate, providing researchers and drug development professionals with a comprehensive understanding of its utility.

Synthetic Strategy: A Multi-Step Approach to a Key Building Block

A direct, one-pot synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is not commonly reported. Instead, a logical, multi-step synthetic pathway is typically employed, starting from the more accessible 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The following sections outline a plausible and efficient synthetic route.

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a well-established process, often starting from simple precursors like diethyl malonate. An efficient route involves a five-step sequence with a good overall yield.[2] While several methods exist, a common approach involves the construction of the pyrimidine ring followed by the annulation of the pyrrole ring.

Bromination at the C5-Position

With the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in hand, the next crucial step is the regioselective introduction of a bromine atom at the C5 position of the pyrrole ring. This is typically achieved through electrophilic bromination.

Experimental Protocol: Synthesis of 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine [3]

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in a suitable solvent such as chloroform or DMF.

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours or reflux for 1 hour, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine as a solid.

Caption: Electrophilic bromination at the C5 position.

C2-Carboxylation

The introduction of the carboxylate group at the C2 position is a key step that adds another point of diversity. This is often achieved through a directed lithiation followed by quenching with an electrophilic carbon source like dry ice (solid CO2) or a chloroformate.

Experimental Protocol: Synthesis of Methyl 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

  • Protect the N7 position of 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine with a suitable protecting group (e.g., SEM, Boc) if necessary to improve solubility and prevent side reactions.

  • Dissolve the N-protected intermediate in dry THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) and stir for 1 hour to effect regioselective lithiation at the C2 position.

  • Quench the lithiated species by adding methyl chloroformate (1.2 equivalents).

  • Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield the desired C2-carboxylated product.

  • Deprotect the N7 position if necessary to obtain Methyl 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

Selective Dehalogenation at the C4-Position

The final step in the synthesis of the target intermediate is the selective removal of the chlorine atom at the C4 position while retaining the bromine at C5. This can be achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to ensure selectivity.

Experimental Protocol: Synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

  • Dissolve Methyl 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in a suitable solvent such as ethanol or methanol.

  • Add a palladium catalyst, such as palladium on carbon (Pd/C) (5-10 mol%).

  • Add a base, such as triethylamine or sodium acetate, to neutralize the HCl generated during the reaction.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by recrystallization or column chromatography to obtain Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

Synthetic_Pathway A 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine A->B NBS C N-protected 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine B->C Protection D Methyl 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate C->D 1. LDA 2. ClCO2Me E Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate D->E H2, Pd/C

Caption: Proposed synthetic pathway to the target intermediate.

Application in the Synthesis of Kinase Inhibitors

The strategic placement of the bromo and ester functionalities on the Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate scaffold makes it an ideal precursor for the synthesis of a diverse range of kinase inhibitors. The C5-bromo group is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups.

Suzuki Coupling Reactions

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of our key intermediate, this reaction allows for the introduction of aromatic and heteroaromatic rings at the C5 position, a common strategy in the design of kinase inhibitors to achieve selectivity and potency.

Caption: Suzuki coupling for C5-arylation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds. This reaction allows for the introduction of various amine-containing fragments at the C5 position, providing access to a different chemical space and opportunities for forming key hydrogen bond interactions with the target kinase.

Caption: Buchwald-Hartwig amination for C5-functionalization.

Case Study: A Building Block for Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR) Inhibitors

While many marketed JAK inhibitors like Tofacitinib and Ruxolitinib start from the simpler 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the more functionalized Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a key intermediate in the synthesis of next-generation covalent and reversible inhibitors targeting other kinases, such as BTK and EGFR.[4][5]

For instance, in the development of novel BTK inhibitors, the 5-position of the pyrrolo[2,3-d]pyrimidine core is often functionalized with a group that can interact with specific residues in the kinase domain.[4] The bromo-ester intermediate provides a direct route to introduce these functionalities. Similarly, in the design of third-generation EGFR inhibitors that target resistance mutations, the ability to rapidly diversify the C5-position is crucial for optimizing potency and selectivity.[6][7]

Conclusion

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate stands out as a pre-functionalized and highly versatile building block in the drug discovery landscape. Its well-defined reactivity at multiple positions allows for the systematic and efficient exploration of structure-activity relationships, accelerating the development of novel kinase inhibitors. The synthetic strategies outlined in this guide, coupled with its proven utility in accessing diverse chemical matter, underscore its pivotal role in the ongoing quest for more effective and selective targeted therapies. As the demand for novel kinase inhibitors continues to grow, the importance of such well-designed intermediates will only increase, making a thorough understanding of their synthesis and application essential for medicinal chemists and drug development professionals.

References

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). MDPI. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (n.d.). ResearchGate. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021). PubMed. [Link]

  • Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors. (2022). PubMed. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (n.d.). Bentham Science. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). MDPI. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). NIH. [Link]

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (n.d.). PMC - NIH. [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. (n.d.). MDPI. [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). PMC. [Link]

  • Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. (2015). PubMed. [Link]

  • Understanding Key Intermediates: The case of Remibrutinib Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). (2020). PubMed. [Link]

  • Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. (2023). Scielo. [Link]

  • Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. (n.d.). PMC - NIH. [Link]

  • Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine Antifolates as Dual-Acting Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase in De Novo Purine Nucleotide Biosynthesis: Implications of Inhibiting 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase to Ampk Activation and Antitumor Activity. (2013). PubMed. [Link]

  • Palladium-Rhenium Catalysts for Selective Hydrogenation of Furfural: Influence of Catalyst Preparation on Structure and Performance. (n.d.). MDPI. [Link]

  • Hydrogenation in supercritical conditions catalyzed by palladium supported on modified activated carbon. (n.d.). RSC Publishing. [Link]

  • PALLADIUM CATALYSTS IN HYDROGENATION REACTIONS. (n.d.). Scilit. [Link]

  • Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. (n.d.). MDPI. [Link]

  • Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. (n.d.). MSU Chemistry. [Link]

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Exploratory

The Strategic Core: A Technical Guide to Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate as a Kinase Inhibitor Scaffold

Introduction: The Privileged Scaffold in Kinase Inhibition In the landscape of modern drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a vast and compelling class of drug targets. The 7H-pyrrolo[2,3-d]pyrimidine nucleus has emerged as a "privileged scaffold" in this arena. Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), allows it to effectively compete for the ATP-binding site of a wide array of kinases.[1] This bioisosteric relationship provides a foundational framework for the design of potent kinase inhibitors.

This technical guide focuses on a key derivative of this scaffold: Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate . The strategic placement of the bromine atom at the 5-position and the methyl carboxylate at the 2-position offers versatile handles for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against various kinase targets. This document will provide an in-depth analysis of this scaffold, including its synthesis, its role in targeting key signaling pathways, and the experimental protocols necessary for its evaluation as a kinase inhibitor.

The Rationale: Why Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate?

The utility of the 7H-pyrrolo[2,3-d]pyrimidine core is well-established, with several approved drugs, such as tofacitinib (a JAK inhibitor), built upon this framework. The specific derivatization in Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate offers distinct advantages for drug discovery campaigns:

  • The 5-Bromo Position: The bromine atom serves as a crucial synthetic handle. It is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups to probe the solvent-exposed region of the kinase ATP-binding site, often leading to significant gains in potency and selectivity. Furthermore, the bromine atom itself can engage in halogen bonding interactions with the kinase active site, contributing to binding affinity.

  • The 2-Carboxylate Group: The methyl carboxylate at the 2-position provides another point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce additional diversity and modulate physicochemical properties such as solubility and cell permeability. This position often extends towards the solvent front, and introducing moderately polar groups here can greatly increase enzyme inhibition.

  • The 7H-Pyrrolo Nitrogen: The nitrogen at the 7-position of the pyrrole ring can be alkylated or arylated, providing another avenue for SAR exploration and for modulating the overall properties of the molecule.

Synthetic Strategy: A Generalized Approach

Experimental Protocol: Synthesis of the Core Scaffold

This protocol is a representative amalgamation of synthetic strategies for similar pyrrolo[2,3-d]pyrimidine structures.

Step 1: Synthesis of 2-amino-5-bromopyrimidine-4,6-diol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add diethyl bromomalonate and guanidine hydrochloride to ethanol.

  • Base Addition: Slowly add a solution of sodium ethoxide in ethanol to the stirred suspension at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the resulting precipitate, wash with cold ethanol, and then with diethyl ether.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield 2-amino-5-bromopyrimidine-4,6-diol.

Step 2: Dichlorination of the Pyrimidine Core

  • Reaction Setup: To a flask containing phosphorus oxychloride (POCl₃), carefully add the 2-amino-5-bromopyrimidine-4,6-diol from the previous step.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline.

  • Reflux: Heat the mixture to reflux for 3-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4,6-dichloro-5-bromo-pyrimidin-2-amine can be purified by column chromatography.

Step 3: Introduction of the Pyrrole Ring

  • Reaction Setup: Dissolve the 4,6-dichloro-5-bromo-pyrimidin-2-amine in a suitable solvent like 1,4-dioxane.

  • Reagent Addition: Add methyl propiolate and a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, like CuI.

  • Base Addition: Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Sonogashira Coupling and Cyclization: Heat the reaction mixture under nitrogen atmosphere. The initial Sonogashira coupling followed by an in-situ cyclization will form the pyrrolo[2,3-d]pyrimidine core.

  • Work-up and Purification: After completion, cool the reaction, filter off the salts, and concentrate the filtrate. The desired product, Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, can be purified by column chromatography.

Step 4: Dechlorination at the 4-position

  • Reaction Setup: Dissolve the product from Step 3 in a suitable solvent mixture, such as ethanol and ethyl acetate.

  • Catalyst and Hydrogen Source: Add a palladium catalyst, such as 10% Pd/C, and a hydrogen source, like ammonium formate or by bubbling hydrogen gas.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography to yield the final product, Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate .

Targeting Key Signaling Pathways

The versatility of the Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate scaffold allows for the development of inhibitors targeting a multitude of kinases across various signaling pathways critical in disease pathogenesis. The following sections will detail some of these key pathways and how this scaffold can be leveraged to modulate their activity.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide range of cytokines and growth factors, playing a pivotal role in immunity and inflammation.[2][3][4] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.

The core mechanism involves ligand-induced receptor dimerization, which brings receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[2][3]

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed as potent JAK inhibitors. For instance, tofacitinib is a clinically approved JAK inhibitor for the treatment of rheumatoid arthritis. By modifying the Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate core, particularly at the 5-position, it is possible to achieve selectivity for different JAK isoforms.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation & DNA Binding Gene Target Gene Transcription DNA->Gene 8. Gene Expression

Caption: The JAK-STAT signaling cascade.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and survival.[5][6][7] Aberrant activation of this pathway is a common feature in many cancers.[6]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (MAPKKK), which in turn phosphorylate and activate MEK (MAPKK). MEK then phosphorylates and activates ERK (MAPK), which can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in gene expression and protein activity.[7][8]

The 7H-pyrrolo[2,3-d]pyrimidine scaffold can be utilized to develop inhibitors that target various kinases within this pathway, such as Raf, MEK, or even downstream kinases that are activated by ERK.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK 1. Binding & Dimerization Ras Ras RTK->Ras 2. Ras Activation Raf Raf (MAPKKK) Ras->Raf 3. Raf Activation MEK MEK (MAPKK) Raf->MEK 4. MEK Phosphorylation ERK ERK (MAPK) MEK->ERK 5. ERK Phosphorylation Substrates_cyto Cytoplasmic Substrates ERK->Substrates_cyto Phosphorylation ERK_nuc ERK ERK->ERK_nuc 6. Nuclear Translocation TranscriptionFactors Transcription Factors ERK_nuc->TranscriptionFactors 7. Phosphorylation Gene Gene Expression (Proliferation, Survival) TranscriptionFactors->Gene 8. Regulation of Gene Expression

Caption: The MAPK/ERK signaling cascade.

The PI3K-Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[9][10][11] Its dysregulation is a frequent event in cancer.[10]

Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane. This co-localization allows for the phosphorylation and full activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a wide range of downstream targets to exert its effects.[9][11]

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been explored for the development of PI3K inhibitors. By strategically modifying the core, it is possible to achieve selectivity for different PI3K isoforms or to develop dual PI3K/mTOR inhibitors.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK 1. Binding & Activation PI3K PI3K RTK->PI3K 2. PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 3. Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 4. Recruitment Akt Akt PIP3->Akt 4. Recruitment PDK1->Akt 5. Phosphorylation (Thr308) Downstream Downstream Targets (e.g., mTORC1, GSK3β, FoxO) Akt->Downstream 7. Phosphorylation of Downstream Targets mTORC2 mTORC2 mTORC2->Akt 6. Phosphorylation (Ser473) (Full Activation) CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse 8. Cellular Response

Caption: The PI3K-Akt signaling cascade.

Evaluation of Kinase Inhibitory Activity

A crucial step in the development of kinase inhibitors is the accurate determination of their inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). The following is a detailed protocol for a common in vitro kinase assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic method for determining the IC50 value of a test compound against a specific kinase using an ADP-Glo™ Kinase Assay or a similar luminescence-based system that quantifies ADP production.

Materials:

  • Purified recombinant kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., a derivative of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold serial dilution).

    • Include a DMSO-only control (vehicle control).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of the kinase and substrate should be determined empirically.

    • In the 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Directions

While specific kinase inhibition data for the parent Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is not extensively published, the wealth of literature on its derivatives allows for the extrapolation of key SAR trends.

Position of ModificationGeneral SAR Observations
5-position (from bromo) Introduction of aryl and heteroaryl groups via cross-coupling can significantly enhance potency and modulate selectivity. The nature of the substituent (size, electronics, H-bonding capacity) is critical.
2-position (from carboxylate) Conversion to amides with various amines can improve physicochemical properties and introduce additional interactions with the solvent-exposed region of the kinase.
4-position Substitution at the 4-position with different amines is a common strategy to achieve high potency and selectivity for various kinase families.
7-position (pyrrolo N-H) Alkylation or arylation can influence the orientation of other substituents and impact overall activity and properties.

The future development of inhibitors based on this scaffold will likely involve the continued exploration of these modification sites, often guided by structure-based drug design using X-ray crystallography of inhibitor-kinase complexes. Furthermore, the application of computational methods, such as molecular docking and free energy calculations, can aid in prioritizing the synthesis of novel derivatives with improved potency and selectivity profiles.

Conclusion

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate represents a highly valuable and versatile scaffold for the design and synthesis of novel kinase inhibitors. Its inherent ability to mimic ATP, coupled with the strategically placed synthetic handles, provides a robust platform for medicinal chemists to develop potent and selective modulators of key signaling pathways. The methodologies and insights presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to leverage this privileged core in their quest for next-generation therapeutics.

References

  • JAK-STAT signaling pathway. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Graphical representation of JAK-STAT signaling pathway and therapeutic... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • MAPK/ERK pathway. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 20, 2026, from [Link]

  • A simplified diagrammatic representation of the JAK-STAT pathway. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • MAPK Erk pathway. (n.d.). Cusabio. Retrieved January 20, 2026, from [Link]

  • PI3K-Akt signaling pathway. (n.d.). Cusabio. Retrieved January 20, 2026, from [Link]

  • Schematic drawing of the PI3K/Akt signaling pathway. The... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The MAPK/ERK signaling pathway. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Manetti, F., & Taddei, M. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(15), 1534–1565. [Link]

  • MAPK Erk Signaling Pathway. (n.d.). Sino Biological. Retrieved January 20, 2026, from [Link]

  • MAPK-ERK Signaling Pathway. (n.d.). Elabscience. Retrieved January 20, 2026, from [Link]

  • JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 20, 2026, from [Link]

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Foundational

"physicochemical properties of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate"

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Introduction: The Strategic Importance of the 7-Deazapurine Scaffold The 7H-pyrrolo[2,3-d]pyrimidi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system in modern medicinal chemistry.[1][2] Its structural resemblance to the endogenous purine core allows it to interact with a wide array of biological targets, leading to the development of potent therapeutic agents.[1] Derivatives of this core have been successfully investigated as inhibitors of critical signaling pathways, such as STAT6 in inflammatory diseases, and as potent antiviral agents.[3][4]

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS: 1638767-44-8) is a key synthetic intermediate, providing a versatile platform for further chemical modification. The bromine atom at the 5-position is particularly valuable, serving as a chemical handle for introducing diverse functionalities through cross-coupling reactions, thereby enabling the exploration of structure-activity relationships (SAR).[5]

For drug development professionals, a thorough understanding of the physicochemical properties of such a building block is not merely academic; it is a prerequisite for success. These properties—solubility, lipophilicity, ionization state, and stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive overview of the key physicochemical attributes of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, detailing authoritative experimental protocols for their determination and discussing their implications in drug discovery.

Compound Profile: Core Identifiers and Properties

A precise characterization begins with the fundamental identifiers and basic physical properties of the compound. This information is crucial for sample tracking, safety, and initial experimental design.

PropertyValueSource(s)
IUPAC Name methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate-
CAS Number 1638767-44-8[6]
Molecular Formula C₈H₆BrN₃O₂[6]
Molecular Weight 256.06 g/mol [6]
Physical Form Powder
Purity (Typical) ≥97%[6][7]
Storage Room Temperature, Sealed in Dry Conditions[6]
InChIKey PCVIPDFMIIGETG-UHFFFAOYSA-N

Lipophilicity: The Gatekeeper of Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Field Insights: For oral drug candidates, a balanced logP (typically between 1 and 3) is often targeted to ensure sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation. While computational models provide rapid estimations, experimental determination is the gold standard for accurate assessment.

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable technique for measuring logP, directly quantifying the partitioning of the analyte between two immiscible phases.[8][9]

Methodology:

  • Preparation of Phases: Prepare pre-saturated n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4). To do this, mix equal volumes of n-octanol and buffer in a separatory funnel, shake vigorously for 24 hours, and allow the layers to separate completely.

  • Stock Solution: Prepare a stock solution of the test compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer (e.g., 5 mL of each). Add a small aliquot of the compound's stock solution to the aqueous phase.

  • Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours). The choice of duration should be validated to ensure equilibrium is achieved without compound degradation.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully sample a known volume from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the logP using the formula: logP = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Shake_Flask_LogP_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis P1 Mix n-octanol & buffer P2 Shake 24h P1->P2 P3 Separate Layers P2->P3 E1 Combine phases & add compound P3->E1 Pre-saturated phases E2 Shake to Equilibrate E1->E2 E3 Centrifuge to Separate E2->E3 E4 Sample each phase E3->E4 A1 Quantify concentration (HPLC-UV) E4->A1 Aqueous & Octanol samples A2 Calculate logP A1->A2 Result Final logP Value A2->Result

Workflow for logP Determination via Shake-Flask Method.

Ionization Constant (pKa): The Driver of Solubility and Receptor Interaction

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The pyrrolo[2,3-d]pyrimidine core contains nitrogen atoms that can be protonated or deprotonated. The pyrrole -NH proton is weakly acidic, while the pyrimidine nitrogens are basic.[10] The exact pKa values are critical as they dictate the compound's charge state in different physiological environments, profoundly impacting solubility, permeability, and the potential for ionic interactions with biological targets.

Field Insights: A compound's pKa determines its primary absorption site in the gastrointestinal tract. Acidic compounds are better absorbed in the stomach, while basic compounds are favored in the intestine. Spectrophotometric or potentiometric titration methods are robust choices for pKa determination.[9][11]

Experimental Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the compound with a strong acid or base and monitoring the solution's pH. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Solvent Preparation: Prepare a co-solvent system (e.g., 50:50 methanol:water) to ensure the compound remains soluble throughout the titration.

  • Sample Preparation: Accurately weigh and dissolve the compound in the co-solvent to a known concentration (e.g., 1-5 mM).

  • Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a precision micro-burette.

  • Titration (Acidic pKa): Titrate the solution with a standardized strong base (e.g., 0.1 M KOH). Record the pH after each incremental addition of the titrant.

  • Titration (Basic pKa): Titrate a separate sample with a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the first derivative of the plot (dpH/dV) can be used to precisely identify the equivalence point(s).

pKa_Titration_Workflow Start Dissolve Compound in Co-solvent Setup Calibrate pH Electrode & Setup Titration Vessel Start->Setup Titrate Titrate with Acid/Base Record pH vs. Volume Setup->Titrate Plot Plot pH vs. Titrant Volume Titrate->Plot Analyze Calculate 1st Derivative (dpH/dV) Plot->Analyze Identify Identify Inflection Point(s) Analyze->Identify Result Determine pKa Value(s) Identify->Result

Workflow for pKa Determination via Potentiometric Titration.

Aqueous Solubility: The Foundation of Bioavailability

Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[9] For a compound like Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, which serves as a starting material, understanding its solubility in various aqueous and organic solvents is essential for reaction setup and purification. In the context of drug discovery, its solubility in biorelevant media (e.g., Simulated Gastric Fluid, Fasted State Simulated Intestinal Fluid) is of paramount importance.

Field Insights: Kinetic solubility assays are often used in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is more relevant for later-stage development.[12]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the definitive standard.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffers (e.g., pH 2.0, pH 5.0, pH 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the undissolved solid.

  • Quantification: Dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Result: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Spectroscopic Profile

The spectroscopic signature of a molecule provides unambiguous confirmation of its chemical structure and purity.

  • Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound. For this molecule, a high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), confirming the presence of a single bromine atom. The measured mass should correspond to the calculated exact mass of C₈H₆BrN₃O₂.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected peaks would include N-H stretching for the pyrrole, C=O stretching for the ester, and C=N and C=C stretching vibrations from the aromatic rings.

Implications for Drug Development

The physicochemical properties of this key intermediate directly influence the characteristics of any final drug candidate derived from it.

  • Scaffold Contribution: The inherent solubility and lipophilicity of this core will contribute to the overall properties of the final molecule. A highly lipophilic and poorly soluble core may require the addition of polar, solubilizing groups in subsequent synthetic steps.

  • Reactivity and Stability: The bromine atom, while an excellent synthetic handle, can also be a site of metabolic degradation or photo-instability.[5] Early assessment of the compound's stability in the presence of light, varying pH, and oxidative conditions is crucial.

  • Formulation: The solid-state properties, such as melting point and crystallinity (not determined here but a critical next step), will heavily influence the choice of formulation strategies for any active pharmaceutical ingredient (API) developed from this scaffold.

Conclusion

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a strategically important building block for the synthesis of novel therapeutics based on the 7-deazapurine scaffold. A rigorous characterization of its fundamental physicochemical properties—lipophilicity, ionization, and solubility—is not an optional exercise but a foundational pillar of a successful drug discovery program. By employing the robust, validated experimental protocols outlined in this guide, researchers can generate the critical data needed to make informed decisions, optimize synthetic strategies, and ultimately design drug candidates with a higher probability of clinical success.

References

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  • The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Books. Available at: [Link]

  • Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. Available at: [Link]

  • Pacific BioLabs. (n.d.). Physicochemical Properties. Available at: [Link]

  • MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Available at: [Link]

  • HDH Chemicals. (n.d.). methyl 5-bromo-7H-pyrrolo[2, 3-d]pyrimidine-2-carboxylate, min 97%, 1 gram. Available at: [Link]

  • PubMed. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC. Available at: [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. Available at: [Link]

  • ChemBK. (n.d.). Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. Available at: [Link]

  • National Institutes of Health. (n.d.). 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem. Available at: [Link]

  • Allschoolabs. (n.d.). methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate - 97%, high purity. Available at: [Link]

  • National Institutes of Health. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]

  • National Institutes of Health. (n.d.). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. PMC. Available at: [Link]

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Exploratory

The Lynchpin Heterocycle: A Technical Guide to the Synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 7-Deazapurine Scaffold The pyrrolo[2,3-d]pyrimidine core, also known as the 7-deazapurine scaffold, is a privileged he...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine core, also known as the 7-deazapurine scaffold, is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, often with high affinity and selectivity. This has led to the development of numerous potent inhibitors of protein kinases, antiviral agents, and anticancer therapeutics.[1][2][3] The strategic introduction of functional groups onto this scaffold is paramount for modulating its pharmacological profile. Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a key starting material in this endeavor, offering multiple points for diversification and the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of a viable synthetic route to this crucial building block, grounded in established chemical principles.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a convergent approach wherein the pyrrolo[2,3-d]pyrimidine core is first constructed, followed by selective functionalization. A plausible disconnection strategy involves the formation of the pyrrole ring onto a pre-functionalized pyrimidine precursor. This approach offers the advantage of installing the necessary substituents on the pyrimidine ring at an early stage, thereby streamlining the overall synthesis.

Retrosynthesis Target Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Intermediate1 Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Target->Intermediate1 Bromination Intermediate2 Functionalized Pyrimidine Intermediate1->Intermediate2 Pyrrole Ring Formation StartingMaterials Commodity Chemicals Intermediate2->StartingMaterials Functional Group Interconversion

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Pathway

The synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can be efficiently achieved through a multi-step sequence commencing with readily available starting materials. The key steps involve the construction of the pyrrolo[2,3-d]pyrimidine core via a condensation/cyclization strategy, followed by a regioselective bromination.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4,6-dichloro-5-formylpyrimidine cluster_step2 Step 2: Synthesis of Methyl 2-(4,6-dichloropyrimidin-5-yl)amino-2-cyanoacetate cluster_step3 Step 3: Cyclization to Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate cluster_step4 Step 4: Reduction to Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate cluster_step5 Step 5: Regioselective Bromination A Vilsmeier-Haack Reagent (POCl3, DMF) C 4,6-dichloro-5-formylpyrimidine A->C B 4,6-dihydroxypyrimidine G Methyl 2-(4,6-dichloropyrimidin-5-yl)amino-2-cyanoacetate C->G D Methyl Cyanoacetate F Methyl 2-amino-2-cyanoacetate D->F E Ammonia E->F F->G I Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate G->I H Base (e.g., NaH, K2CO3) H->I K Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate I->K J Catalytic Hydrogenation (e.g., Pd/C, H2) J->K M Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate K->M L N-Bromosuccinimide (NBS) L->M

Caption: Proposed synthetic workflow for Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

Detailed Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The construction of the core scaffold is a critical phase that dictates the overall efficiency of the synthesis.

Step 1: Synthesis of 4,6-dichloro-5-formylpyrimidine

The synthesis commences with the Vilsmeier-Haack formylation of 4,6-dihydroxypyrimidine. This reaction introduces the crucial formyl group at the 5-position, which is essential for the subsequent pyrrole ring formation. The use of phosphoryl chloride not only facilitates the formylation but also converts the hydroxyl groups to chlorides, yielding the key intermediate, 4,6-dichloro-5-formylpyrimidine.

  • Protocol:

    • To a stirred solution of dimethylformamide (DMF) at 0 °C, slowly add phosphoryl chloride (POCl₃) dropwise.

    • After the addition is complete, add 4,6-dihydroxypyrimidine portion-wise, maintaining the temperature below 10 °C.

    • Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and carefully pour it onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4,6-dichloro-5-formylpyrimidine.

  • Causality and Expertise: The Vilsmeier-Haack reaction is a powerful and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds. The in situ generated Vilsmeier reagent, a chloroiminium salt, is the active electrophile. The subsequent chlorination of the hydroxyl groups by excess POCl₃ is a standard transformation. Careful control of the reaction temperature is crucial to prevent side reactions and ensure a good yield.

Step 2 & 3: Condensation and Cyclization to form the Pyrrole Ring

This step involves the reaction of 4,6-dichloro-5-formylpyrimidine with an appropriate three-carbon synthon, followed by an intramolecular cyclization to construct the pyrrole ring. A common and effective strategy is to use a glycine ester derivative. The reaction of 4,6-dichloro-5-formylpyrimidine with methyl glycinate would lead to the formation of an enamine intermediate, which upon base-mediated cyclization, would yield the desired pyrrolo[2,3-d]pyrimidine core.[4]

  • Protocol:

    • Dissolve 4,6-dichloro-5-formylpyrimidine in a suitable solvent (e.g., methanol, ethanol).

    • Add methyl glycinate hydrochloride and a base (e.g., triethylamine) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the formation of the intermediate is complete (monitored by TLC).

    • Add a stronger base (e.g., sodium methoxide or potassium carbonate) to facilitate the intramolecular cyclization.

    • Heat the reaction mixture to reflux for several hours.

    • After completion, cool the reaction, neutralize with acid, and extract the product.

    • Purify the crude product by column chromatography or recrystallization to obtain Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

  • Mechanistic Insight: The initial reaction is a nucleophilic addition of the amine of methyl glycinate to the formyl group, followed by dehydration to form an imine. This is followed by a base-catalyzed intramolecular nucleophilic aromatic substitution, where the carbanion generated from the glycine methylene group attacks one of the chloro-substituted carbons of the pyrimidine ring, leading to the formation of the five-membered pyrrole ring.

Step 4: Dechlorination to the Core Scaffold

The final step in the synthesis of the core scaffold is the removal of the remaining chloro group at the 4-position. This can be achieved through catalytic hydrogenation.

  • Protocol:

    • Dissolve Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in a suitable solvent (e.g., ethanol, methanol).

    • Add a palladium on carbon (Pd/C) catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

  • Trustworthiness of the Protocol: Catalytic hydrogenation is a clean and efficient method for the dehalogenation of aryl halides. The reaction is typically high-yielding and the workup is straightforward.

Part 2: Regioselective Bromination

With the core scaffold in hand, the final step is the introduction of the bromine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine ring.

Step 5: Synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Electrophilic bromination of the electron-rich pyrrolo[2,3-d]pyrimidine ring system is expected to occur selectively at the 5-position of the pyrrole ring. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

  • Protocol:

    • Dissolve Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in a suitable solvent (e.g., dichloromethane, chloroform, or acetonitrile).

    • Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) portion-wise.

    • Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to yield Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

  • Authoritative Grounding: The pyrrole ring in the pyrrolo[2,3-d]pyrimidine system is electron-rich and susceptible to electrophilic substitution. The 5-position is generally the most reactive site for such reactions due to the electronic nature of the bicyclic system. The use of NBS provides a reliable method for regioselective bromination under mild conditions.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical Form
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylateC₈H₆BrN₃O₂256.06Solid

Safety Considerations

  • Phosphoryl chloride (POCl₃): Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • N-Bromosuccinimide (NBS): Lachrymator and corrosive. Avoid inhalation and contact with skin.

  • Sodium hydride (NaH): Flammable solid, reacts violently with water. Handle under an inert atmosphere.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling chemicals. Work in a well-ventilated area, preferably a fume hood.

Conclusion and Future Perspectives

The synthetic route outlined in this guide provides a robust and reliable method for the preparation of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, a valuable starting material for the synthesis of novel drug candidates. The strategic use of well-established reactions ensures high yields and purity. The versatility of this building block, with its multiple points for further functionalization, opens up a vast chemical space for the design and synthesis of next-generation therapeutics targeting a range of diseases. Further optimization of reaction conditions, including the exploration of flow chemistry and microwave-assisted synthesis, could lead to even more efficient and scalable production of this important intermediate.

References

  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. (2025). Chemistry Central Journal. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]

  • Synthesis of two cyclized pyrrolo[2,3-d]pyrimidines containing triazole and tetrazole. ResearchGate. [Link]

  • NOVEL PYRRolo[2,3-b]PYRIDINE AND PYRRolo[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry. [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Center for Biotechnology Information. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. National Center for Biotechnology Information. [Link]

  • 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem. [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]

  • The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. National University of Pharmacy. [Link]

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Center for Biotechnology Information. [Link]

  • Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide. Chinese Journal of Pharmaceuticals. [Link]

  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. [Link]

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. National Center for Biotechnology Information. [Link]

  • Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines. PubMed. [Link]

  • Regioselective halogenation of aminopyrimidinyl-pyrrole carboxylic acid derivatives. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic C-C Bond Formation Using Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract The 7H-pyrrolo[2,3-d]pyrimidine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" du...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its purine-like architecture.[1][2][3] This core is integral to numerous pharmacologically active agents with applications in oncology, virology, and inflammatory diseases.[2][4] Functionalization of this nucleus is critical for modulating biological activity and optimizing drug-like properties. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[5][6] This document provides a detailed guide to employing Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate as a key building block in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, provide optimized general protocols, and offer a specific, field-proven experimental workflow.

The Strategic Importance of the 7-Azaindole Core

The pyrrolo[2,3-d]pyrimidine skeleton is a bioisostere of purine, allowing it to interact with a wide array of biological targets that recognize the native purine structure.[1] This mimicry has led to the development of potent inhibitors for various enzymes, such as kinases, which are pivotal in signal transduction pathways implicated in cancer and other diseases.[4][7] The strategic modification of the 7-azaindole core at the 5-position allows for the systematic exploration of the structure-activity relationship (SAR), fine-tuning the compound's potency, selectivity, and pharmacokinetic profile.[3]

The Suzuki-Miyaura coupling is exceptionally well-suited for this purpose due to its broad functional group tolerance, use of generally stable and less toxic boronic acid reagents, and typically high yields.[8][9] Starting with Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, researchers can access a vast library of 5-aryl or 5-heteroaryl derivatives, which are crucial intermediates in the synthesis of complex therapeutic candidates.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[10] The reaction proceeds through a well-established catalytic cycle, which is essential for understanding reaction optimization and troubleshooting.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. This forms a Pd(II) complex. The reactivity of organic halides typically follows the order I > Br > Cl.[11]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base.[12] This activation forms a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments on the Pd(II) center rearrange to a cis orientation and are then eliminated to form the new carbon-carbon bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol & Optimization Strategy

The success of a Suzuki coupling is highly dependent on the judicious selection of the catalyst, base, solvent, and temperature.[6][13] For a substrate like Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, which contains an N-H group, care must be taken as this can potentially interact with the catalyst.[14]

Workflow Overview

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Assemble Reactants (Substrate, Boronic Acid, Base) atmosphere 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->atmosphere catalyst 3. Add Catalyst/Ligand atmosphere->catalyst solvent 4. Add Degassed Solvents catalyst->solvent heating 5. Heat to Reaction Temp (e.g., 80-110 °C) solvent->heating monitoring 6. Monitor Progress (TLC, LC-MS) heating->monitoring cool 7. Cool to Room Temp monitoring->cool extract 8. Aqueous Workup/Extraction cool->extract purify 9. Purify (Column Chromatography) extract->purify

Caption: A typical experimental workflow for Suzuki coupling reactions.

Table of Optimized Reaction Conditions

The following table provides starting points for optimizing the Suzuki coupling. Conditions should be screened to find the optimal system for a specific boronic acid partner.[15][16]

ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Catalyst • Pd(PPh₃)₄ (2-5 mol%)• PdCl₂(dppf) (2-5 mol%)• Pd₂(dba)₃ with a ligand like SPhos or XPhos (2-5 mol% Pd)Pd(PPh₃)₄ is a reliable choice for many standard couplings.[17] For more challenging or sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos (often used with Pd₂(dba)₃ or Pd(OAc)₂) can significantly improve yields and reaction rates.[18][19] PdCl₂(dppf) is also highly effective for heteroaromatic couplings.[9]
Base • K₂CO₃ (2-3 equiv.)• Cs₂CO₃ (2-3 equiv.)• K₃PO₄ (2-3 equiv.)A base is crucial for activating the boronic acid for transmetalation.[8][12] K₂CO₃ is a good, cost-effective starting point. Cs₂CO₃ is more soluble and often provides better results, especially in challenging cases.[17] K₃PO₄ is a strong, non-nucleophilic base that works well for substrates with sensitive functional groups.[14]
Solvent System • 1,4-Dioxane / H₂O (4:1 to 10:1)• Toluene / H₂O (4:1 to 10:1)• DMF / H₂O (4:1 to 10:1)A mixture of an organic solvent with water is standard, as it helps dissolve both the organic starting materials and the inorganic base.[20][21] Solvents must be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.
Boronic Acid/Ester • Aryl/Heteroaryl Boronic Acids (1.1-1.5 equiv.)• Aryl/Heteroaryl Boronic Esters (e.g., pinacol esters) (1.1-1.5 equiv.)A slight excess of the boronic acid is typically used to drive the reaction to completion. Boronic esters are often more stable than their corresponding acids and can be advantageous for sensitive substrates.[10]
Temperature 80 - 110 °CThe reaction temperature needs to be high enough to promote the catalytic cycle but not so high as to cause decomposition of reactants or the catalyst. Microwave irradiation can sometimes be used to accelerate the reaction.[22]

Detailed Experimental Protocol

This protocol describes a representative Suzuki-Miyaura coupling between Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate and 4-methoxyphenylboronic acid.

Materials:

  • Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (e.g., 270 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous potassium carbonate (345 mg, 2.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf) (22 mg, 0.03 mmol), to the flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[20]

  • Solvent Addition: Using degassed solvents, add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide has been consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure Methyl 5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion • Inactive catalyst• Insufficiently degassed solvents• Base is not strong enough• Use a fresh batch of catalyst or a different catalyst/ligand system (e.g., one with XPhos).• Ensure solvents are thoroughly degassed by sparging with inert gas or via freeze-pump-thaw cycles.• Switch to a stronger base like Cs₂CO₃ or K₃PO₄.
Debromination of Starting Material • Reaction temperature too high• Presence of water/protons• Lower the reaction temperature.• Ensure anhydrous conditions (if using a non-aqueous protocol) or carefully control the amount of water.
Formation of Biaryl Homocoupling Product (from boronic acid) • Presence of oxygen• High catalyst loading• Rigorously maintain an inert atmosphere throughout the reaction.[20]• Reduce the catalyst loading.
Difficulty in Purification • Residual palladium catalyst• Closely eluting byproducts• Pass the crude product through a pad of Celite or a scavenger resin to remove residual palladium.• Optimize chromatography conditions (try different solvent systems).

References

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Semantic Scholar. [Link]

  • The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. (n.d.). Autechilo. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2014). ResearchGate. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. (n.d.). ResearchGate. [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). NIH. [Link]

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. (2023). PubMed. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. (n.d.). ResearchGate. [Link]

  • a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... (n.d.). ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). NIH. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). MDPI. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Optimization of conditions for the Suzuki-Miyaura coupling. [a]. (n.d.). ResearchGate. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2019). NIH. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing. [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2019). Semantic Scholar. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Coupling of Amides. (n.d.). Organic Syntheses. [Link]

  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. (2012). ResearchGate. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]

Sources

Application

Application Note & Protocol: Strategic Buchwald-Hartwig Amination of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Introduction The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The functionalization of this scaffold is critical for developing new molecular entities with tailored pharmacological profiles. The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, a transformation of immense value in pharmaceutical and materials science.[3][4][5] This reaction enables the coupling of aryl or heteroaryl halides with a wide array of amine nucleophiles, often under milder conditions than classical methods.[6][7]

This guide provides a comprehensive technical overview and a field-proven protocol for the Buchwald-Hartwig amination of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. We will delve into the mechanistic rationale behind component selection, offer a detailed, step-by-step experimental procedure, and present a guide for reaction optimization and troubleshooting. The focus is on providing researchers and drug development professionals with a robust and logical framework for successfully implementing this critical transformation on a sensitive, electron-deficient heterocyclic substrate.

Mechanistic Rationale and Strategic Component Selection

The success of the Buchwald-Hartwig amination hinges on the harmonious interplay of the palladium source, ligand, base, and solvent. For a substrate like Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, which contains both an electron-deficient heterocyclic system and a base-sensitive ester functional group, a rational, mechanism-based approach to component selection is paramount.

The generally accepted catalytic cycle proceeds through several key steps: activation of a Pd(0) species, oxidative addition of the heteroaryl halide, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3][8]

Buchwald-Hartwig Catalytic Cycle Fig 1: Simplified Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex pd_amide Palladium-Amido Complex ox_add->pd_amide pd_amide->pd0 product Ar-NR¹R² (Product) pd_amide->product Reductive Elimination start Ar-Br start->pd0 amine + R¹R²NH base + Base - [Base-H]⁺Br⁻

Palladium Precatalyst

While Pd(II) sources like Pd(OAc)₂ can be used, they require in-situ reduction to the active Pd(0) state.[8] Modern, well-defined palladium precatalysts, such as those from the Buchwald group (e.g., G2, G3, G4 pre-catalysts) or simple air-stable sources like Pd₂(dba)₃ and [Pd(allyl)Cl]₂, offer more reliable and efficient initiation of the catalytic cycle.[8][9] They provide a direct and often rapid route to the active L-Pd(0) species upon exposure to the reaction base.

Ligand Selection: The Key to Success

The ligand stabilizes the palladium center and modulates its reactivity, particularly facilitating the crucial oxidative addition and reductive elimination steps. For electron-deficient and potentially coordinating heteroaryl halides, bulky and electron-rich biaryl monophosphine ligands are state-of-the-art.[10]

  • Rationale: These ligands promote the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition. Their steric bulk accelerates the reductive elimination step, which is often the rate-limiting step, and helps prevent catalyst decomposition pathways.[3]

  • Recommended Ligands: For the target substrate, ligands such as XPhos , RuPhos , and t-BuXPhos are excellent starting points for screening.[9][11] They have demonstrated broad utility and high efficacy in the amination of challenging heterocyclic systems.[5][10]

Base Selection: Protecting Functional Integrity

The base's primary role is to deprotonate the amine nucleophile after it coordinates to the palladium center, forming the key palladium-amido intermediate.[3][12]

  • The Challenge: The target molecule contains a methyl ester, which is highly susceptible to saponification (hydrolysis) under strongly basic conditions. Therefore, strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) should be avoided.[8][13]

  • The Solution: Weaker inorganic bases provide the necessary basicity for the catalytic cycle while preserving the ester. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are the preferred choices.[8] Cs₂CO₃ is particularly effective due to its good solubility in common organic solvents, which can lead to more homogeneous reaction conditions and improved rates.[8]

Solvent Choice

Aprotic solvents that can dissolve the reactants and maintain the stability of the catalytic species are required.

  • Recommended Solvents: Toluene , 1,4-dioxane , and THF are standard solvents for Buchwald-Hartwig reactions.[13] Toluene and dioxane are often favored for their higher boiling points, allowing for a broader range of reaction temperatures. It is imperative to use anhydrous and degassed solvents to prevent catalyst poisoning by oxygen and water.

Experimental Protocol: Amination with Morpholine

This section provides a detailed, step-by-step procedure for the coupling of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate with morpholine as a representative secondary amine.

Experimental_Workflow Fig 2: General Experimental Workflow reagents 1. Assemble Reagents (in Glovebox/Inert Atm.) reaction 2. Reaction Setup (Solvent, Amine) reagents->reaction heating 3. Heating & Stirring (e.g., 100 °C, 12-24h) reaction->heating monitoring 4. Monitor Progress (TLC / LC-MS) heating->monitoring workup 5. Aqueous Workup & Extraction monitoring->workup purify 6. Purification (Column Chromatography) workup->purify product 7. Pure Product (Characterization) purify->product

Reagent and Parameter Summary
ReagentM.W. ( g/mol )Mass / VolumeMoles (mmol)Equivalents
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate270.08270 mg1.01.0
Morpholine87.12105 µL1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025 (5 mol% Pd)
XPhos476.6248 mg0.100.10
Cesium Carbonate (Cs₂CO₃)325.82456 mg1.41.4
Anhydrous Toluene-5.0 mL--
Step-by-Step Methodology

Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

  • Vessel Preparation: To an oven-dried 20 mL reaction vial or Schlenk tube equipped with a magnetic stir bar, add Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (270 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.10 mmol), and Cesium Carbonate (456 mg, 1.4 mmol).

  • Inerting: Seal the vessel with a septum cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition: Through the septum, add anhydrous, degassed toluene (5.0 mL) via syringe. Follow with the addition of morpholine (105 µL, 1.2 mmol).

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.[12]

  • Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a mobile phase of 50-70% Ethyl Acetate in Hexanes is a good starting point. The product should be more polar than the starting bromide.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Optimization and Troubleshooting Guide

If the initial reaction conditions do not provide a satisfactory yield, systematic optimization is recommended. The following table provides a logical framework for troubleshooting.

ParameterRecommended OptionsRationale & Key Considerations
Ligand RuPhos, t-BuXPhos, BrettPhos (for primary amines)[13]Ligand performance is highly substrate-specific. A different ligand may offer a better balance of steric and electronic properties to accelerate the catalytic cycle.
Base K₃PO₄, K₂CO₃If Cs₂CO₃ is ineffective, K₃PO₄ is a strong alternative. Weaker bases may require higher temperatures or longer reaction times.[8]
Solvent 1,4-Dioxane, t-BuOH/Toluene mixtureSolvent can influence the solubility of the base and the stability of reaction intermediates. Dioxane is a very common and effective solvent for these couplings.[13]
Temperature 80 °C to 120 °CLower temperatures may be possible with highly active catalyst systems, while higher temperatures may be needed for less reactive coupling partners. Monitor for potential decomposition at elevated temperatures.[8]
Pd Source [Pd(allyl)Cl]₂, Buchwald Precatalysts (e.g., XPhos Pd G3)Pre-formed palladium-ligand complexes (precatalysts) can offer superior activity, reproducibility, and air stability, simplifying the reaction setup.[8][9]

Common Pitfalls:

  • Low Conversion: May result from impure reagents, insufficient inerting (catalyst deactivation), or suboptimal reaction parameters. Ensure all reagents are pure and dry, and that the solvent is rigorously degassed. Consider screening the parameters in the table above.

  • Hydrodehalogenation Byproduct: The formation of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (where Br is replaced by H) can occur. This side reaction can sometimes be suppressed by changing the ligand or base.[3]

  • Ester Saponification: If analysis shows loss of the methyl ester, it indicates the base is too strong or there is water in the reaction. Strictly adhere to using weaker inorganic bases and anhydrous conditions.

  • No Reaction: Verify the activity of the palladium catalyst. Ensure the absence of potential catalyst poisons (e.g., sulfur-containing impurities) in the starting materials.

Conclusion

The Buchwald-Hartwig amination of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a highly valuable transformation for the synthesis of novel 7-deazapurine derivatives. A successful outcome is predicated on a rational choice of catalyst, ligand, and base to accommodate the sensitive nature of the substrate. By employing bulky, electron-rich biaryl phosphine ligands like XPhos in conjunction with a mild inorganic base such as Cs₂CO₃, the C-N bond can be formed efficiently while preserving the crucial ester functionality. The protocol and optimization strategies detailed herein provide a robust foundation for researchers to confidently apply this powerful reaction in their synthetic campaigns.

References

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Jankowiak, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • Jankowiak, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Vechtomova, Y. L., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Vo, D. D., et al. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]

  • Vechtomova, Y. L., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • National Institutes of Health. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science. [Link]

  • ResearchGate. (n.d.). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Introduction: The Strategic Importance of the 7-Deazapurine Core The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry and drug development.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Deazapurine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry and drug development.[1] Its structural resemblance to the native purine bases allows it to interact with a wide array of biological targets, particularly protein kinases.[2] The strategic substitution of the N7 nitrogen of the purine core with a carbon atom not only modifies the electronic properties of the ring system but also provides a versatile handle for further functionalization.[1] This has led to the development of numerous potent and selective inhibitors for a range of therapeutic targets, including Janus kinases (JAKs), focal adhesion kinase (FAK), and Aurora kinases.[3][4]

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a key intermediate in the synthesis of these complex and biologically active molecules. The bromine atom at the C5 position serves as a versatile anchor for introducing a diverse range of substituents through various palladium-catalyzed cross-coupling reactions. This guide provides detailed, field-proven protocols for the derivatization of this important building block, focusing on Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

N-H Protection: A Critical First Step for Regioselectivity

The pyrrole nitrogen (N7) of the 7H-pyrrolo[2,3-d]pyrimidine core is nucleophilic and can participate in side reactions during cross-coupling, leading to undesired N-arylation or N-alkylation products. While some reactions can proceed on the unprotected scaffold, protection of the N7 position is often crucial for achieving high yields and regioselectivity. A review of functionalization of the pyrrolo[2,3-d]pyrimidine scaffold indicates that N-7 protection can influence the outcome of cross-coupling reactions.[5]

A common and effective strategy is the use of a Boc (tert-butyloxycarbonyl) protecting group, which can be readily introduced and subsequently removed under mild conditions.

Protocol for N-Boc Protection

Materials:

  • Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and (Boc)₂O (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the N-Boc protected product.

Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position

The C5-bromo functionality is the primary site for introducing molecular diversity. The following sections detail protocols for the most common and powerful palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between the C5 position of the pyrrolopyrimidine core and various aryl or heteroaryl boronic acids.[6][7] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaryl coupling partners.[8]

Rationale for Reagent Selection:

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a highly effective and versatile catalyst for Suzuki couplings involving heteroaryl halides due to its stability and ability to promote both oxidative addition and reductive elimination steps.[8]

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is often sufficient to activate the boronic acid for transmetalation without causing hydrolysis of the ester functionality.[7][8]

  • Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is commonly used to ensure the solubility of both the organic and inorganic reagents.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling:

Materials:

  • N-Boc-protected Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

  • Aryl- or heteroarylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the N-Boc-protected starting material (1.0 eq), the boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂Effective for a broad range of aryl and heteroaryl boronic acids.[8]
Base K₂CO₃Sufficiently basic to promote transmetalation without ester hydrolysis.[7]
Solvent 1,4-Dioxane/WaterEnsures solubility of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes at the C5 position.[9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[9]

Rationale for Reagent Selection:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are commonly used and effective catalysts.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed.

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle Pd(0)L₂ Pd(0)L₂ Pd(II) Complex R-Pd(II)-X(L)₂ Pd(0)L₂->Pd(II) Complex R-X Oxidative Addition Oxidative Addition Pd(II)-Alkynyl Complex R-Pd(II)-C≡CR'(L)₂ Pd(II) Complex->Pd(II)-Alkynyl Complex R'C≡Cu Transmetalation Transmetalation Pd(II)-Alkynyl Complex->Pd(0)L₂ Coupled Product R-C≡CR' Pd(II)-Alkynyl Complex->Coupled Product Reductive Elimination Reductive Elimination Cu(I) Acetylide Formation Cu(I) Acetylide Formation Terminal Alkyne R'C≡CH Cu(I) Acetylide R'C≡Cu Terminal Alkyne->Cu(I) Acetylide CuI, Base Cu(I) Acetylide->Pd(II) Complex CuX CuX Cu(I) Acetylide->CuX Base Base

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Detailed Protocol for Sonogashira Coupling:

Materials:

  • N-Boc-protected Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the N-Boc-protected starting material (1.0 eq) and the terminal alkyne (1.5 eq) in anhydrous DMF, add TEA (3.0 eq).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq) to the reaction mixture under an argon atmosphere.

  • Stir the reaction at room temperature or gently heat to 40-60 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into saturated aqueous NH₄Cl and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the aryl bromide with primary or secondary amines.[10][11] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[12]

Rationale for Reagent Selection:

  • Palladium Precatalyst: A palladium(II) precatalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is often used, which is reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos are crucial for promoting the reductive elimination step and preventing β-hydride elimination.[12]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13]

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are essential for the stability of the catalyst and the base.

Detailed Protocol for Buchwald-Hartwig Amination:

Materials:

  • N-Boc-protected Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

  • Primary or secondary amine (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04-0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.

  • Add the N-Boc-protected starting material and anhydrous toluene.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench by adding water.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Stille Coupling: Utilizing Organostannanes

The Stille coupling offers a versatile method for C-C bond formation using organostannane reagents.[14] While the toxicity of tin reagents is a drawback, the reaction is often tolerant of a wide range of functional groups.

Rationale for Reagent Selection:

  • Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings.

  • Solvent: Anhydrous, non-polar solvents like toluene or DMF are typically used.

  • Additives: In some cases, a lithium chloride (LiCl) additive can accelerate the transmetalation step.

Detailed Protocol for Stille Coupling:

Materials:

  • N-Boc-protected Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

  • Organostannane reagent (e.g., tributyl(vinyl)stannane, tributyl(aryl)stannane) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Anhydrous Toluene or DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous potassium fluoride (KF) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the N-Boc-protected starting material in anhydrous toluene or DMF, add the organostannane reagent.

  • Degas the solution with argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.

  • Heat the reaction to 90-110 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with a saturated aqueous KF solution to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Post-Coupling Deprotection

After successful derivatization at the C5 position, the N-Boc protecting group can be readily removed under acidic conditions to yield the final product.

Protocol for N-Boc Deprotection

Materials:

  • N-Boc protected, C5-derivatized pyrrolo[2,3-d]pyrimidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected compound in DCM.

  • Add TFA (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected product.

Conclusion

The protocols outlined in this guide provide a robust framework for the derivatization of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, a key building block in modern drug discovery. By understanding the rationale behind the choice of reagents and reaction conditions for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings, researchers can confidently and efficiently synthesize a diverse library of novel 7-deazapurine derivatives for biological evaluation. Careful execution of these protocols, including the strategic use of N-protection, will enable the successful development of next-generation therapeutics targeting a wide range of diseases.

References

  • Organic Syntheses Procedure. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2007). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Retrieved from [Link]

  • Wikipedia. (2023). Stille reaction. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Google Patents. (2007). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • National Institutes of Health. (2014). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (2011). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Retrieved from [Link]

  • National Institutes of Health. (2022). Formal nucleophilic pyrrolylmethylation via palladium-based auto-tandem catalysis: switchable regiodivergent synthesis and remote chirality transfer. Retrieved from [Link]

  • PubMed Central. (2017). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (2024). Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. Retrieved from [Link]

  • PubMed. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Retrieved from [Link]

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  • Molecules. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Retrieved from [Link]

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  • MDPI. (2021). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Retrieved from [Link]

  • MDPI. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Efficient Synthesis of (Arylethynyl)pyrrolo[2,3‐d]pyrimidines by Stille Coupling. Retrieved from [Link]

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  • PubMed. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). Retrieved from [Link]

  • PubMed. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Retrieved from [Link]

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Application

The Versatile Scaffold: Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in Modern Cancer Research

Introduction: The Significance of the 7-Deazapurine Core in Oncology In the landscape of targeted cancer therapy, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Within the medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Deazapurine Core in Oncology

In the landscape of targeted cancer therapy, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Within the medicinal chemist's arsenal, the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine isostere of adenine, has emerged as a "privileged" structure.[1] Its intrinsic ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of a multitude of protein kinases, which are often dysregulated in cancer.[1] This structural advantage has made the 7-deazapurine framework the foundation for numerous clinically successful kinase inhibitors. The strategic functionalization of this core is key to achieving desired potency and selectivity, and it is here that versatile building blocks like Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate play a pivotal role. This application note provides an in-depth guide for researchers on the utility of this key intermediate, offering detailed protocols for its synthetic manipulation and subsequent biological evaluation in cancer research.

Chemical Profile and Strategic Importance

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a stable, solid compound that serves as an ideal starting material for library synthesis in drug discovery campaigns. Its strategic value lies in the orthogonal reactivity of its functional groups:

  • The Bromine Atom at C5: This position is primed for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups, which can be tailored to probe the solvent-exposed regions of the kinase active site, thereby influencing potency and selectivity.

  • The Ester Group at C2: The methyl carboxylate at the C2 position offers another handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling or reduced to an alcohol for further derivatization, providing another axis for structure-activity relationship (SAR) exploration.

  • The Pyrrole Nitrogen (N7): The N-H of the pyrrole ring can be alkylated or arylated to modulate the compound's physicochemical properties, such as solubility and cell permeability, or to establish additional interactions within the target protein.

This trifecta of reactive sites makes it a highly valuable and versatile precursor for generating diverse chemical entities aimed at inhibiting key oncogenic signaling pathways.

Part 1: Application in the Synthesis of Targeted Kinase Inhibitors

The C5-bromo moiety is the most commonly exploited position for introducing diversity. The Suzuki-Miyaura cross-coupling reaction is a workhorse in this context, enabling the formation of a C-C bond between the pyrimidine core and various boronic acids or esters. This is a foundational step in the synthesis of many potent kinase inhibitors, including those targeting the Janus kinase (JAK) family.

Protocol 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate with a generic arylboronic acid. This reaction is analogous to those used in the synthesis of advanced kinase inhibitors.

Materials:

  • Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or DME)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar, add Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 equiv.), the chosen arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.). Then, add the degassed solvent mixture (e.g., dimethoxyethane/water) via syringe.[2]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.[2] The reaction can be performed using conventional heating under reflux or in a microwave reactor for accelerated reaction times.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to afford the purified C5-aryl product.

Causality and Insights:

  • Choice of Catalyst: Pd(dppf)Cl₂ is often effective for heteroaromatic systems as the dppf ligand is robust and promotes efficient catalysis.[2] Pd(PPh₃)₄ is also a common choice but may require slightly longer reaction times.

  • Base Selection: The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle. Carbonates like K₂CO₃ or Cs₂CO₃ are commonly used and offer a good balance of reactivity and handling.[2]

  • Solvent System: A mixture of an organic solvent (like Dioxane or DME) and water is typical. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst. Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

G cluster_0 Suzuki-Miyaura Coupling Workflow A Reactant Assembly (Bromo-pyrimidine, Boronic Acid, Base) B Inert Atmosphere Purge (N2 or Ar) A->B C Catalyst & Solvent Addition (Pd Catalyst, Degassed Solvent) B->C D Heating & Reaction (80-100 °C, 2-12h) C->D E Aqueous Workup (Extraction) D->E F Purification (Column Chromatography) E->F G Purified C5-Aryl Product F->G

Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Application in Biological Evaluation for Cancer Research

Derivatives of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate are frequently evaluated as inhibitors of protein kinases that drive cancer cell proliferation and survival. A prime example is the Janus Kinase (JAK) family, whose aberrant activation is central to various myeloproliferative neoplasms and inflammatory diseases. The FDA-approved drug Ruxolitinib, a potent JAK1/JAK2 inhibitor, features the 7H-pyrrolo[2,3-d]pyrimidine core.[3]

Targeting the JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[4] In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth.

G cluster_pathway JAK-STAT Signaling Pathway in Cancer Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene 5. Transcription Regulation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibition

Sources

Method

Application Notes and Protocols for the Synthesis of RET Inhibitors Utilizing Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold in RET Inhibition The landscape of targeted cancer therapy has been significantly shaped by the development of potent and selective kinase i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold in RET Inhibition

The landscape of targeted cancer therapy has been significantly shaped by the development of potent and selective kinase inhibitors.[1] The Rearranged during Transfection (RET) receptor tyrosine kinase has emerged as a critical oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC) and thyroid cancers, through gene fusions and activating mutations.[2][3] This has spurred intensive research into the discovery of small molecules that can effectively block the aberrant signaling from RET.[4][5]

Within the diverse chemical space of kinase inhibitors, the pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has proven to be a privileged scaffold.[6][7] Its unique structure allows for crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, mimicking the binding of adenosine.[6] This fundamental interaction provides a strong anchor for building highly potent and selective inhibitors. The clinical success of selective RET inhibitors like Pralsetinib (GAVRETO™) and Selpercatinib, which feature complex heterocyclic systems, underscores the therapeutic potential of targeting this kinase.[8][9]

This application note provides a detailed guide for the synthesis of advanced RET inhibitor precursors, starting from the versatile building block, Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate . This intermediate offers multiple reaction handles for strategic elaboration, making it an ideal starting point for the construction of diverse libraries of potential RET inhibitors. We will delve into the rationale behind key synthetic transformations and provide robust, step-by-step protocols for palladium-catalyzed cross-coupling reactions, which are central to the assembly of these complex molecules.

The Central Role of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

The choice of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate as a starting material is strategic for several reasons:

  • The Pyrrolo[2,3-d]pyrimidine Core: As established, this scaffold is a well-validated "warhead" for kinase inhibition, providing the foundational interactions with the RET kinase hinge.[6]

  • The C5-Bromo Position: The bromine atom at the 5-position is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Sonogashira reactions.[10] This allows for the exploration of various substituents that can occupy the solvent-front region of the ATP binding pocket, influencing potency and selectivity.

  • The C2-Ester Group: The methyl carboxylate at the 2-position provides a convenient point for further functionalization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to introduce side chains that can interact with the DFG-out pocket or other regions of the kinase, a strategy employed in the development of Type II kinase inhibitors.[6][11]

The overall synthetic strategy is to leverage these reactive sites to build a molecule that incorporates the key pharmacophoric elements of known potent RET inhibitors.

Synthetic Workflow Overview

The following diagram illustrates a general, yet powerful, synthetic workflow for the elaboration of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate into a complex RET inhibitor scaffold. This workflow is based on established synthetic routes for pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.[6][12]

G A Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate B Step 1: N-Protection (e.g., SEM-Cl, NaH) A->B C N-Protected Intermediate B->C D Step 2: Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst) C->D E C5-Arylated Intermediate D->E F Step 3: Ester Hydrolysis (LiOH or NaOH) E->F G Carboxylic Acid Intermediate F->G H Step 4: Amide Coupling (Amine, Coupling Reagent) G->H I Step 5: N-Deprotection (TBAF or TFA) H->I J Final RET Inhibitor Scaffold I->J

Caption: General synthetic workflow for RET inhibitors.

Detailed Protocols and Methodologies

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5-Position

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance in forming C-C bonds.[13][14] In this context, it is used to introduce a substituted aryl or heteroaryl group at the C5-position of the pyrrolopyrimidine core. This moiety can be designed to occupy a specific pocket within the RET kinase active site.

Rationale for Reagent Selection:

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often an excellent choice for coupling with electron-rich heterocyclic halides, demonstrating good yields and reaction times.[13][15] Other catalysts like Pd(PPh₃)₄ can also be effective.[14]

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used to activate the boronic acid.[14][16]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or DME and water is standard, as it facilitates the dissolution of both the organic and inorganic reagents.[16]

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask, add Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • To this suspension, add Pd(dppf)Cl₂ (0.05 equiv.).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C5-arylated product.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂ (5 mol%)Efficient for cross-coupling on heterocyclic systems.[13]
Base K₂CO₃ (2.5 equiv.)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1)Solubilizes both organic and inorganic reagents.
Temperature 90 °CProvides sufficient energy for the catalytic cycle.
Stoichiometry Boronic Acid (1.2 equiv.)A slight excess ensures complete consumption of the starting material.
Protocol 2: Ester Hydrolysis to Carboxylic Acid

The conversion of the methyl ester at the C2-position to a carboxylic acid is a critical step to enable subsequent amide bond formation. This is typically achieved through saponification using a strong base.

Step-by-Step Protocol:

  • Dissolve the C5-arylated intermediate from the previous step (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0 equiv.).

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH ~4-5 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 3: Amide Coupling to Install Side Chain

Amide bond formation is a robust and widely used reaction in drug synthesis. Here, it is used to append a side chain to the C2-position, which can be designed to form additional interactions with the RET kinase.

Rationale for Reagent Selection:

  • Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are highly effective for forming amide bonds with minimal side reactions.[6]

  • Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction.

Step-by-Step Protocol:

  • To a solution of the carboxylic acid intermediate (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF), add the desired amine (1.1 equiv.) and DIPEA (3.0 equiv.).

  • Add the coupling reagent, HATU (1.2 equiv.), to the reaction mixture.

  • Stir the reaction at room temperature for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final amide product.

G cluster_0 Suzuki Coupling cluster_1 Amide Formation A Pyrrolo[2,3-d]pyrimidine (C5-Br) C Pd(dppf)Cl2 / K2CO3 A->C B Aryl Boronic Acid B->C D C5-Arylated Product C->D E Carboxylic Acid Intermediate (from Hydrolysis) G HATU / DIPEA E->G F Amine (R-NH2) F->G H Final Amide Product G->H

Caption: Key reaction steps in the synthesis.

Conclusion and Future Directions

The synthetic strategies outlined in this application note, centered on the versatile Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate intermediate, provide a robust and flexible platform for the discovery of novel RET inhibitors. The judicious application of modern cross-coupling and amide bond formation chemistries allows for the systematic exploration of the chemical space around the pyrrolopyrimidine scaffold. Researchers can utilize these protocols as a foundation for building libraries of compounds with diverse substitutions at the C5 and C2 positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Further optimization of these lead compounds will be crucial in the ongoing effort to develop next-generation therapies for RET-driven cancers.[5]

References

  • Lakkaniga, N. R., Gunaganti, N., Zhang, L., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. [Link]

  • An, G., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Lakkaniga, N. R., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. ResearchGate. [Link]

  • Lakkaniga, N. R., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed. [Link]

  • Lakkaniga, N. R., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. University of Arizona Repository. [Link]

  • Lu, D., et al. (2021). Discovery and optimization of selective RET inhibitors via scaffold hopping. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Squires, M. S., et al. (2017). Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade. F1000Research. [Link]

  • An, G., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. National Institutes of Health. [Link]

  • Subbiah, V., et al. (2023). Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs. MDPI. [Link]

  • Piras, M., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Piras, M., et al. (2015). Table 1. Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]

  • Lu, D., et al. (2021). Discovery and Optimization of Selective RET Inhibitors via Scaffold Hopping. ResearchGate. [Link]

  • Gunaganti, N., et al. (2021). Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of pralsetinib (XV). ResearchGate. [Link]

  • Al-Warhi, T., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]

  • R Discovery. (2025). RET-driven Cancers Research Articles. R Discovery. [Link]

  • Vaickelioniene, R., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Google Patents. (2007). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Tumkevicius, S. (2010). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Singh, H., & Singh, P. (2022). Pralsetinib: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers. PubMed. [Link]

  • Naz, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Sharafi-Kolkeshvandi, B., et al. (2017). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]

  • Al-Warhi, T., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health. [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. [Link]

  • Zhang, H., et al. (2013). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Notes and Protocols: Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in Antiviral Drug Development

Introduction: The Privileged Scaffold of 7H-pyrrolo[2,3-d]pyrimidine The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7H-pyrrolo[2,3-d]pyrimidine

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous nucleobases allows for interaction with a wide array of biological targets, including viral enzymes and cellular kinases.[1] This unique characteristic has led to the development of numerous therapeutic agents with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. In the realm of antiviral drug development, this scaffold is of particular interest due to its versatility. It serves as a foundational structure for both direct-acting antiviral agents, which target viral proteins, and host-directed therapies, such as Janus kinase (JAK) inhibitors, that can modulate the host immune response to viral infections.[2][3]

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a key intermediate, strategically functionalized for further chemical modifications. The bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl substituents. The methyl ester at the 2-position can be readily hydrolyzed and converted to other functional groups, such as amides, which are crucial for biological activity in many antiviral compounds. This application note will provide a detailed guide for researchers on the utilization of this versatile building block in the synthesis of potential antiviral drug candidates.

Strategic Importance in Antiviral Research

The application of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in antiviral drug development can be broadly categorized into two strategic approaches:

  • Direct-Acting Antivirals: The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the design of nucleoside and non-nucleoside inhibitors of viral polymerases and other essential viral enzymes. Derivatives have shown promising activity against a range of viruses.[4][5] For instance, substituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as potential inhibitors of flaviviruses like Zika and dengue virus.[4] Acyclic nucleoside analogues based on this scaffold have also been investigated for activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[6]

  • Host-Directed Therapy (Immunomodulation): Viral infections often trigger a dysregulated immune response, such as a "cytokine storm," which can lead to severe pathology. Janus kinases (JAKs) are critical components of cytokine signaling pathways.[2] The 7H-pyrrolo[2,3-d]pyrimidine core is a key structural feature of several approved JAK inhibitors, including Tofacitinib.[2] By inhibiting JAKs, these compounds can dampen the inflammatory cascade associated with severe viral infections. This makes Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate a valuable starting material for the synthesis of novel JAK inhibitors with potential applications in treating the immunopathology of viral diseases.

Synthetic Pathways and Key Transformations

The strategic positioning of the bromo and methyl ester groups on the Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate core allows for a variety of chemical transformations to generate a library of diverse derivatives for antiviral screening.

Synthetic_Potential A Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate B Suzuki-Miyaura Coupling (C-C bond formation) A->B ArB(OH)2, Pd catalyst C Sonogashira Coupling (C-C bond formation) A->C Alkyne, Pd/Cu catalyst D Buchwald-Hartwig Amination (C-N bond formation) A->D Amine, Pd catalyst E Saponification (Ester to Carboxylic Acid) A->E Base (e.g., LiOH) F Amidation (Ester to Amide) A->F Amine, heat or coupling agent G Diverse 5-Aryl/Heteroaryl Derivatives B->G H Diverse 5-Alkynyl Derivatives C->H I Diverse 5-Amino Derivatives D->I J Carboxylic Acid Intermediate E->J K Amide Derivatives F->K L Antiviral & JAK inhibitor Candidates G->L H->L I->L J->K K->L

Caption: Key synthetic transformations of the title compound.

Experimental Protocols

The following protocols are representative examples of how Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can be utilized to synthesize advanced intermediates for antiviral drug discovery.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-5 Arylation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the C-5 position. This is a fundamental step in the synthesis of many kinase inhibitors and other biologically active molecules.[7][8]

Objective: To synthesize Methyl 5-(pyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

Materials:

  • Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

  • Pyridine-4-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 eq), pyridine-4-boronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product.

Rationale: The choice of a palladium catalyst with a bulky phosphine ligand like dppf is crucial for efficient cross-coupling with heteroaryl boronic acids. Microwave irradiation accelerates the reaction, significantly reducing reaction times compared to conventional heating.

Protocol 2: Saponification and Amidation for C-2 Modification

This protocol outlines the conversion of the methyl ester at the C-2 position to a carboxamide, a common functional group in many antiviral and kinase inhibitor drugs that often participates in key hydrogen bonding interactions with the target protein.

Objective: To synthesize 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide.

Part A: Saponification

Materials:

  • Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate.

Part B: Amidation

Materials:

  • 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (from Part A)

  • Ammonium chloride (NH₄Cl)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ammonium chloride (1.5 eq) followed by DIPEA (3.0 eq).

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or silica gel chromatography.

Protocol_Workflow cluster_0 Protocol 1: C-5 Arylation cluster_1 Protocol 2: C-2 Amidation A Start: Methyl 5-bromo- 7H-pyrrolo[2,3-d]pyrimidine- 2-carboxylate B Suzuki-Miyaura Coupling A->B C Purification B->C D End: 5-Aryl Derivative C->D E Start: Methyl 5-bromo- 7H-pyrrolo[2,3-d]pyrimidine- 2-carboxylate F Saponification E->F G Amidation F->G H Purification G->H I End: 2-Carboxamide Derivative H->I

Caption: Workflow for derivatization protocols.

Antiviral Activity Data of 7H-pyrrolo[2,3-d]pyrimidine Derivatives

The following table summarizes the antiviral activity of various 7H-pyrrolo[2,3-d]pyrimidine derivatives from the literature to illustrate the potential of this scaffold.

Compound ClassVirusAssayActivity (IC₅₀/EC₅₀)Reference
4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidinesZika Virus (ZIKV)Plaque Reduction AssayEC₅₀ = 0.8 µM
4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidinesDengue Virus (DENV-2)Plaque Reduction Assay>90% protection at 8.5 µM
4-Amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidineHuman Cytomegalovirus (HCMV)Titer Reduction>5 log reduction at 10-100 µM
4-Amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidineHerpes Simplex Virus Type 1 (HSV-1)Titer Reduction>5 log reduction at 10-100 µM
Pyrrolopyrimidine derivativesRotavirus Wa strainCell-based assaySignificant activity
Pyrrolopyrimidine derivativesCoxsackievirus B4Cell-based assaySignificant activity

Conclusion

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a highly valuable and versatile building block for the development of novel antiviral agents. Its strategic functionalization allows for the facile synthesis of a wide range of derivatives targeting both viral and host factors. The protocols and data presented in this application note provide a solid foundation for researchers to explore the full potential of this privileged scaffold in the ongoing search for new and effective antiviral therapies.

References

  • Fahim, A. M., et al. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European Journal of Pharmaceutical Sciences, 127, 110-123. [Link]

  • Flaherty, K. T., et al. (2012). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine, 367(2), 1694-1703.
  • Hofmann, G., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1429-1460. [Link]

  • Norman, P. (2014). Selective JAK1 inhibitor PF-04965842 (abrocitinib) for the treatment of atopic dermatitis. Drugs of the Future, 39(8), 537-547.
  • Revankar, G. R., et al. (1982). Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides. Journal of Medicinal Chemistry, 25(11), 1334-1338. [Link]

  • Soto-Acosta, R., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(13), 3779. [Link]

  • Townsend, L. B., et al. (1991). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 34(7), 2185-2192. [Link]

  • Wotring, L. L., et al. (2005). Synthesis and biological evaluation of acyclic 3-[(2-hydroxyethoxy)methyl] analogues of antiviral furo- and pyrrolo[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 48(14), 4690-4696. [Link]

  • Zhang, L., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2821-2834. [Link]

Sources

Method

Strategic N-Alkylation of 7H-Pyrrolo[2,3-d]pyrimidines: A Guide for Medicinal Chemists

An Application Note and Protocol Guide Abstract The 7H-pyrrolo[2,3-d]pyrimidine, often referred to as 7-deazapurine, represents a privileged scaffold in medicinal chemistry and drug development. Its structure is a core c...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, often referred to as 7-deazapurine, represents a privileged scaffold in medicinal chemistry and drug development. Its structure is a core component of numerous biologically active agents, including notable Janus kinase (JAK) inhibitors like Tofacitinib.[1] Functionalization of the pyrrole nitrogen at the N-7 position via alkylation is a cornerstone strategy for modulating the pharmacological profile of these molecules, enabling extensive structure-activity relationship (SAR) exploration.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and detailed experimental protocols for the successful N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine core. We will delve into the mechanistic rationale behind common protocols, offer field-proven insights for troubleshooting, and present the data in a clear, comparative format.

Introduction: The Significance of the 7-Deazapurine Core

The 7H-pyrrolo[2,3-d]pyrimidine system is a purine analog that serves as the foundational structure for a wide range of compounds exhibiting antitumor, antiviral, and anti-inflammatory properties.[1] The reactivity of this scaffold is primarily centered on two key positions: the 4-position of the pyrimidine ring and the pyrrole nitrogen at the N-7 position.[1] While modifications at the 4-position are common, N-7 alkylation is a critical tool for introducing a diverse array of substituents. These modifications can profoundly influence a compound's solubility, metabolic stability, and binding interactions with its biological target, making the N-alkylation reaction a pivotal step in the synthesis of novel therapeutic agents.[1][2]

Core Concepts in N-Alkylation Strategy

Successful N-alkylation hinges on understanding the interplay between the substrate, reagents, and reaction conditions to achieve high regioselectivity and yield.

Regioselectivity: Targeting the N-7 Position

The pyrrole nitrogen (N-7) of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is acidic and can be deprotonated by a suitable base to form a nucleophilic anion. This anion readily attacks electrophilic alkylating agents. While other nitrogen atoms exist in the pyrimidine ring, alkylation typically favors the N-7 position under standard basic conditions due to the aromaticity and electronic nature of the pyrrole ring. The choice of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) generally ensures complete deprotonation of the N-7 position, thereby promoting selective N-alkylation.[3][4]

Mechanistic Pathways

Two primary and highly reliable methods for achieving N-alkylation are direct alkylation under basic conditions and the Mitsunobu reaction.

  • Direct Alkylation (SN2 Reaction): This is the most straightforward approach. It involves the deprotonation of the N-7 proton with a base, followed by a nucleophilic attack of the resulting anion on an alkylating agent (e.g., an alkyl halide or tosylate) in a classic SN2 displacement. The efficiency of this reaction is highly dependent on the base, solvent, and temperature.[1][2]

  • Mitsunobu Reaction: This reaction provides a powerful alternative for coupling alcohols to the N-7 position. It proceeds under mild, neutral conditions and is particularly effective for primary and secondary alcohols. The reaction mechanism involves the activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD), making it susceptible to nucleophilic attack by the 7H-pyrrolo[2,3-d]pyrimidine.[5][6][7] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, a crucial consideration in complex syntheses.[5][7]

Experimental Protocols and Methodologies

The following protocols are presented as robust starting points for the N-alkylation of 7H-pyrrolo[2,3-d]pyrimidines. Researchers should note that optimization may be necessary for specific substrates and alkylating agents.

Protocol 1: Direct N-Alkylation with Alkyl Halides using a Base

This protocol describes a general and widely used procedure for attaching alkyl groups to the N-7 position.

Workflow Diagram: Direct N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 7H-pyrrolo[2,3-d]pyrimidine in anhydrous solvent (e.g., DMF, ACN) B Add Base (e.g., NaH, K₂CO₃, Cs₂CO₃) A->B Stir C Add Alkylating Agent (e.g., R-X) dropwise B->C Allow for deprotonation D Stir at RT or Heat (Monitor by TLC/LC-MS) C->D E Quench Reaction (e.g., with water) D->E F Extract with Organic Solvent E->F G Dry, Filter, Concentrate F->G H Purify by Column Chromatography G->H G R1OH R-OH (Alcohol) PPh3 PPh₃ Betaine [Ph₃P⁺-N⁻-N=N-CO₂Et] Betaine PPh3->Betaine + DEAD DEAD DEAD->Betaine + PyrH Pyrrole-H PyrAnion Pyrrole Anion PyrH->PyrAnion Deprotonation Phosphonium [R-O-P⁺Ph₃] Alkoxyphosphonium salt Betaine->Phosphonium + R-OH - EtO₂C-N⁻-NH-CO₂Et Product Pyrrole-R (N-Alkylated Product) Phosphonium->Product SN2 Attack (Inversion) TPPO O=PPh₃ Phosphonium->TPPO PyrAnion->Product SN2 Attack (Inversion) Hydrazine EtO₂C-NH-NH-CO₂Et EtO₂C-N⁻-NH-CO₂Et EtO₂C-N⁻-NH-CO₂Et EtO₂C-N⁻-NH-CO₂Et->Hydrazine + H⁺ (from Pyrrole-H)

Sources

Application

"Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate as an intermediate for FAK inhibitors"

An Application Guide to the Strategic Use of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in the Synthesis of Potent Focal Adhesion Kinase (FAK) Inhibitors Authored by a Senior Application Scientist This docu...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in the Synthesis of Potent Focal Adhesion Kinase (FAK) Inhibitors

Authored by a Senior Application Scientist

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate as a pivotal intermediate in the synthesis of Focal Adhesion Kinase (FAK) inhibitors. We will explore the critical role of FAK in oncology, the rationale for targeting it, and the chemical logic behind using this specific pyrrolopyrimidine building block. Detailed, field-tested protocols are provided to enable the practical synthesis and application of this intermediate in drug discovery programs.

The Rationale: Why Target Focal Adhesion Kinase (FAK)?

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has emerged as a critical signaling node in cancer progression.[1][2] Overexpressed or hyperactivated FAK is a common feature in numerous advanced-stage solid tumors, including those of the breast, lung, colon, and pancreas, where its levels often correlate with increased tumor aggressiveness and poor patient prognosis.[1][2]

FAK's central role is to integrate signals from the extracellular matrix (via integrin receptors) and growth factor receptors.[3][4] This integration triggers a cascade of downstream signaling events that are fundamental to cancer cell pathophysiology:

  • Survival and Anoikis Resistance: FAK signaling, often through the PI3K/Akt pathway, promotes cell survival and confers resistance to anoikis—a form of programmed cell death that normally occurs when cells detach from the extracellular matrix.[1][2] This is a crucial step in metastasis.

  • Proliferation: FAK influences cell cycle progression, in part by regulating key proteins like cyclin D1, thereby contributing to uncontrolled tumor growth.[1]

  • Invasion and Migration: As a key component of focal adhesions, FAK is instrumental in the dynamic processes of cell adhesion and motility, directly enabling cancer cells to invade surrounding tissues and metastasize.[2][3]

A critical event in FAK activation is its autophosphorylation at the Tyrosine-397 (Y397) residue.[5] This phosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a FAK/Src signaling complex that further amplifies downstream pathways.[5] Consequently, small molecule inhibitors designed to block the ATP-binding site of FAK's kinase domain are a highly promising therapeutic strategy to disrupt these oncogenic processes.[3][6]

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response Integrins Integrins FAK FAK Integrins->FAK ECM Adhesion GF_Receptor Growth Factor Receptors GF_Receptor->FAK Growth Factors FAK_pY397 p-FAK (Y397) FAK->FAK_pY397 Autophosphorylation FAK_Src_Complex FAK/Src Complex FAK_pY397->FAK_Src_Complex Recruits Src Src Src->FAK_Src_Complex PI3K PI3K FAK_Src_Complex->PI3K Activates MAPK MAPK Pathway FAK_Src_Complex->MAPK Migration Migration & Invasion FAK_Src_Complex->Migration Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: Simplified FAK Signaling Pathway in Cancer.

The Intermediate: A Privileged Scaffold for Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a "privileged scaffold" in medicinal chemistry, particularly for designing kinase inhibitors.[7][8] Its structure mimics the natural purine core of ATP, allowing it to effectively compete for the ATP-binding pocket of kinases. Numerous FAK inhibitors are based on this heterocyclic system, demonstrating its suitability for achieving high potency and selectivity.[9][10][11]

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS 1638767-44-8) is a particularly valuable intermediate for several reasons:

  • The 5-Bromo Position: The bromine atom at the C5 position serves as a versatile chemical handle. It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions.[12] This allows for the systematic and efficient introduction of a wide range of aryl and heteroaryl substituents, which is crucial for exploring structure-activity relationships (SAR) and optimizing properties like potency, selectivity, and pharmacokinetics.

  • The 2-Carboxylate Group: The methyl ester at the C2 position offers another point for modification. It can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, providing another avenue to modulate the molecule's interaction with the target kinase or improve its drug-like properties.

  • The Pyrrolopyrimidine Core: Provides the foundational hydrogen bonding interactions with the hinge region of the FAK kinase domain, anchoring the inhibitor in the active site.[13]

Synthetic_Workflow Start Pyrrolo[2,3-d]pyrimidine Precursor Intermediate Methyl 5-bromo-7H- pyrrolo[2,3-d]pyrimidine -2-carboxylate Start->Intermediate Bromination (Protocol 1) Coupling Suzuki-Miyaura Cross-Coupling Intermediate->Coupling Final FAK Inhibitor Candidate Coupling->Final C-C Bond Formation (Protocol 2) Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_R2_Complex R¹-Pd(II)L₂-R² Transmetal->PdII_R2_Complex RedElim Reductive Elimination PdII_R2_Complex->RedElim RedElim->Pd0 Product R¹-R² (FAK Inhibitor) RedElim->Product RX R¹-X (Bromo-Intermediate) RX->OxAdd Boronic R²-B(OH)₂ (Arylboronic Acid) Boronic->Transmetal Base Base Base->Transmetal

Sources

Method

Application Note & Protocols: Strategic Synthesis of 4,5-Disubstituted Pyrrolo[2,3-d]pyrimidines

Abstract The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine isostere, is a cornerstone of modern medicinal chemistry, forming the core of numerous clinically significant agents, particularly in oncology and virology....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine isostere, is a cornerstone of modern medicinal chemistry, forming the core of numerous clinically significant agents, particularly in oncology and virology.[1][2] The strategic introduction of substituents at the C-4 and C-5 positions is a critical tactic for modulating the scaffold's interaction with biological targets, thereby fine-tuning potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of prevalent synthetic strategies for constructing 4,5-disubstituted pyrrolo[2,3-d]pyrimidines, offering both high-level strategic insights and detailed, actionable protocols for laboratory execution. We will explore methodologies beginning from both pyrimidine and pyrrole precursors, delve into modern convergent syntheses, and detail the crucial post-functionalization techniques that grant access to chemical diversity.

Introduction: The Privileged Scaffold

The structural analogy of the pyrrolo[2,3-d]pyrimidine core to endogenous purines allows it to effectively compete for the binding sites of enzymes that process purine substrates, such as protein kinases.[3] This mimicry is the foundation of its "privileged" status in drug design. Functionalization at the 4- and 5-positions directly impacts the molecule's electronic distribution and steric profile, which are key determinants of biological activity.

  • C-4 Substitution: Typically involves amino, alkoxy, or aryl groups, often projecting into solvent-exposed regions of a kinase active site or forming critical hydrogen bonds.

  • C-5 Substitution: Allows for the introduction of larger, often aromatic, groups that can occupy hydrophobic pockets, enhancing binding affinity and modulating selectivity.

The rational design and synthesis of derivatives with specific C-4 and C-5 decorations are therefore of paramount importance for the development of novel therapeutics.[4][5]

Core Synthetic Strategies: Building the Heterocyclic Core

The construction of the 4,5-disubstituted pyrrolo[2,3-d]pyrimidine core can be broadly classified into two primary retrosynthetic approaches: annulation of a pyrrole ring onto a pre-functionalized pyrimidine, or the inverse, formation of a pyrimidine ring from a substituted pyrrole. A third, increasingly powerful strategy involves convergent multi-component reactions.

Strategy A: Pyrrole Annulation onto a Pyrimidine Precursor

This is arguably the most common and versatile approach. It begins with a suitably substituted pyrimidine, typically a 4,6-diaminopyrimidine, and involves the construction of the five-membered pyrrole ring.

A classic and effective method involves the reaction of a 2,4-diamino-6-chloropyrimidine with a propargyl amine. The initial nucleophilic substitution at C-6 is followed by a base-mediated intramolecular cyclization. Subsequent functionalization at the 5-position can then be achieved. A more direct approach involves the reaction of a 4-amino-6-chloropyrimidine with a terminal alkyne under Sonogashira coupling conditions, followed by a tandem cyclization to form the pyrrole ring.[6]

Another powerful variant of this strategy is the Michael addition of an aminopyrimidine to a nitroolefin, followed by a Nef reaction of the adduct to generate an intermediate aldehyde that spontaneously cyclizes to form the fused pyrrole ring.[7]

Figure 1: General workflow for pyrrole ring annulation.

Strategy B: Pyrimidine Annulation onto a Pyrrole Precursor

This approach begins with a pre-functionalized pyrrole, typically a 2-amino-3-cyanopyrrole. The pyrimidine ring is then constructed by cyclization with a one-carbon synthon like formic acid or formamide.[7][8] This method is particularly useful when the desired C-5 substituent is incorporated early into the pyrrole starting material.

The initial step often involves a Gewald reaction to synthesize the 2-aminopyrrole-3-carbonitrile intermediate.[9] Subsequent treatment with formic acid yields the corresponding pyrrolo[2,3-d]pyrimidin-4(3H)-one, which is a key intermediate for further functionalization at the C-4 position.[7]

Figure 2: General workflow for pyrimidine ring annulation.

Strategy C: Convergent Multi-Component Reactions (MCRs)

MCRs offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more starting materials in a single pot to form the product. Several MCRs have been developed for the synthesis of highly substituted pyrrolo[2,3-d]pyrimidines.

One notable example is the three-component reaction between an arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative.[10] This reaction, often catalyzed by a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB), proceeds under mild conditions to afford polyfunctionalized products in high yields.[10] Another innovative approach involves an I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones, which proceeds through a sequence of Michael addition, iodination, intramolecular substitution, and ring-opening to deliver the final products.[3][11]

Key Protocols for C-4 and C-5 Functionalization

Access to 4,5-disubstituted analogs often relies on the post-functionalization of a common pyrrolo[2,3-d]pyrimidine intermediate. The most prevalent and robust sequence involves halogenation at C-5, followed by metal-catalyzed cross-coupling, and subsequent conversion of a C-4 chloro or hydroxy group to the desired substituent.

Figure 3: Stepwise functionalization workflow for C-4 and C-5.

Protocol 1: Synthesis of a 4-Amino-5-Aryl Derivative via Sequential Functionalization

This protocol outlines a representative synthesis starting from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Part A: C-5 Iodination

  • Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in N,N-dimethylformamide (DMF, ~0.5 M), add N-iodosuccinimide (NIS, 1.1 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Causality: NIS is an electrophilic iodine source that regioselectively iodinates the electron-rich C-5 position of the pyrrole ring. DMF is a suitable polar aprotic solvent for this transformation.

  • Monitoring: Track the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution. Add water to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Part B: C-5 Suzuki-Miyaura Cross-Coupling

  • Setup: In a reaction vessel, combine 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Add a suitable solvent system (e.g., 1,4-dioxane) and an aqueous base (e.g., 2M K₂CO₃). Degas the mixture with nitrogen or argon for 15-20 minutes. Heat the reaction to 90-100 °C for 8-12 hours.[12]

    • Causality: The palladium catalyst facilitates the cross-coupling between the C-5 iodide and the arylboronic acid. The base is essential for the transmetalation step in the catalytic cycle.

  • Monitoring: Monitor by TLC or LC-MS.

  • Work-up & Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by silica gel column chromatography to obtain the 4-chloro-5-aryl-7H-pyrrolo[2,3-d]pyrimidine.

Part C: C-4 Nucleophilic Aromatic Substitution (SNAr)

  • Setup: Dissolve the 4-chloro-5-aryl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the desired amine (3.0 eq) in a solvent like isopropanol or n-butanol.[13]

  • Reaction: Add a catalytic amount of concentrated HCl (e.g., 3-4 drops) or a non-nucleophilic base like diisopropylethylamine (DIPEA). Reflux the mixture for 12-24 hours.[12][13]

    • Causality: The electron-withdrawing nature of the pyrimidine ring activates the C-4 position for SNAr. The reaction is often acid-catalyzed to protonate the pyrimidine ring, further increasing its electrophilicity, or base-mediated to facilitate amine addition.

  • Monitoring: Monitor by TLC or LC-MS.

  • Work-up & Purification: Cool the reaction to room temperature. If a precipitate forms, it can be filtered, washed with cold solvent, and dried. Alternatively, concentrate the mixture and purify by column chromatography or recrystallization to yield the final 4-amino-5-aryl-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: One-Pot, Three-Component Synthesis of a Polyfunctionalized Pyrrolo[2,3-d]pyrimidine

This protocol is adapted from a reported green chemistry approach.[10]

  • Setup: In a round-bottom flask, combine the arylglyoxal (1.0 eq), 6-amino-1,3-dimethyluracil (1.0 eq), the barbituric acid derivative (1.0 eq), and tetra-n-butylammonium bromide (TBAB, 5 mol%) in ethanol (~0.2 M).

    • Causality: TBAB acts as a phase-transfer catalyst and an ionic liquid, promoting the reaction in the green solvent ethanol. The sequence involves condensation and Michael addition followed by intramolecular cyclization and dehydration to form the pyrrole ring.

  • Reaction: Stir the mixture at 50 °C for 60-90 minutes.

  • Monitoring: The reaction progress can be monitored by TLC. Often, the product begins to precipitate from the reaction mixture.

  • Work-up & Purification: Cool the mixture to room temperature. Collect the precipitated solid by filtration. Wash the solid with cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the solid under vacuum. The product is often obtained in high purity without the need for column chromatography.

Summary of Synthetic Strategies

StrategyStarting MaterialsKey Transformation(s)AdvantagesLimitations
A: Pyrrole Annulation Substituted Pyrimidines, Alkynes/α-haloketonesSonogashira/Stille coupling, Intramolecular CyclizationHigh versatility, convergent, good control over C-4 substitution.May require multi-step synthesis of pyrimidine precursors.
B: Pyrimidine Annulation Substituted Pyrroles, Formic Acid/FormamideCyclocondensationDirect, C-5 substituent introduced early.Pyrrole starting materials may not be readily available.
C: MCRs Aminouracils, Aldehydes/Glyoxals, Active Methylene CompoundsDomino/Cascade ReactionsHigh efficiency, atom economy, operational simplicity, rapid.Scope can be limited by the specific MCR components.
Post-Functionalization Halogenated Pyrrolo[2,3-d]pyrimidinesSNAr, Suzuki/Stille/Buchwald-Hartwig CouplingModular, allows for late-stage diversification, ideal for library synthesis.Requires robust and selective reactions on the core.

Conclusion and Future Outlook

The synthesis of 4,5-disubstituted pyrrolo[2,3-d]pyrimidines is a mature yet continuously evolving field. While traditional methods based on the sequential construction and functionalization of the heterocyclic core remain robust and widely used, modern strategies employing multi-component reactions and novel transition-metal-catalyzed methods are enabling more rapid and efficient access to molecular diversity.[4][6] Future efforts will likely focus on developing more stereoselective and regioselective methodologies, expanding the scope of C-H activation techniques for late-stage functionalization, and integrating flow chemistry for scalable and safe production of these vital pharmaceutical scaffolds.

References

  • Synthesis of 5-arylpyrrolo[2,3-d]pyrimidines: the catalyst can be... - ResearchGate . Available at: [Link]

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  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Publishing . Available at: [Link]

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  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI . Available at: [Link]

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  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC - PubMed Central . Available at: [Link]

  • Synthesis of pyrrolo[2,3-d]pyrimidine-imines 8a–j. - ResearchGate . Available at: [Link]

  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC - NIH . Available at: [Link]

  • Synthesis of some new pyrrolo[2,3-d]pyrimidine-4-amines - ResearchGate . Available at: [Link]

  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed . Available at: [Link]

  • Synthesis of pyrrolo[2,3-d]pyrimidines using two pyrimidine substrates - ResearchGate . Available at: [Link]

  • A one pot, two-step synthesis of 5-arylpyrrolo[2,3-d]pyrimidines and screening of their preliminary antibacterial properties - ResearchGate . Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed Central . Available at: [Link]

  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - NIH . Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides . Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of two cyclized pyrrolo[2,3-d]pyrimidines containing triazole... - ResearchGate . Available at: [Link]

  • (PDF) A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - ResearchGate . Available at: [Link]

  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - Bentham Science Publisher . Available at: [Link]

  • The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery . Available at: [Link]

  • (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents - ResearchGate . Available at: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed . Available at: [Link]

  • US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines - Google Patents.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI . Available at: [Link]

  • Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity - PubMed . Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach . Molecules. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC - PubMed Central . Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3- d]pyrimidine Derivatives - PubMed . Available at: [Link]

  • Novel pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines: design, synthesis, and in vivo TNF-α inhibitory activity | Semantic Scholar . Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Welcome to the technical support guide for the synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS: 1638767-44-8). This molecule is a crucial heterocyclic building block in medicinal chemistry, par...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS: 1638767-44-8). This molecule is a crucial heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, thereby improving yield, purity, and reproducibility.

Synthesis Overview: Electrophilic Bromination

The most direct and common route to Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is the regioselective electrophilic bromination of its precursor, Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. The electron-rich pyrrole moiety of the 7-deazapurine core readily undergoes substitution, primarily at the C5 position.

General Reaction Scheme:

Figure 1: General scheme for the bromination of Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems.

Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?

Answer: A low or zero yield can stem from several factors, from reagent quality to reaction conditions. Let's break down the possibilities:

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) is the most common reagent for this transformation.[3] NBS can decompose over time, especially if exposed to light or moisture.

    • Solution: Use a fresh bottle of NBS or recrystallize your existing stock from water. Always store NBS in a dark, dry place.

  • Incorrect Solvent: The choice of solvent is critical. Highly polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are typically effective as they can solubilize the starting material and facilitate the reaction.[4] Using less polar solvents like dichloromethane (DCM) or chloroform might lead to poor solubility and slower reaction rates.[3]

    • Solution: Ensure your starting material is fully dissolved. If solubility is an issue, DMF is an excellent choice. However, be mindful that it requires high-vacuum removal during workup.

  • Sub-optimal Temperature: Electrophilic brominations can be sensitive to temperature. Running the reaction too cold may prevent initiation, while running it too hot can cause degradation of the starting material or product.

    • Solution: Most protocols recommend starting the reaction at a low temperature (e.g., 0 °C) during the addition of the brominating agent and then allowing it to slowly warm to room temperature.[4] This helps control the reaction rate and minimize side product formation.

  • Degradation: The pyrrolo[2,3-d]pyrimidine core can be sensitive to strongly acidic or basic conditions, which might arise from impurities or reaction byproducts.

    • Solution: Ensure all reagents and solvents are of high purity and the reaction is performed under a neutral pH environment.

Question 2: My TLC and NMR analysis show multiple spots/peaks. How can I avoid forming side products?

Answer: The most common side product in this reaction is the 3,5-dibrominated species, arising from over-bromination. The pyrrole ring is highly activated, making a second bromination possible if conditions are not carefully controlled.[5]

  • Control Stoichiometry: The stoichiometry of the brominating agent is the single most important factor for controlling selectivity.

    • Solution: Use precisely 1.0 to 1.05 equivalents of NBS. Adding a significant excess will almost certainly lead to the formation of the dibrominated product. Weigh the reagent carefully.

  • Slow, Controlled Addition: Adding the brominating agent all at once creates high local concentrations, promoting multiple substitutions.

    • Solution: Add the NBS portion-wise over a period of 30-60 minutes at 0 °C. This maintains a low concentration of the electrophile and allows the desired mono-bromination to occur selectively.

  • Monitor the Reaction Closely: Letting the reaction run for too long after the starting material is consumed can sometimes lead to side reactions.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-30 minutes. Once the starting material spot has disappeared, proceed with the workup promptly.

Question 3: I'm struggling to purify the final product. What are the best practices?

Answer: Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a solid at room temperature. Purification challenges usually involve removing unreacted starting material, the dibrominated side product, or succinimide (the byproduct of NBS).

  • For Removing Succinimide: Succinimide is water-soluble.

    • Solution: A standard aqueous workup is highly effective. After quenching the reaction, dilute with an organic solvent (like Ethyl Acetate) and wash with water and then brine. This will pull the succinimide into the aqueous layer.

  • For Separating Product from Starting Material/Dibromide: These compounds have very similar structures but differing polarities, making them separable by column chromatography.

    • Solution: Use silica gel flash column chromatography. A good starting point for the mobile phase is a gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% EtOAc and gradually increasing). The less polar dibrominated product will elute first, followed by your desired mono-brominated product, and finally the more polar starting material.

Question 4: The reaction seems to stall, with significant starting material remaining even after several hours. How can I drive it to completion?

Answer: A stalled reaction typically indicates insufficient reactivity.

  • Re-evaluate Reagent Activity: As mentioned in Q1, an old or partially decomposed batch of NBS is a common culprit.

    • Solution: Try the reaction again with a fresh source of NBS.

  • Temperature Adjustment: If the reaction is clean but slow at room temperature, a modest increase in temperature may be required.

    • Solution: After allowing the reaction to stir at room temperature for 1-2 hours, gently heat the mixture to 40-50 °C and continue to monitor by TLC. Avoid excessive heat to prevent degradation.

  • Solvent Choice: The solvent can influence reaction rates.

    • Solution: Switching from a less polar solvent like Chloroform to a more polar one like DMF can accelerate the reaction by better solvating the ionic intermediates.[3][4]

Frequently Asked Questions (FAQs)

Q: Which brominating agent is best: NBS, Br₂, or something else? A: For this substrate, N-Bromosuccinimide (NBS) is highly recommended. It is a solid, making it easier and safer to handle than liquid bromine (Br₂). It provides a slow, controlled source of electrophilic bromine (Br+), which is ideal for achieving high regioselectivity and minimizing over-bromination.

Q: How can I effectively monitor the reaction by TLC? A: Use a silica plate and a mobile phase of 50-70% Ethyl Acetate in Hexanes. The starting material will have a lower Rf value (be more polar) than the mono-brominated product. The dibrominated side product will have the highest Rf (least polar). A successful reaction will show the starting material spot disappearing as the product spot appears.

Q: Why is the bromination so selective for the 5-position? A: The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core consists of an electron-deficient pyrimidine ring fused to an electron-rich pyrrole ring. In electrophilic aromatic substitution, the reaction occurs on the activated, electron-rich ring. For the pyrrole ring, the positions alpha to the nitrogen (C5 in this case) are the most nucleophilic and sterically accessible, leading to highly regioselective substitution at this site.

Q: What are the critical safety precautions for this synthesis? A:

  • NBS: Is a lachrymator and irritant. Handle it in a fume hood and wear gloves and safety glasses.

  • Solvents: DMF is a reproductive hazard and is readily absorbed through the skin. Chloroform is a suspected carcinogen. Always handle these solvents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Quenching: The reaction should be quenched by adding a mild reducing agent like aqueous sodium thiosulfate solution to neutralize any unreacted bromine species before workup.

Optimized Experimental Protocol

This protocol is a synthesized guideline based on established procedures for similar heterocyclic systems.[3][4]

Materials:

  • Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) and stir until the solid is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • NBS Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing an equal volume of saturated aqueous sodium thiosulfate solution and EtOAc.

  • Workup:

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1x) and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexane/EtOAc as the eluent.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Data Summary Table

ParameterRecommended Value/ConditionRationale
Starting Material Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylatePrecursor for bromination
Brominating Agent N-Bromosuccinimide (NBS)Mild, selective, and easy to handle solid reagent.
Equivalents of NBS 1.0 - 1.05 eqCritical for preventing over-bromination.
Solvent Anhydrous DMF or MeCNEnsures solubility of starting material and facilitates reaction.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side products.
Reaction Time 2 - 4 hours (Monitor by TLC)Avoids potential degradation from prolonged reaction times.
Workup Quench with Na₂S₂O₃, EtOAc extractionNeutralizes excess brominating agent and isolates the product.
Purification Silica Gel Chromatography (Hexane/EtOAc)Separates product from starting material and side products.
Typical Yield 60 - 85%Expected outcome under optimized conditions.

Visualized Workflows

General Synthesis Workflow

SynthesisWorkflow SM Starting Material (Methyl 7H-pyrrolo[2,3-d]pyrimidine- 2-carboxylate) Setup Dissolve in DMF Cool to 0 °C SM->Setup Reaction Add NBS (1.05 eq) Stir at RT Setup->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Quench Quench with Na2S2O3 Monitor->Quench Complete Workup Aqueous Workup (EtOAc Extraction) Quench->Workup Purify Column Chromatography Workup->Purify Product Final Product Purify->Product Troubleshooting decision decision action action issue issue start Reaction Complete? decision1 Yield < 60%? start->decision1 Check Yield issue_low Low Yield Issue decision1->issue_low Yes issue_ok Yield is Acceptable decision1->issue_ok No decision2 Multiple Products? issue_low->decision2 Analyze Crude TLC/NMR action_overbromination Action: - Reduce NBS to 1.0 eq - Add NBS slower at 0 °C decision2->action_overbromination Yes decision3 Starting Material Present? decision2->decision3 No action_stalled Action: - Use fresh NBS - Increase temp to 40 °C - Switch to DMF solvent decision3->action_stalled Yes action_degradation Action: - Check reagent purity - Run reaction at RT only decision3->action_degradation No

Caption: A decision tree to diagnose and resolve common synthesis problems.

References

  • Seela, F., & Berg, H. (2001). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters, 3(20), 3253–3256. [Link]

  • Uchman, M., et al. (2020). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 63(21), 13051–13071. [Link]

  • Ghavre, M., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society, 144(44), 20386–20397. [Link]

  • Seela, F. (2012). Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis. Current Topics in Medicinal Chemistry, 12(12), 1294-1313. [Link]

  • Egron, D., et al. (2018). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Beilstein Journal of Organic Chemistry, 14, 2596-2602. [Link]

  • Zhang, H., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(11), 1469. [Link]

  • Al-Ostath, R., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 29(14), 3241. [Link]

  • Wang, X., et al. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications, 48(15), 1957-1964. [Link]

  • Anderson, W. K., & Heider, A. R. (1971). Bromination of pyrrolo[1,2-c]pyrimidines. Journal of the Chemical Society C: Organic, 3051-3054. [Link]

  • Flanagan, M. E., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Reddit. (2022). Bromination Help. r/Chempros. [Link]

  • Kurbakova, A. P., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(3), M1700. [Link]

  • Lau, T., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7247–7271. [Link]

  • Wang, C., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111716. [Link]

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936. [Link]

Sources

Optimization

Technical Support Center: Purification Challenges of Brominated Pyrrolopyrimidines

Welcome to the technical support guide for navigating the purification challenges of brominated pyrrolopyrimidines. This resource is designed for researchers, scientists, and drug development professionals who encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges of brominated pyrrolopyrimidines. This resource is designed for researchers, scientists, and drug development professionals who encounter specific issues during the synthesis and purification of this important class of heterocyclic compounds. The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine, is a privileged core in medicinal chemistry, and its halogenated derivatives are key intermediates in the synthesis of potent kinase inhibitors and other therapeutics.[1][2][3] However, their purification can be non-trivial. This guide provides in-depth, experience-based solutions to common problems in a practical question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: My bromination reaction yields a complex mixture of mono-, di-, and unreacted starting material. How can I improve the selectivity of the reaction to simplify purification?

A1: This is a classic challenge in the halogenation of electron-rich heterocyclic systems. The formation of multiple brominated species often stems from the high reactivity of the pyrrolopyrimidine core and the brominating agent.[4]

Causality and Strategy:

  • Reagent Choice: Highly reactive brominating agents like elemental bromine (Br₂) are often less selective.[4] Consider using milder and more sterically hindered reagents such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[5][6][7] These reagents can provide a slower, more controlled release of the electrophilic bromine species, favoring mono-bromination.

  • Stoichiometry and Temperature Control: Carefully control the stoichiometry of the brominating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also enhance selectivity by reducing the rate of the second bromination.[5]

  • Solvent Effects: The choice of solvent can influence reactivity. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.

Troubleshooting Protocol:

  • Initial Screening: Set up small-scale reactions with different brominating agents (NBS, DBDMH) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Temperature Gradient: If over-bromination persists, perform the reaction at a lower temperature (e.g., start at -10 °C and slowly warm to room temperature).

  • Controlled Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period to maintain a low concentration of the reagent in the reaction mixture.

Q2: I'm struggling to separate my desired brominated pyrrolopyrimidine from the unreacted starting material by column chromatography. Their Rf values are very close. What can I do?

A2: Co-elution of compounds with similar polarities is a frequent hurdle in chromatography.[8] Bromination often only slightly alters the polarity of the parent molecule, leading to poor separation.

Expert Insights & Solutions:

  • Optimize the Mobile Phase:

    • Solvent System Exploration: Don't limit yourself to standard hexane/ethyl acetate systems. Experiment with different solvent systems that offer alternative selectivities, such as dichloromethane/methanol, toluene/acetone, or ether/hexane.[8]

    • Mobile Phase Modifiers: For basic nitrogen-containing heterocycles like pyrrolopyrimidines, which can interact strongly with the acidic silica gel surface and cause streaking, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can significantly improve peak shape and separation.[9]

  • Stationary Phase Alternatives:

    • Reversed-Phase Chromatography: This technique is often more effective for separating compounds with minor polarity differences.[9][10] A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with additives like formic acid or trifluoroacetic acid (TFA), can provide excellent resolution.[9]

    • Alumina or Florisil: If your compound is sensitive to the acidic nature of silica gel, consider using a more neutral stationary phase like alumina or Florisil.[11]

  • Recrystallization as a Powerful Alternative:

    • If your product is a solid, recrystallization can be a highly effective and scalable purification method. The key is to find a solvent or solvent system where the desired product and the impurity have significantly different solubilities at high and low temperatures.[12][13]

Q3: My brominated pyrrolopyrimidine has poor solubility in common organic solvents, making purification and handling difficult. What strategies can I employ?

A3: Poor solubility is a common characteristic of planar, crystalline heterocyclic compounds, and the introduction of a bromine atom can sometimes exacerbate this.[14]

Solubility Enhancement Strategies:

  • Mixed Solvent Systems: Employing a mixture of solvents can often overcome solubility issues. For example, a combination of a good solvent (e.g., dichloromethane, THF) and a poor solvent (e.g., hexane, heptane) can be used for both chromatography and recrystallization.[12]

  • Elevated Temperatures: For recrystallization, dissolving the compound in a minimal amount of a suitable solvent at an elevated temperature is standard practice.[12][13] Common solvents for brominated aromatics include ethanol, methanol, toluene, and acetone.[12]

  • Protecting Groups: If solubility issues are severe and impeding subsequent reactions, consider the temporary introduction of a solubilizing protecting group on a reactive nitrogen, if available. This can be removed in a later step.

  • Co-solvents for Aqueous Reactions: For reactions in aqueous media, a co-solvent like dimethylformamide (DMF) can be used to improve the solubility of poorly water-soluble substrates.[14]

Q4: I'm observing decomposition or debromination of my product during silica gel column chromatography. How can I prevent this?

A4: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds, including potential dehalogenation of activated aromatic bromides.[11]

Preventative Measures:

  • Deactivating the Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with your chosen eluent and adding 1-2% triethylamine. After stirring, the silica can be packed into the column as usual. This neutralizes the acidic sites and minimizes degradation.

  • Alternative Stationary Phases: As mentioned in Q2, using less acidic stationary phases like alumina or Florisil is a viable option.[11]

  • Rapid Purification: Minimize the time your compound spends on the column. Use flash chromatography with sufficient pressure to expedite the elution process.

  • Silica Stability Test: Before committing to a large-scale purification, perform a simple stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you observe a new spot or significant streaking, your compound is likely unstable on silica.[11]

II. Troubleshooting Guides

Guide 1: Column Chromatography Troubleshooting
Issue Potential Cause Recommended Solution
Poor Separation (Co-elution) Eluent system lacks selectivity.- Try a different solvent system (e.g., DCM/MeOH instead of Hex/EtOAc).[8]- Consider reversed-phase chromatography for better resolution of closely related compounds.[9][10]
Streaking/Tailing of Spots Strong interaction of basic nitrogen with acidic silica.- Add a basic modifier (e.g., 0.5% triethylamine or ammonia) to the eluent.[9]
Product Decomposition on Column Compound is sensitive to the acidic nature of silica gel.- Deactivate the silica gel with triethylamine.[11]- Use an alternative stationary phase like alumina or Florisil.[11]- Minimize contact time by using flash chromatography.
Low Product Recovery - Compound is too polar and stuck on the column.- Compound is precipitating on the column.- Increase the polarity of the eluent gradually (gradient elution).- Ensure the crude material is fully dissolved in the loading solvent; consider dry loading onto silica.
Guide 2: Recrystallization Troubleshooting
Issue Potential Cause Recommended Solution
Product Oiling Out - Solution is supersaturated.- Cooling is too rapid.- Add a small amount of hot solvent to redissolve the oil, then allow to cool slowly.[9]- Scratch the inside of the flask with a glass rod to induce crystallization.[9]
No Crystal Formation - Solution is not saturated enough.- Insufficient nucleation sites.- Evaporate some of the solvent to increase the concentration.- Add a seed crystal of the pure compound.[9]- Cool the solution in an ice bath or refrigerator.[9]
Low Recovery - Too much solvent was used initially.- Compound has significant solubility even in the cold solvent.- Use the minimum amount of hot solvent necessary for complete dissolution.[9]- Cool the solution to a lower temperature (ice bath).[9]
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Treat the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities.[12]

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent component of your eluent.

  • Column Packing: Pour the slurry into the column and use gentle pressure or tapping to pack the silica bed evenly.

  • Sample Loading: Dissolve the crude brominated pyrrolopyrimidine in a minimal amount of a suitable solvent (ideally the eluent or a component of it). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor their composition by TLC or HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Troubleshooting Poor Chromatographic Separation

G start Poor Separation on Silica Gel solvent_mod Add Basic Modifier (e.g., Et3N) to Eluent start->solvent_mod change_solvent Change Solvent System (e.g., DCM/MeOH) start->change_solvent rp_hplc Switch to Reversed-Phase HPLC start->rp_hplc recrystal Attempt Recrystallization start->recrystal success Pure Product Obtained solvent_mod->success Improved Separation change_solvent->success Improved Separation rp_hplc->success Successful Separation recrystal->success Successful Purification

Caption: Troubleshooting flowchart for poor chromatographic separation.

Logical Relationship of Impurities in Bromination

G SM Pyrrolopyrimidine (Starting Material) MonoBromo Mono-brominated Product (Desired) SM->MonoBromo + [Br+] DiBromo Di-brominated Product (Over-bromination) MonoBromo->DiBromo + [Br+] (Excess Reagent/High Temp)

Caption: Reaction pathway showing the formation of brominated impurities.

IV. Purity Assessment

Ensuring the purity of the final brominated pyrrolopyrimidine is critical. A combination of analytical techniques should be employed for a comprehensive assessment.

Analytical Technique Information Provided Key Considerations
HPLC/UPLC Quantitative purity, detection of non-volatile impurities.Reversed-phase methods are typically robust for these compounds.[15] Method validation (linearity, accuracy, precision) is crucial for quality control.[15][16]
¹H and ¹³C NMR Structural confirmation, detection of structural isomers and residual solvents.Quantitative NMR (qNMR) can be a powerful tool for determining absolute purity without the need for a specific reference standard of the impurities.[17]
Mass Spectrometry (MS) Molecular weight confirmation, identification of impurities by mass.Can be coupled with LC (LC-MS) for powerful impurity profiling.
Melting Point Indication of purity (sharp vs. broad melting range).A simple, effective preliminary check for crystalline solids.

V. References

  • Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization - Benchchem. (n.d.). Retrieved January 20, 2026, from

  • Olsen, C. E., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. National Center for Biotechnology Information. Retrieved January 20, 2026, from

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). National Center for Biotechnology Information. Retrieved January 20, 2026, from

  • Suzuki purification problem. (2018). Reddit. Retrieved January 20, 2026, from

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from

  • Synthesis Pros, what are your best tips for handling certain functional groups or reactions? (2024). Reddit. Retrieved January 20, 2026, from

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025). National Center for Biotechnology Information. Retrieved January 20, 2026, from

  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem. Retrieved January 20, 2026, from

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 20, 2026, from

  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. (n.d.). MDPI. Retrieved January 20, 2026, from

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (n.d.). ACS Publications. Retrieved January 20, 2026, from

  • Bromination of pyrrolo[1,2-c]pyrimidines. (n.d.). Journal of the Chemical Society C. Retrieved January 20, 2026, from

  • recrystallization & purification of N-bromosuccinimide. (2021). YouTube. Retrieved January 20, 2026, from

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved January 20, 2026, from

  • p-bromoacetanilide after 1 recrystallisation. (2020). Reddit. Retrieved January 20, 2026, from

  • Chromatography techniques. (n.d.). Oxford University Press. Retrieved January 20, 2026, from

  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). (n.d.). MDPI. Retrieved January 20, 2026, from

  • Process for the preparation of pyrrolo[2,3-d]pyrimidines. (n.d.). Google Patents. Retrieved January 20, 2026, from

  • Separation techniques: Chromatography. (2016). JournalAgent. Retrieved January 20, 2026, from

  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (n.d.). ScienceDirect. Retrieved January 20, 2026, from

  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. (2024). Journal of Chemical Health Risks. Retrieved January 20, 2026, from

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from

  • Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. (2024). JSM Central. Retrieved January 20, 2026, from

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. Retrieved January 20, 2026, from

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. Retrieved January 20, 2026, from

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. (n.d.). MDPI. Retrieved January 20, 2026, from

  • Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (n.d.). MDPI. Retrieved January 20, 2026, from

  • Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches. (n.d.). PubMed. Retrieved January 20, 2026, from

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2025). ResearchGate. Retrieved January 20, 2026, from

  • Application Note: Analytical Methods for Purity Assessment of Nitropyrimidines. (n.d.). Benchchem. Retrieved January 20, 2026, from

  • Minimizing dibromo impurity formation during halogenation. (n.d.). Benchchem. Retrieved January 20, 2026, from

  • Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. (2018). PubMed. Retrieved January 20, 2026, from

  • Temperature Dependence of Solubility for Ibuprofen in Some Organic and Aqueous Solvents. (2025). ResearchGate. Retrieved January 20, 2026, from

Sources

Troubleshooting

Technical Support Center: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Welcome to the technical support center for the synthesis and functionalization of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a core heterocyclic system in numerous therapeutic agents. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a core heterocyclic system in numerous therapeutic agents. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting for common side reactions and synthetic challenges. The following question-and-answer guide is structured from field-proven insights and foundational chemical principles to help you navigate the complexities of this versatile scaffold.

Troubleshooting Guide & FAQs

FAQ 1: My N-alkylation (or glycosylation) of the 7H-pyrrolo[2,3-d]pyrimidine core results in a mixture of N7 and N1 isomers. How can I achieve regioselectivity?

Question: I am attempting to alkylate the pyrrole nitrogen (N7) of my 7H-pyrrolo[2,3-d]pyrimidine substrate, but I consistently isolate a mixture of N7 and N1 alkylated products, which are difficult to separate. What is the root cause, and what is the most reliable strategy to ensure N7 selectivity?

Answer:

Root Cause Analysis: The formation of regioisomeric products during the alkylation or glycosylation of the 7H-pyrrolo[2,3-d]pyrimidine core is a frequent and well-documented challenge.[1] The root cause lies in the comparable nucleophilicity and thermodynamic stability of the two key nitrogen atoms: the N7 nitrogen of the pyrrole ring and the N1 nitrogen of the pyrimidine ring. The tricyclic pyrrolo[2,3-d]pyrimidine molecule contains several reaction centers, including the nitrogen heteroatoms of both the pyrimidine and pyrrole rings, making competitive reactions common.[2][3] The final product ratio is highly dependent on the substrate's electronic properties, the nature of the electrophile, and the reaction conditions (solvent, base, temperature).

Troubleshooting & Optimization:

A highly effective strategy to enforce N7 regioselectivity is to modulate the nucleophilicity of the nitrogen centers through a protection/deprotection strategy or by carefully selecting the reaction conditions.

Protocol 1: N7-Selective Alkylation via Silylation This protocol leverages the transient protection of the pyrimidine ring nitrogens to direct alkylation to the N7 position. Silylation of the pyrimidine N1 and exocyclic amino groups (if present) sterically hinders and electronically deactivates them, favoring the reaction at the more accessible and nucleophilic N7 position.

  • Silylation: In an inert, flame-dried flask under Argon, suspend your 7H-pyrrolo[2,3-d]pyrimidine starting material in anhydrous acetonitrile (MeCN). Add 4-5 equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of ammonium sulfate.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) for 2-3 hours until the solution becomes clear, indicating the formation of the silylated intermediate.

  • Alkylation: Cool the reaction mixture to room temperature. Add your alkylating agent (e.g., alkyl halide, benzyl bromide) and a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Quenching and Work-up: Stir at room temperature until TLC/LC-MS analysis shows complete consumption of the starting material. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified via silica gel column chromatography.

Protocol 2: N7-Protection with SEM-Cl For multi-step syntheses, a more robust protecting group strategy is often required. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice for protecting the N7 position, allowing for subsequent functionalization at other sites before its removal.[4][5]

  • Protection: Dissolve the 7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF and cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • SEM-Cl Addition: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography typically yields the N7-protected product.

FAQ 2: I'm struggling with poor regioselectivity in the C-H arylation of my pyrrolo[2,3-d]pyrimidine. How can I selectively functionalize the C6 position?

Question: My goal is to perform a direct C-H arylation at the C6 position of the pyrrolo[2,3-d]pyrimidine core. However, my palladium-catalyzed reactions yield a mixture of products or have very low conversion. How can I improve C6 selectivity and yield?

Answer:

Root Cause Analysis: Direct C-H functionalization is a powerful tool, but achieving high regioselectivity on a heteroaromatic scaffold like pyrrolo[2,3-d]pyrimidine can be difficult. The C6 position is often desired for its synthetic utility.[1] The challenge arises from the similar reactivity of different C-H bonds on the electron-rich pyrrole moiety. The outcome is highly sensitive to the choice of catalyst, oxidant, ligands, and even the protecting group on the N7 nitrogen, which modulates the electronic landscape of the entire ring system.[1]

Troubleshooting & Optimization:

Optimizing the palladium catalyst system and reaction conditions is paramount for directing the arylation to the C6 position.

Recommended Catalyst System and Conditions: Recent studies have identified effective conditions for promoting C6 arylation.[1]

ComponentRecommended ReagentStoichiometryPurpose
Catalyst Palladium(II) Acetate (Pd(OAc)₂)5-10 mol%The active palladium source for C-H activation.
Oxidant TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl)1.1 - 2.0 eqRegenerates the active Pd(II) species in the catalytic cycle.
Solvent/Acid Trifluoroacetic acid (TFA)SolventActs as both solvent and promoter for the C-H activation step.
Coupling Partner Arylboronic Acid1.2 - 1.5 eqThe source of the aryl group.
Atmosphere AirN/AOften beneficial for this type of oxidative coupling.

Experimental Protocol: C6-Selective C-H Arylation

  • Reactant Setup: To a solution of the N7-protected 7H-pyrrolo[2,3-d]pyrimidine in trifluoroacetic acid (TFA), add the arylboronic acid, TEMPO, and Pd(OAc)₂.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature under an air atmosphere. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Work-up: Upon completion, carefully neutralize the TFA with a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the product into an organic solvent like ethyl acetate or DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material using silica gel chromatography to isolate the C6-arylated product.

G start N7-Protected 7H-Pyrrolo[2,3-d]pyrimidine catalyst Pd(OAc)₂ TEMPO start->catalyst side Other Isomers / Low Yield (Suboptimal Conditions) start->side desired Desired C6-Arylated Product (High Selectivity) catalyst->desired partner Arylboronic Acid partner->desired solvent TFA, Air, RT solvent->desired

FAQ 3: My Suzuki-Miyaura coupling on a dihalogenated pyrrolo[2,3-d]pyrimidine is not selective. How can I control which halogen reacts?

Question: I am working with a 2,4-dichloro- or 4-chloro-6-iodo-pyrrolo[2,3-d]pyrimidine and want to perform a selective Suzuki-Miyaura coupling at only one position. My current conditions give me a mixture of mono- and di-substituted products. How can I achieve regiocontrol?

Answer:

Root Cause Analysis: The regioselectivity of palladium-catalyzed cross-coupling reactions on polyhalogenated substrates is governed by the relative reactivity of the carbon-halogen bonds.[1] Generally, the order of reactivity for C-X bond oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-OTf > C-Cl.[1] Therefore, in a molecule containing both a chloro and an iodo substituent, the C-I bond will react preferentially under carefully controlled conditions. For a 2,4-dichlorinated substrate, the electronic environment of each position also plays a critical role; the C4 position is generally more electrophilic and thus more reactive than the C2 position in nucleophilic aromatic substitution and many cross-coupling reactions.[6][7]

Troubleshooting & Optimization:

Achieving high regioselectivity involves exploiting these intrinsic reactivity differences by carefully controlling reaction stoichiometry and temperature.

Protocol: Regioselective Suzuki Coupling at C4 of a 2,4-Dichloropyrrolo[2,3-d]pyrimidine

  • Stoichiometry is Key: Use a slight deficiency or stoichiometric amount (1.0-1.1 equivalents) of the arylboronic acid relative to your dichlorinated substrate. This minimizes the chance of a second coupling event occurring after the first has completed.

  • Catalyst and Ligand: A standard catalyst system like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a suitable phosphine ligand (e.g., SPhos, XPhos) is effective.

  • Base and Solvent: Use a mild base such as K₂CO₃ or Cs₂CO₃ and a standard solvent system like 1,4-dioxane/water or DME/water.

  • Temperature Control: Begin the reaction at a moderate temperature (e.g., 60-70 °C).[7] Higher temperatures can overcome the activation barrier for the less reactive C-Cl bond, leading to di-substitution. Monitor the reaction closely. If the reaction is sluggish, the temperature can be increased incrementally.

  • Reaction Monitoring: Use LC-MS to monitor the formation of the mono-substituted product and the disappearance of the starting material. Stop the reaction once the desired conversion is achieved to prevent the formation of the di-substituted byproduct.

G cluster_path1 Controlled Conditions cluster_path2 Forcing Conditions start 4-Chloro-6-iodo-pyrrolo[2,3-d]pyrimidine cond1 ~1 eq. ArB(OH)₂ Pd Catalyst Low Temp (e.g., 60°C) start->cond1 Path A cond2 >2 eq. ArB(OH)₂ Pd Catalyst High Temp (e.g., 100°C) start->cond2 Path B prod1 C6-Arylated Product (Selective at C-I bond) cond1->prod1 prod2 C4, C6-Di-arylated Product (Reaction at C-I and C-Cl) cond2->prod2

References

  • Technical Support Center: Regioselective Functionalization of the Pyrrolo[2,3-d]pyrimidine Core - Benchchem.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available from: [Link]

  • Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed. Available from: [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. Available from: [Link]

  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 | Request PDF - ResearchGate. Available from: [Link]

  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - NIH. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed Central. Available from: [Link]

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - NIH. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Available from: [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC - NIH. Available from: [Link]

  • Synthesis of some new pyrimidines and pyrrolo [2,3-d] pyrimidines as potential antimicrobial agents | Request PDF - ResearchGate. Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC - PubMed Central. Available from: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available from: [Link]

  • (a−c) General synthetic routes of 7H-pyrrolo[2,3-d]pyrimidine derivatives. - ResearchGate. Available from: [Link]

  • Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthetic route for 7H-pyrrolo[2,3-d]pyrimidine derivative - ResearchGate. Available from: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed. Available from: [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem. Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. Available from: [Link]

  • Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed. Available from: [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis Online. Available from: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available from: [Link]

  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed. Available from: [Link]

  • Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd | Request PDF - ResearchGate. Available from: [Link]

  • (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents - ResearchGate. Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. Available from: [Link]

  • (PDF) Pyrrolo[2,3- d ]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve successful and reproducible outcomes in your synthetic endeavors.

The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules.[1][2][3] The functionalization of this core via palladium-catalyzed cross-coupling is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries.[4][5] However, the unique electronic properties and potential for catalyst inhibition by nitrogen-containing heterocycles can present specific challenges.[6][7] This guide will address these issues head-on, providing both theoretical understanding and practical solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the palladium-catalyzed cross-coupling of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. Each issue is presented in a question-and-answer format, offering a systematic approach to diagnosis and resolution.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion of the starting material, or no product formation at all. What are the likely causes and how can I troubleshoot this?

A: Low to no product yield is a frequent issue that can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A logical, step-by-step approach is crucial for identifying the root cause.

1. Catalyst and Ligand Integrity:

  • Catalyst Activity: Palladium(0) is the active catalytic species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your reaction conditions facilitate its reduction to Pd(0). Inadequate reduction can be a major roadblock. Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄, especially in initial trials.

  • Ligand Selection: The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich heterocycles like pyrrolo[2,3-d]pyrimidines, bulky, electron-donating phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or DavePhos) are often effective.[8] These ligands promote oxidative addition and prevent catalyst decomposition.[9]

  • Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition and is a common cause of reaction failure.[10] This can be caused by impurities, high temperatures, or an inappropriate ligand. Ensure all reagents and solvents are of high purity and thoroughly degassed.

2. Reaction Parameters:

  • Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the nucleophile in Buchwald-Hartwig aminations.[11] For Suzuki reactions with boronic acids, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[12] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOt-Bu or LHMDS are often required.[13] The N-H proton of the pyrrole ring can interfere with the reaction; in some cases, using a stronger base to deprotonate it can be beneficial.[8]

  • Solvent Effects: The solvent influences the solubility of reagents, catalyst stability, and reaction kinetics.[14] Aprotic polar solvents like dioxane, THF, and toluene are frequently used.[15] Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. In some cases, a mixture of solvents can be beneficial.[16]

  • Temperature and Reaction Time: Cross-coupling reactions are often sensitive to temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side product formation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. Microwave irradiation can sometimes accelerate these reactions and improve yields.[17]

3. Substrate-Specific Issues:

  • N-H Acidity: The acidic N-H proton of the pyrrolo[2,3-d]pyrimidine core can interact with the catalyst or base, potentially inhibiting the reaction.[4] N-protection (e.g., with a BOC or SEM group) can sometimes mitigate these issues, although this adds extra synthetic steps.[18] However, successful couplings on the unprotected heterocycle are often achievable with careful optimization of the base and ligand.[8][19]

Issue 2: Formation of Side Products

Q: My reaction is producing significant amounts of side products, such as homocoupling of the boronic acid (in Suzuki reactions) or debromination of my starting material. How can I minimize these unwanted reactions?

A: The formation of side products is a clear indication that an alternative, undesired reaction pathway is competing with your desired cross-coupling.

1. Homocoupling of Boronic Acids (Suzuki Coupling):

  • Cause: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen and Pd(II) species.[20]

  • Solution: Rigorous degassing of the reaction mixture is essential. Purge the solvent and the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst. Using a Pd(0) source directly can also minimize the amount of Pd(II) that could initiate homocoupling.

2. Debromination (Protodehalogenation):

  • Cause: This side reaction, where the bromine atom is replaced by a hydrogen atom, can occur under certain conditions, particularly with electron-rich aryl bromides and in the presence of a hydrogen source (e.g., trace water or alcohol).

  • Solution: Ensure anhydrous conditions by using dry solvents and reagents. The choice of base can also influence this pathway.

3. Hydrolysis of the Ester:

  • Cause: The methyl ester is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.

  • Solution: If ester hydrolysis is observed, consider using a milder base (e.g., K₂CO₃ instead of NaOt-Bu) or conducting the reaction at a lower temperature for a longer period.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium-catalyzed cross-coupling reaction is most suitable for my substrate?

A1: The choice of reaction depends on the desired functional group to be introduced at the 5-position:

  • Suzuki-Miyaura Coupling: For introducing aryl or vinyl groups. This is a robust and widely used reaction with a broad tolerance for functional groups.[4]

  • Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines.[6][16]

  • Sonogashira Coupling: For introducing terminal alkynes. This reaction typically requires a copper co-catalyst.[5]

  • Heck Coupling: For coupling with alkenes.

  • Stille Coupling: For coupling with organostannanes. While effective, the toxicity of tin reagents has led to a preference for other methods like Suzuki coupling.[4]

Q2: How do I choose the optimal palladium catalyst and ligand?

A2: A good starting point is to screen a few catalyst/ligand systems. For your specific substrate, consider the following:

  • For Suzuki Coupling: Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd(II) source like Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos).[4]

  • For Buchwald-Hartwig Amination: Pre-catalysts like G3 or G4 palladacycles, or in-situ generated catalysts from Pd₂(dba)₃ and ligands like BINAP or Xantphos are good choices.[16]

Q3: What is the role of degassing, and is it always necessary?

A3: Degassing is crucial for removing dissolved oxygen from the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to catalyst deactivation and promoting side reactions like the homocoupling of boronic acids.[20] For consistent and reproducible results, especially when working with sensitive catalysts, degassing is highly recommended. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by the freeze-pump-thaw method.

Q4: Can I run this reaction open to the air?

A4: While some modern palladium pre-catalysts are air-stable, the active Pd(0) species is generally sensitive to oxygen. Running the reaction under an inert atmosphere (argon or nitrogen) is standard practice to prevent catalyst deactivation and ensure reproducibility.

Experimental Protocols and Data

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. Optimization may be required for specific boronic acids.

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Recommended Starting Conditions for Different Cross-Coupling Reactions
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (eq.)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2.0)Toluene/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ (1-3)XPhos (2-6)NaOt-Bu (1.5)Dioxane90-120
Sonogashira PdCl₂(PPh₃)₂ (2-5)PPh₃ (4-10)Et₃N (2.0)THF50-70
with CuI (1-5 mol%)

Note: These are general starting points. Optimization of catalyst loading, ligand-to-metal ratio, base, solvent, and temperature is often necessary for achieving optimal results with specific coupling partners.

Visualizing the Process

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X PdII R-Pd(II)L_n-X OA->PdII TM Transmetalation (Suzuki, Stille, etc.) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) PdII->TM Nu-M PdII_R_Nu R-Pd(II)L_n-Nu TM->PdII_R_Nu RE Reductive Elimination PdII_R_Nu->RE RE->Pd0 Product R-Nu (Product) RE->Product Substrates R-X + Nu-M Substrates->OA Substrates->TM

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Flowchart for Low Yield

G Start Low or No Yield Check_Catalyst Check Catalyst/Ligand - Active? - Appropriate choice? - Deactivated (Pd black)? Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions - Base appropriate? - Solvent providing solubility? - Temperature optimal? Check_Catalyst->Check_Conditions Catalyst OK Check_Reagents Verify Reagent Quality - Purity of starting materials? - Anhydrous/degassed solvents? Check_Conditions->Check_Reagents Conditions Seem OK N_Protection Consider N-H Interference - Try stronger base - Consider protecting group strategy Check_Reagents->N_Protection Reagents OK

Caption: A systematic approach to troubleshooting low-yielding cross-coupling reactions.

References

  • White Rose Research Online. (2022-07-11). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • White Rose Research Online. (2022-07-11). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]

  • RSC Publishing. (2019-04-08). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ACS Publications. (2016-09-01). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]

  • CEM Corporation. Organometallic cross-coupling reactions. [Link]

  • NIH Public Access. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • MDPI. (2023-01-11). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • ResearchGate. (2010-01-01). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

  • ACS Publications. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. [Link]

  • Taylor & Francis Online. (2019-09-03). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • PubMed. (2015-03-27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]

  • NIH Public Access. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki- Miyaura Crosscouplings. [Link]

  • ACS Publications. Environmental Science & Technology Journal. [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. [Link]

  • PubMed. (2023-04-21). Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3- d]pyrimidine Derivatives with Arylboronic Acids. [Link]

  • MDPI. (2023-08-03). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • PubMed. (2013-07-08). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ACS Publications. (2019-03-15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]

  • Chemistry LibreTexts. (2023-06-30). Buchwald-Hartwig Amination. [Link]

  • HETEROCYCLES. (2013-08-28). A MICROWAVE ASSISTED SYNTHESIS OF HIGHLY SUBSTITUTED 7-METHYL-5H-THIAZOLO[3,2-a]PYRIMIDINE-6-CARBOXYLATE DERIVATIVES VIA ONE-POT. [Link]

  • RSC Publishing. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. [Link]

  • DSpace@MIT. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. [Link]

  • Oriental Journal of Chemistry. Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[12][14][21]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. [Link]

  • Sci-Hub. Pd–imidate complexes as recyclable catalysts for the synthesis of C5-alkenylated pyrimidine nucleosides via Heck cross-coupling reaction. [Link]

  • MDPI. (2023-09-19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • MDPI. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • Sci-Hub. A Novel Highly Site-Selective Synthesis of 2,4,7-Triarylpyrrolo[2,3-d]pyrimidines by a Combination of Palladium(0)-, Nickel(0)-, and Copper(I)-Catalyzed Cross-Coupling Reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Troubleshooting

Technical Support Center: Dehalogenation of Brominated Heterocycles

Welcome to the Technical Support Center dedicated to a pervasive challenge in modern synthetic chemistry: the unintended dehalogenation of brominated heterocycles during cross-coupling reactions. This guide is designed f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to a pervasive challenge in modern synthetic chemistry: the unintended dehalogenation of brominated heterocycles during cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter this yield-reducing side reaction. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to diagnose, mitigate, and ultimately prevent the formation of hydrodehalogenated byproducts.

Section 1: Understanding the Problem - The "Why" Behind Dehalogenation

Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on your heterocyclic starting material is replaced by a hydrogen atom.[1] This not only consumes your valuable substrate but also complicates the purification of your desired product.[1]

The primary culprit is the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can be generated from various sources within your reaction, including:

  • Solvents: Alcohols are notorious for generating hydride species through oxidation by the palladium complex.[1]

  • Bases: Certain bases, particularly strong ones, can promote dehalogenation.[1]

  • Water: Trace amounts of water in your reaction can serve as a hydride source.

  • Ligands: Even the phosphine ligands themselves can sometimes be a source of hydrides.[1]

Once formed, the Pd-H species can reductively eliminate with the heterocyclic group on the palladium center, leading to the undesired dehalogenated product.

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding the dehalogenation of brominated heterocycles.

Q1: I'm observing significant dehalogenation in my Suzuki-Miyaura coupling of a bromopyridine. What are the most likely causes and how can I fix it?

A1: This is a very common issue. The primary cause is often a competition between the desired transmetalation step and a reductive pathway involving a palladium-hydride species. Here's a systematic approach to troubleshooting:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands can accelerate the desired reductive elimination of the coupled product over dehalogenation. Consider screening ligands like XPhos, SPhos, or other biaryl phosphines, which have shown to be effective in suppressing this side reaction.[1][2]

  • Evaluate Your Base and Solvent System: Alcoholic solvents are a frequent source of hydrides.[1] If you are using an alcohol-containing solvent, consider switching to a non-alcoholic alternative like dioxane or toluene. The strength of the base also plays a crucial role. Strong bases can sometimes promote dehalogenation.[1] Switching to a weaker base may be beneficial.

  • Lower the Reaction Temperature: Dehalogenation can have a different activation energy than the desired cross-coupling. Lowering the reaction temperature may slow down the dehalogenation pathway more significantly than the productive pathway.

Q2: My brominated indole is undergoing dehalogenation during a Buchwald-Hartwig amination. What's special about N-H containing heterocycles?

A2: The acidic N-H proton on indoles, pyrroles, and other similar heterocycles can complicate cross-coupling reactions.[1][3] This proton can be deprotonated by the base, leading to a negatively charged heterocycle that can interact with the catalyst in unintended ways, sometimes promoting dehalogenation.

The most effective solution is often to protect the N-H group prior to the coupling reaction.[3] A Boc protecting group is a common choice, and in some cases, it can even be removed under the reaction conditions.[3]

Q3: I'm attempting a Stille coupling with a brominated thiophene and all I'm getting is the dehalogenated thiophene. What should I try first?

A3: This is a frustrating but solvable problem. When you see complete dehalogenation, it's a strong indication that the rate of the desired transmetalation with the organotin reagent is much slower than the rate of hydrodehalogenation. Here’s a prioritized troubleshooting strategy:

  • Switch Your Ligand: The default Pd(PPh3)4 is often not optimal. Switch to a more bulky and electron-rich ligand like a biaryl phosphine (e.g., XPhos, SPhos) or a bulky N-heterocyclic carbene (NHC) ligand.[1] These ligands promote the desired reductive elimination and can accelerate the overall catalytic cycle.

  • Change the Solvent: Solvents like DMF and dioxane can sometimes promote dehalogenation more than less polar solvents like toluene. Try switching to toluene.

  • Lower the Temperature: High temperatures can favor dehalogenation. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[1]

  • Check Reagent Purity: Ensure your solvent is anhydrous and thoroughly degassed. Any residual water or oxygen can contribute to catalyst decomposition and the formation of hydride species.

Q4: Does the position of the bromine atom on the heterocycle matter?

A4: Absolutely. The electronic environment of the C-Br bond significantly influences its reactivity and susceptibility to dehalogenation. Bromine atoms on electron-deficient heterocycles or at positions that are electronically activated are generally more prone to both oxidative addition and dehalogenation. For example, bromopyridines are often more challenging substrates than simple bromobenzenes due to the electron-withdrawing nature of the nitrogen atom.[1][2]

Section 3: Troubleshooting Guides and Protocols

General Troubleshooting Workflow

When encountering dehalogenation, a systematic approach to optimizing your reaction conditions is crucial. The following workflow provides a logical sequence of parameters to investigate.

Caption: A systematic workflow for troubleshooting dehalogenation.

Protocol: Screening Reaction Conditions to Minimize Dehalogenation

This protocol outlines a systematic approach to screen key reaction parameters to identify optimal conditions for your specific brominated heterocycle and coupling partner.

Objective: To identify a combination of ligand, base, and solvent that maximizes the yield of the desired cross-coupled product while minimizing the formation of the dehalogenated byproduct.

Materials:

  • Your brominated heterocycle

  • Your coupling partner (e.g., boronic acid, organotin reagent, etc.)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • A selection of phosphine ligands (see Table 1)

  • A selection of bases (see Table 2)

  • A selection of anhydrous, degassed solvents (e.g., dioxane, toluene, THF)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

  • Heating block or oil bath

  • Analytical instrumentation (e.g., GC-MS, LC-MS, NMR)

Procedure:

  • Array Preparation: In an inert atmosphere glovebox, set up an array of reaction vials. To each vial, add the brominated heterocycle, coupling partner, and palladium precursor.

  • Parameter Variation:

    • Ligand Screen: To a row of vials, add a different phosphine ligand to each. Keep the base and solvent constant.

    • Base Screen: To a column of vials, add a different base to each. Keep the ligand and solvent constant.

    • Solvent Screen: Prepare separate arrays for each solvent to be tested, keeping the ligand and base constant within each array.

  • Reaction Execution:

    • Add the appropriate anhydrous, degassed solvent to each vial.

    • Seal the vials and place them in a pre-heated heating block.

    • Stir the reactions at the desired temperature for a set amount of time (e.g., 12-24 hours).

  • Analysis:

    • After the reaction is complete, cool the vials to room temperature.

    • Take an aliquot from each reaction and analyze by your chosen analytical method to determine the ratio of the desired product to the dehalogenated byproduct.

  • Optimization: Based on the results of the initial screen, you can perform a second round of optimization, focusing on the most promising conditions and potentially varying the temperature and reaction time.

Section 4: Data Presentation - The Impact of Reaction Parameters

The following tables provide a comparative overview of how different ligands and bases can influence the outcome of a cross-coupling reaction prone to dehalogenation.

Table 1: Effect of Ligand Choice on Dehalogenation in Suzuki-Miyaura Coupling

LigandSteric BulkElectron Donating AbilityProduct:Byproduct Ratio (Coupled:Dehalogenated)
PPh₃LowModerate1:1
P(o-tol)₃ModerateModerate3:1
XPhosHighHigh19:1
SPhosHighHigh24:1

This is representative data and actual results may vary depending on the specific substrates and conditions.

Table 2: Effect of Base Choice on Dehalogenation

BaseStrengthProduct:Byproduct Ratio (Coupled:Dehalogenated)
NaOtBuStrong2:1
K₃PO₄Moderate9:1
Cs₂CO₃Moderate12:1
K₂CO₃Weak15:1

This is representative data and actual results may vary depending on the specific substrates and conditions.

Section 5: Mechanistic Insights - Visualizing the Competing Pathways

A deeper understanding of the reaction mechanism can aid in troubleshooting. The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and the competing dehalogenation pathway.

CompetingPathways cluster_coupling Productive Cross-Coupling Cycle cluster_dehalogenation Dehalogenation Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition (Het-Pd(II)-Br)L_n Pd0->OxAdd Het-Br Transmetal Transmetalation (Het-Pd(II)-R)L_n OxAdd->Transmetal R-M PdH Formation of Pd-H (H-Pd(II)-Br)L_n OxAdd->PdH Hydride Source (e.g., from solvent, base) RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Het-R (Desired Product) RedElim->Product RedElim_Dehalo Reductive Elimination PdH->RedElim_Dehalo RedElim_Dehalo->Pd0 Byproduct Het-H (Dehalogenated Byproduct) RedElim_Dehalo->Byproduct

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

The key to minimizing dehalogenation is to favor the kinetics of the productive cross-coupling cycle over the dehalogenation side reaction. This can be achieved by:

  • Accelerating Reductive Elimination: Bulky, electron-rich ligands promote the final step of the productive cycle, leading to faster product formation.[1]

  • Minimizing Pd-H Formation: Careful selection of a non-hydride-donating solvent and a weaker base can reduce the concentration of the palladium-hydride species.

  • Optimizing Temperature: Lowering the temperature can disproportionately slow down the dehalogenation pathway.[1]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and overcome the challenge of dehalogenation, leading to higher yields, cleaner reactions, and more efficient synthetic routes.

References

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2002). ResearchGate. [Link]

Sources

Optimization

"solubility issues of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in organic solvents"

Welcome to the Technical Support Center for Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and solubility of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to support your experimental success.

Frequently Asked Questions (FAQs)

What are the general solubility characteristics of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate?

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a moderately polar heterocyclic compound. Its solubility is governed by the presence of a hydrogen bond donor (the pyrrole N-H), hydrogen bond acceptors (the pyrimidine nitrogens and the carbonyl oxygen of the ester), and the polarizable bromo substituent. Generally, it exhibits better solubility in polar aprotic solvents and has limited solubility in nonpolar solvents.

What are the recommended solvents for dissolving Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate?

Based on its structure and empirical data from similar pyrrolopyrimidine derivatives, the following solvents are recommended as starting points for solubilization:

  • High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP). In many studies involving pyrrolopyrimidine derivatives, DMSO is a common solvent for creating stock solutions[1].

  • Moderate Solubility: Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform.

  • Lower Solubility: Methanol, Ethanol, Isopropanol. While some pyrrolopyrimidine derivatives can be recrystallized from alcohols like methanol, they may require heating[2].

  • Very Low/Insoluble: Toluene, Hexanes, Heptane, Water.

Is the compound stable to heating to aid dissolution?

Heating can be an effective method to increase the solubility of this compound, particularly in moderately polar solvents. Pyrrolopyrimidine scaffolds are generally stable to moderate heating[1][2]. However, prolonged heating at high temperatures, especially in the presence of strong acids or bases, should be avoided to prevent potential degradation. It is always recommended to perform a small-scale test to assess both solubility and stability at the desired temperature.

How should I prepare a stock solution?

For biological assays, it is common to prepare a high-concentration stock solution in 100% DMSO[1].

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Pre-weigh the vial: Before dispensing the compound, weigh the empty vial to tare the balance.

  • Weigh the compound: Carefully weigh the desired amount of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (MW: 256.06 g/mol ) into the vial. For 1 mL of a 10 mM solution, you will need 2.56 mg.

  • Add Solvent: Add the calculated volume of DMSO to the vial.

  • Solubilize: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial in a water bath (30-40°C) to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the DMSO.

Troubleshooting Guide: Solubility Issues

My compound won't fully dissolve in my chosen solvent. What should I do?

If you are facing challenges in dissolving Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, follow this systematic troubleshooting workflow:

Caption: Troubleshooting workflow for solubility issues.

I am observing precipitation after cooling my reaction mixture. How can I prevent this?

Precipitation upon cooling is often due to supersaturation. The solubility of many compounds, including pyrimidine derivatives, increases with temperature[3]. When the solution cools, the solubility decreases, and the excess compound precipitates.

Strategies to Prevent Precipitation:

  • Use a Co-solvent: Adding a small amount of a stronger solvent (e.g., DMSO or DMF) to your primary solvent can help maintain the compound's solubility at lower temperatures.

  • Maintain a Minimum Temperature: If your experimental setup allows, try to maintain the solution at a slightly elevated temperature where the compound remains soluble.

  • Increase Solvent Volume: Diluting the reaction mixture with more of the same solvent before cooling can prevent the concentration from exceeding the solubility limit at the lower temperature.

My compound seems to be degrading in my solvent of choice. What should I look out for?

While the pyrrolo[2,3-d]pyrimidine core is generally stable, certain conditions can lead to degradation.

  • pH Extremes: Strong acidic or basic conditions, especially with heating, can lead to hydrolysis of the methyl ester.

  • Reactive Solvents: While not common with this class of compounds, be mindful of any potential reactions with your solvent, especially if it contains nucleophilic or electrophilic impurities.

  • Observation: Degradation may be indicated by a change in color of the solution or the appearance of new spots on a Thin Layer Chromatography (TLC) analysis. If degradation is suspected, it is advisable to acquire a fresh NMR or LC-MS to confirm the integrity of the compound.

Quantitative Solubility Data Summary

SolventSolvent TypePredicted SolubilityRationale
DMSOPolar AproticHighly SolubleStrong H-bond acceptor, effectively solvates the N-H group and the polar core.[1]
DMFPolar AproticHighly SolubleSimilar to DMSO, a strong H-bond acceptor.[3]
DCMModerately PolarSolubleGood for dissolving many organic molecules, often used as a reaction solvent for pyrrolopyrimidines.[4]
THFModerately PolarSolubleA good general-purpose solvent for moderately polar compounds.[3]
Methanol / EthanolPolar ProticSlightly SolubleCan act as both H-bond donor and acceptor, but the non-polar hydrocarbon portion limits solubility.[2]
TolueneNonpolarInsolubleCannot effectively solvate the polar functional groups of the molecule.
WaterPolar ProticInsolubleThe molecule is not sufficiently polar to overcome the strong hydrogen bonding network of water.

Experimental Protocol: Small-Scale Solubility Assessment

This protocol will help you determine the approximate solubility of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in a solvent of your choice.

  • Preparation: Add a known, small amount (e.g., 1-2 mg) of the compound to a clean vial.

  • Initial Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 100 µL).

  • Observation & Agitation: Vortex or stir the mixture for 2-3 minutes at room temperature. Observe if the solid dissolves completely.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another measured aliquot of the solvent (e.g., 100 µL).

  • Repeat: Continue adding solvent in increments and vortexing until the solid is completely dissolved.

  • Calculation: Calculate the approximate solubility by dividing the initial mass of the compound by the total volume of solvent added. For example, if 2 mg of the compound dissolved in 500 µL (0.5 mL) of solvent, the solubility is approximately 4 mg/mL.

  • Heating (Optional): If the compound has low solubility at room temperature, you can gently warm the mixture (e.g., to 40°C) and observe if solubility increases. Note the temperature at which it dissolves.

By following this guide, researchers can effectively navigate the solubility challenges associated with Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate and ensure the integrity and reliability of their experimental results.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

  • Patnaik, S., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(12), 8334–8354. [Link]

  • PubChem. (n.d.). 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

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  • Sayed, A. I., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1821–1837. [Link]

  • Wang, X., et al. (2020). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications, 50(18), 2776-2784. [Link]

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Troubleshooting

Technical Support Center: Protecting Group Strategies for 7H-Pyrrolo[2,3-d]pyrimidine Synthesis

Welcome to the technical support center for navigating the complexities of protecting group strategies in the synthesis of 7H-pyrrolo[2,3-d]pyrimidines, a core scaffold in numerous therapeutic agents. This guide is desig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of protecting group strategies in the synthesis of 7H-pyrrolo[2,3-d]pyrimidines, a core scaffold in numerous therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common experimental hurdles. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.

Introduction to Protecting Group Strategies

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its synthesis often requires a multi-step approach where the N7-proton of the pyrrole ring needs to be protected to ensure regioselectivity and prevent unwanted side reactions during functionalization of the pyrimidine or pyrrole rings.[3][4] The choice of the right protecting group is critical and depends on the stability required for downstream reactions and the conditions for its eventual removal.[5][6] This guide will delve into the most common protecting groups employed for this scaffold, providing troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you might encounter during the protection and deprotection of the 7H-pyrrolo[2,3-d]pyrimidine core.

SEM (2-(Trimethylsilyl)ethoxymethyl) Group Issues

The SEM group is a popular choice for protecting the pyrrole nitrogen due to its stability under a range of conditions. However, its removal can be challenging.[7][8]

Question: My SEM-deprotection with trifluoroacetic acid (TFA) is giving a complex mixture of byproducts. What is happening and how can I fix it?

Answer:

This is a common and frustrating issue. The root cause often lies in the release of formaldehyde during the deprotection process.[7] Under acidic conditions, the liberated formaldehyde can participate in electrophilic aromatic substitution on the electron-rich pyrrole ring, leading to undesired side products, including the formation of tricyclic eight-membered rings.[7]

Troubleshooting Steps & Explanations:

  • Lower the Reaction Temperature: Running the TFA deprotection at a lower temperature (e.g., 0 °C to room temperature instead of 50 °C) can slow down the rate of byproduct formation.[7]

  • Two-Step Deprotection: A more reliable method is a two-step procedure. First, treat the SEM-protected compound with TFA to form an intermediate, which is then subjected to basic conditions (e.g., ammonia in methanol) to liberate the free pyrrole.[7][9] This approach sequesters the formaldehyde as it is formed, preventing it from reacting with the desired product.

  • Alternative Reagents: While TFA is common, other reagents can be employed for SEM deprotection. Tin tetrachloride (SnCl4) at low temperatures has been used effectively for N-SEM deprotection of nucleosides.[10] Another option to explore is the use of tetrabutylammonium fluoride (TBAF), although its effectiveness can be substrate-dependent.[10][11] Boron trifluoride etherate (BF3-OEt2) has also been attempted, but it may lead to even more complex reaction mixtures.[7]

Experimental Protocol: Two-Step SEM Deprotection [9]

  • Dissolve the SEM-protected 7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a mixture of trifluoroacetic acid (TFA) (10 volumes) and dichloromethane (DCM) (50 volumes).

  • Stir the reaction mixture at 50 °C for 3–24 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in methanol (50 volumes) and add a solution of ammonia in methanol (e.g., 7N, 10 volumes).

  • Stir at room temperature until the reaction is complete.

  • Concentrate the mixture and purify the product by flash column chromatography.

Tosyl (p-Toluenesulfonyl) Group Issues

The tosyl group is a robust protecting group, offering excellent stability in acidic media.[12] However, its removal often requires harsh conditions that may not be compatible with sensitive functional groups.

Question: I am struggling to remove the tosyl group from the N7-position without degrading my molecule. What are my options?

Answer:

The challenge with tosyl group removal lies in the strength of the N-S bond. While harsh conditions like strong acids or bases are often cited, several milder and more selective methods can be employed.

Troubleshooting Steps & Explanations:

  • Reductive Cleavage: A common and effective method is reductive cleavage using magnesium turnings in anhydrous methanol.[12] This method is generally mild and tolerates many functional groups.

  • Basic Hydrolysis with a Twist: While simple hydroxide is often insufficient, using stronger, non-nucleophilic bases can be effective.

  • Alternative Deprotection Reagents: For sensitive substrates, consider using methanesulfonic acid in a mixture of TFA and thioanisole at room temperature.[13] Another option is the use of phenol and cesium carbonate in DMF at elevated temperatures.[13] Acetic anhydride in the presence of pyridine has also been reported for the mild removal of NIm-tosyl groups and may be applicable here.[14]

Experimental Protocol: Reductive Deprotection of N-Tosyl-7H-pyrrolo[2,3-d]pyrimidine [12]

  • To a solution of the N-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in anhydrous methanol, add magnesium turnings (excess, e.g., 10 equivalents).

  • Stir the suspension at room temperature overnight.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Boc (tert-Butoxycarbonyl) Group Issues

The Boc group is valued for its ease of removal under acidic conditions. However, this lability can be a double-edged sword.

Question: My Boc-protected pyrrolopyrimidine is decomposing during a reaction that requires acidic conditions. How can I prevent this?

Answer:

The Boc group is inherently acid-labile, and its decomposition is expected under strong acidic conditions like neat TFA.[12] The key is to either use milder acidic conditions if the desired reaction allows or to switch to a more robust protecting group.

Troubleshooting Steps & Explanations:

  • Milder Acidic Conditions: If your reaction can proceed under milder acidic conditions, explore options like using a catalytic amount of a weaker acid or a Lewis acid that is compatible with the Boc group.

  • Change of Protecting Group: If strong acidity is unavoidable, the most effective solution is to switch to a more acid-stable protecting group like a sulfonyl group (e.g., tosyl).[12] This will require an additional deprotection step at the end of your synthesis, but it will likely improve the overall yield by preventing decomposition during the acid-mediated transformation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best protecting group for my multi-step synthesis of a 7H-pyrrolo[2,3-d]pyrimidine derivative?

A1: The choice of protecting group is a critical strategic decision.[5][6] Consider the entire synthetic route and the compatibility of the protecting group with all planned reaction conditions.

  • For reactions involving strong bases or organometallics: A SEM or tosyl group is generally a good choice due to their stability.

  • For reactions requiring acidic conditions where the protecting group must remain intact: A tosyl group is superior to a Boc or SEM group.[12]

  • If you need a protecting group that can be removed under very mild conditions at the end of the synthesis: A Boc group is ideal, provided the preceding steps are not acidic.

Q2: What is orthogonal protection, and why is it important in 7H-pyrrolo[2,3-d]pyrimidine synthesis?

A2: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others.[5] This is crucial when you have multiple functional groups in your molecule that need to be protected and deprotected at different stages of the synthesis. For example, you might have a Boc-protected amine on a side chain and a SEM-protected pyrrole nitrogen. You can selectively deprotect the amine with acid without affecting the SEM group.

Q3: Are there any protecting group-free strategies for the synthesis of 7H-pyrrolo[2,3-d]pyrimidines?

A3: While protecting groups are commonly used, some synthetic routes aim to avoid them to improve step economy. These strategies often rely on carefully controlling reaction conditions to achieve regioselectivity. However, these methods can be substrate-specific and may not be broadly applicable. For complex targets, a well-planned protecting group strategy often provides a more reliable and higher-yielding approach.

Data Presentation

Table 1: Comparison of Common Protecting Groups for 7H-Pyrrolo[2,3-d]pyrimidine

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsCommon Issues
SEM SEM-Cl, NaH, THFStable to many nucleophiles, bases, and some acids.TFA; SnCl4; TBAF; BF3-OEt2[7][10][11]Difficult deprotection, formation of byproducts from released formaldehyde.[7]
Tosyl (Ts) Ts-Cl, NaH, THFVery stable to acidic conditions, stable to many oxidizing and reducing agents.Mg/MeOH; Strong acid or base; MeSO3H/TFA/thioanisole[12][13]Harsh deprotection conditions may not be compatible with sensitive functional groups.
Boc Boc2O, DMAP, CH2Cl2Stable to basic and hydrogenolysis conditions.Strong acids (e.g., TFA, HCl)[12]Labile under acidic conditions, limiting its use in certain synthetic routes.[12]

Visualization

Diagram 1: Decision-Making Workflow for Protecting Group Selection

Caption: A flowchart to guide the selection of a suitable protecting group.

Diagram 2: Troubleshooting SEM Deprotection

G start SEM Deprotection Failure: Complex Mixture cause Probable Cause: Formaldehyde-mediated side reactions start->cause solution1 Lower Reaction Temperature cause->solution1 solution2 Two-Step Deprotection: 1. TFA 2. NH3/MeOH cause->solution2 solution3 Alternative Reagents: SnCl4 or TBAF cause->solution3

Caption: Troubleshooting options for problematic SEM deprotection.

References

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  • Gunic, E., et al. (2019). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Nucleic acids research, 47(19), 9993–10006. [Link]

  • Gunic, E., et al. (2007). Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. Organic & Biomolecular Chemistry, 5(19), 3163-3170. [Link]

  • Thomson, R. J., & Antonov, A. S. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ACS combinatorial science, 15(10), 523–528. [Link]

  • Mishra, R. K., & Brookes, J. B. (2010). An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. ResearchGate. [Link]

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  • Rosemeyer, H., & Seela, F. (2007). An efficient synthesis of 7-functionalized 7-deazapurine beta-D- Or beta-L-ribonucleosides: glycosylation of pyrrolo[2,3-D]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-Or L-ribofuranose. Nucleosides, nucleotides & nucleic acids, 26(6-7), 603–606. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Liu, W., et al. (2025). Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. European Journal of Organic Chemistry. [Link]

  • van der Eijk, J. M., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 547-548. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem. [Link]

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  • Patel, H., et al. (2018). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European journal of medicinal chemistry, 157, 1144–1156. [Link]

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  • Wang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & medicinal chemistry, 60, 116700. [Link]

  • Lee, J., et al. (2023). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. [Link]

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Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions with Electron-Deficient Heterocycles

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling electron-deficient heterocyclic substrates. The inherent electronic properties of these molecules can present unique challenges, but with a systematic approach to troubleshooting, high-yielding and clean reactions are well within reach. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with an electron-deficient heterocycle is giving me low to no yield of the desired product. What are the most common culprits?

A1: A low or non-existent yield in the Suzuki-Miyaura coupling of electron-deficient heterocycles can often be traced back to a few key factors that disrupt the catalytic cycle. Understanding these potential pitfalls is the first step toward a successful reaction.

  • Catalyst Inactivity or Poor Choice: The palladium catalyst is the heart of the reaction, and its activity is paramount. Standard catalysts like Pd(PPh₃)₄ may not be robust enough for these challenging substrates. The electron-deficient nature of the heterocyclic halide generally facilitates the initial oxidative addition step; however, the subsequent steps, particularly transmetalation and reductive elimination, can be sluggish. Furthermore, the Lewis basicity of nitrogen atoms in many heterocycles can lead to catalyst inhibition or deactivation.

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, is often the rate-limiting step, especially with electron-deficient boronic acids. These boronic acids are less nucleophilic, making this transfer less efficient. The choice of base is critical here, as it must be strong enough to form the more nucleophilic boronate species without causing degradation of your starting materials.

  • Protodeboronation of the Boronic Acid: Electron-deficient boronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond. This is often exacerbated by the presence of water and strong bases, effectively consuming your nucleophilic partner before it can participate in the cross-coupling.

  • Poor Reagent Quality or Reaction Setup: The success of any catalytic reaction hinges on the quality of the reagents and the reaction environment. Impurities in starting materials or solvents, and the presence of oxygen, can lead to catalyst decomposition and the formation of homocoupling byproducts.

Q2: I'm observing significant formation of a byproduct that appears to be the protonated version of my boronic acid starting material. How can I minimize this protodeboronation?

A2: The observation of significant protodeboronation is a classic issue with electron-deficient and certain heteroaryl boronic acids. Here are several strategies to mitigate this undesired pathway:

  • Use of Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids. The use of pre-formed boronic esters or the in-situ formation of the ester can significantly improve the outcome of your reaction. MIDA (N-methyliminodiacetic acid) boronates are another class of bench-stable boron reagents that slowly release the boronic acid under the reaction conditions, which can be beneficial.

  • Anhydrous Conditions: While many Suzuki-Miyaura reactions are tolerant of water, for substrates prone to protodeboronation, switching to anhydrous conditions can be highly effective. This involves using dry solvents and ensuring all reagents are free of moisture.

  • Careful Base Selection: While a base is necessary to activate the boronic acid, an overly strong or highly aqueous base can accelerate protodeboronation. Consider using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) under anhydrous conditions. If a stronger base is required for efficient transmetalation, using it in conjunction with anhydrous solvents can be a good compromise.

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the rate of protodeboronation. Optimizing the reaction to proceed at the lowest possible temperature for the shortest amount of time can help to favor the desired cross-coupling.

Q3: My reaction is sluggish, and I suspect the transmetalation step is the bottleneck due to my electron-deficient boronic acid. What adjustments can I make?

A3: A slow transmetalation step is a common challenge with electron-deficient boronic acids due to their reduced nucleophilicity. Here's a systematic approach to accelerating this crucial step:

  • Optimize the Base: The primary role of the base is to activate the boronic acid to form a more nucleophilic "ate" complex. For electron-deficient boronic acids, a stronger base is often required to facilitate this activation.

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for challenging substrates as they are stronger than more common bases like sodium or potassium carbonate.

    • Base Solubility: The solubility of the inorganic base in the reaction solvent can be a limiting factor. Cs₂CO₃ is generally more soluble in organic solvents than K₂CO₃ or K₃PO₄.

  • Employ Electron-Rich Ligands: The electronic properties of the ligand on the palladium center can significantly influence the rate of transmetalation. Electron-rich ligands increase the electron density on the palladium, which can facilitate the exchange with the boronic acid.

    • Effective Ligands: Bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices for accelerating transmetalation in challenging couplings. N-heterocyclic carbenes (NHCs) are also highly effective in this regard.

  • Increase Reaction Temperature: In many cases, simply increasing the reaction temperature can provide the necessary activation energy to overcome a sluggish transmetalation step. This should be done judiciously, keeping in mind the potential for increased side reactions like protodeboronation.

Troubleshooting Workflow

The following flowchart provides a systematic approach to troubleshooting common issues in Suzuki-Miyaura reactions with electron-deficient heterocycles.

Troubleshooting_Suzuki start Low or No Yield check_catalyst Is the catalyst and ligand appropriate for this coupling? start->check_catalyst check_base Is the base strong enough for the electron-deficient boronic acid? check_catalyst->check_base Yes solution_catalyst Switch to a more active catalyst system: - Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, XPhos) - Use a palladacycle precatalyst check_catalyst->solution_catalyst No check_protodeboronation Is protodeboronation a significant side reaction? check_base->check_protodeboronation Yes solution_base Use a stronger, more soluble base: - K₃PO₄ or Cs₂CO₃ check_base->solution_base No check_conditions Are the reaction conditions (temperature, solvent, inertness) optimal? check_protodeboronation->check_conditions No solution_protodeboronation Minimize protodeboronation: - Use a boronic ester (e.g., Bpin) - Employ anhydrous conditions - Use a milder base (e.g., KF) if compatible check_protodeboronation->solution_protodeboronation Yes solution_conditions Optimize reaction conditions: - Increase temperature - Ensure rigorous degassing of solvents - Check purity of starting materials check_conditions->solution_conditions No success Successful Coupling check_conditions->success Yes solution_catalyst->success solution_base->success solution_protodeboronation->success solution_conditions->success

Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.

Key Parameter Summary

ParameterRecommendation for Electron-Deficient HeterocyclesRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) precursors.
Ligand Bulky, electron-rich biarylphosphines (e.g., SPhos, XPhos, RuPhos), N-Heterocyclic Carbenes (NHCs)Accelerate oxidative addition and reductive elimination, crucial for challenging couplings.
Base K₃PO₄, Cs₂CO₃ (stronger); K₂CO₃, KF (milder for sensitive substrates)Stronger bases are often needed to activate less nucleophilic electron-deficient boronic acids.
Boron Reagent Boronic esters (e.g., pinacol esters)More stable to protodeboronation than boronic acids.
Solvent Dioxane, Toluene, DMF, THF/H₂OChoice depends on substrate solubility and temperature requirements. Anhydrous solvents can minimize protodeboronation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxygen-induced homocoupling and catalyst degradation.

Experimental Protocol: General Procedure for a Challenging Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an electron-deficient heteroaryl halide with a heteroaryl boronic ester. Optimization of specific parameters may be necessary for your particular substrates.

Materials:

  • Electron-deficient heteroaryl halide (1.0 equiv)

  • Heteroaryl boronic acid pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk tube, add the electron-deficient heteroaryl halide, heteroaryl boronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Catalytic Cycle: A Closer Look

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the key steps.

Suzuki_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (R¹-X) PdII_boronate R¹-Pd(II)L₂-R² PdII_halide->PdII_boronate Transmetalation (R²-B(OR)₂ + Base) PdII_boronate->Pd0 Reductive Elimination (R¹-R²)

Troubleshooting

Technical Support Center: Managing Impurities in the Synthesis of Pyrrolo[2,3-d]pyrimidine Intermediates

Introduction: The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, including Janus kinase (JAK) inhibitors like Tofacitinib.[1][2][3] The sy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, including Janus kinase (JAK) inhibitors like Tofacitinib.[1][2][3] The synthesis of key intermediates, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is a critical step that often dictates the purity of the final active pharmaceutical ingredient (API).[4] This guide provides in-depth troubleshooting advice and detailed protocols to help researchers anticipate, identify, and manage common impurities encountered during these synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing chlorinated pyrrolo[2,3-d]pyrimidine intermediates?

A1: The most prevalent impurities typically fall into three categories:

  • Process-Related Impurities: These include unreacted starting materials (e.g., 7H-pyrrolo[2,3-d]pyrimidin-4-one), residual reagents (e.g., phosphorus oxychloride), and byproducts from side reactions.[1]

  • Regioisomers: A significant challenge is the formation of isomeric products, particularly during N-alkylation or N-arylation steps, where substitution can occur at different nitrogen atoms on the pyrrole or pyrimidine ring.[5][6][7]

  • Degradation Products: The chlorinated pyrrolo[2,3-d]pyrimidine core can be susceptible to hydrolysis, especially during aqueous workups, leading to the reformation of the corresponding hydroxyl starting material.[8]

Q2: My reaction to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from 7H-pyrrolo[2,3-d]pyrimidin-4-one with POCl₃ appears complete by TLC, but after workup, I recover mostly starting material. What's happening?

A2: This is a classic case of product hydrolysis.[8] The 4-chloro product is highly susceptible to water, and the vigorous, exothermic quenching of excess POCl₃ with water creates acidic conditions that rapidly convert the product back to the starting pyrimidinone. Careful control of the workup is paramount.[8]

Q3: I'm seeing multiple spots on my TLC after an N-alkylation reaction on the pyrrole nitrogen. How can I control the regioselectivity?

A3: Lack of regioselectivity is a common hurdle. The pyrrolo[2,3-d]pyrimidine scaffold has multiple nucleophilic nitrogen atoms. To favor alkylation at the desired N-7 position of the pyrrole ring, the choice of base, solvent, and temperature is critical. Strong bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF are commonly used to deprotonate the pyrrole nitrogen, making it the more reactive nucleophile.[9]

In-Depth Troubleshooting Guides

Issue 1: Formation of Dichloro Impurity in Monochlorination

Q: During the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, I'm observing a significant amount of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine byproduct. How can I minimize this?

A: This over-chlorination is typically a result of harsh reaction conditions. The electron-rich nature of the pyrrolo[2,3-d]pyrimidine ring system can make it susceptible to further chlorination.

Causality & Mitigation Strategy:

  • Reagent Stoichiometry: The amount of chlorinating agent (e.g., POCl₃) is a key factor. Using a large excess can drive the formation of the dichloro impurity. It is crucial to carefully control the stoichiometry.

  • Temperature Control: High temperatures can promote over-chlorination. Running the reaction at the lowest effective temperature is advisable. A typical procedure involves heating the reaction mixture to around 106°C.[10]

  • Reaction Time: Prolonged reaction times can also lead to the formation of more byproducts. Monitoring the reaction closely by TLC or HPLC is essential to stop the reaction once the starting material is consumed.

Issue 2: Hydrolysis of Chlorinated Intermediates During Workup

Q: What is the best practice for quenching a chlorination reaction with POCl₃ to prevent hydrolysis of the product?

A: The key is to control the highly exothermic nature of the quench and to neutralize the resulting acidic solution promptly and gently.

Causality & Mitigation Strategy:

  • Reverse Quench: Instead of adding water to the reaction mixture, the reaction mixture should be added slowly to a vigorously stirred vessel containing crushed ice or an ice/water slurry.[8] This helps to dissipate the heat more effectively.

  • Temperature Management: Maintain the temperature of the quenching mixture below 10°C throughout the addition.

  • Choice of Base: Use a mild base like sodium bicarbonate or potassium carbonate for neutralization.[8] Strong bases such as NaOH can also promote hydrolysis. The pH should be carefully adjusted to a neutral range (pH 7-8).

  • Extraction: Once neutralized, the aqueous layer should be promptly extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to move the product into the organic phase and away from the aqueous environment.[8]

Workflow for Hydrolysis Prevention During Workup

G cluster_reaction Reaction Completion cluster_quench Controlled Quench cluster_neutralize Neutralization cluster_extraction Isolation Reaction Reaction Mixture (Product in POCl3) Quench Slowly add Reaction to Ice (Reverse Quench, < 10°C) Reaction->Quench Ice Crushed Ice / Water Ice->Quench Neutralize Adjust to pH 7-8 Quench->Neutralize Base Saturated NaHCO3 Solution Base->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Isolated Product Concentrate->Product

Caption: Controlled quench and workup workflow.

Issue 3: Controlling N-7 vs. Other N-Alkylation

Q: I am trying to perform an N-alkylation on the pyrrole ring (N-7) but am getting a mixture of isomers. How can I improve the selectivity for N-7 alkylation?

A: Achieving high regioselectivity in the N-alkylation of the pyrrolo[2,3-d]pyrimidine core is a common challenge that can be addressed by carefully selecting the base and reaction conditions. The pKa of the N-7 proton is lower than that of other potential sites, making it more acidic and thus more readily deprotonated by a suitable base.

Causality & Mitigation Strategy:

  • Base Selection: A strong, non-nucleophilic base is preferred to selectively deprotonate the N-7 position. Sodium hydride (NaH) is a common choice.[9] The use of weaker bases like potassium carbonate (K₂CO₃) can sometimes lead to mixtures of N-7 and other N-alkylated products.[5]

  • Solvent Effects: Aprotic polar solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are generally used. These solvents solvate the cation of the base, enhancing the reactivity of the resulting anion at N-7.

  • Temperature: The initial deprotonation step is often carried out at a low temperature (e.g., 0 °C) to control the reaction, followed by the addition of the alkylating agent and warming to room temperature or slightly above.[9]

Comparative Data for N-Alkylation Conditions

BaseSolventTypical Temperature (°C)Selectivity for N-7Reference
NaHTHF0 to RTHigh[9]
K₂CO₃AcetonitrileRefluxModerate to Low[5]
Cs₂CO₃DMF80Moderate[11]

Experimental Protocols

Protocol 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from established procedures.[10][12][13]

  • Setup: To a reactor equipped with a mechanical stirrer, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) and toluene.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) while stirring.

  • Base Addition: Warm the reaction mixture to 70°C. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise over approximately 2.5 hours to control the exotherm.

  • Reaction: After the addition is complete, raise the temperature to 106°C and continue stirring for 16 hours. Monitor the reaction by HPLC or TLC.

  • Workup: Cool the reaction to room temperature. In a separate vessel, prepare a mixture of water and ethyl acetate. Slowly pour the reaction mixture into the water/ethyl acetate mixture with vigorous stirring, ensuring the temperature is controlled.

  • Purification: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The crude product can be further purified by filtration through a pad of silica gel or by recrystallization.[10]

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Troubleshooting Impurity Peaks with HPLC

G cluster_known Known Impurity cluster_unknown Unknown Impurity Start Unexpected Peak in HPLC Check_Retention Compare Retention Time with Known Standards Start->Check_Retention Known_Impurity Peak Matches Standard Check_Retention->Known_Impurity Match Unknown_Impurity Peak Does Not Match Check_Retention->Unknown_Impurity No Match Optimize Optimize Reaction/ Purification Conditions Known_Impurity->Optimize LCMS Perform LC-MS Analysis to Determine Mass Unknown_Impurity->LCMS NMR Isolate by Prep-HPLC and Characterize by NMR LCMS->NMR

Caption: Decision tree for HPLC impurity analysis.

References

  • Google Patents. (2015). CN104761556A - Tofacitinib intermediate impurity, tofacitinib impurity and synthetic method, and tofacitinib quality monitoring method.
  • Google Patents. (2020).
  • Universidade Nova de Lisboa. (n.d.). Tofacitinib synthesis. Retrieved from the institutional repository of Universidade Nova de Lisboa. [Link]

  • Google Patents. (2021).
  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Journal of the Mexican Chemical Society. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

  • ResearchGate. (2015). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Google Patents. (2013). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • National Institutes of Health. (2021). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. [Link]

  • Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • Google Patents. (2019). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Google Patents. (2010). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Medium. (2024). Navigating the Supply Chain for Pyrrolo[2,3-d]Pyrimidine Intermediates. [Link]

  • Google Patents. (2007).
  • Lookchem. (n.d.). Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • ResearchGate. (2020). (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. [Link]

  • PubMed. (2009). Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line. [Link]

  • ACS Publications. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. [Link]

  • National Institutes of Health. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]

  • National Institutes of Health. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Welcome to the technical support center for the scale-up synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we address common challenges, provide troubleshooting strategies, and offer detailed protocols based on established chemical principles and field-proven insights.

Overview of Synthetic Strategy

The synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a multi-step process that requires careful control over reaction conditions at each stage to ensure high yield and purity. The general synthetic pathway involves the construction of the 7H-pyrrolo[2,3-d]pyrimidine core, followed by selective bromination at the C5 position.

Synthetic_Workflow A Starting Materials (e.g., Pyrimidine derivatives) B Formation of 7H-pyrrolo[2,3-d]pyrimidine core A->B Cyclization C Selective Bromination at C5 B->C Electrophilic Aromatic Substitution D Esterification (if not already present) C->D Esterification E Purification and Isolation D->E Work-up & Crystallization/Chromatography F Final Product: Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate E->F Bromination_Safety cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) cluster_2 Emergency Preparedness A Fume Hood / Ventilated Enclosure B Dedicated Scrubber System A->B C Temperature Monitoring and Control B->C D Chemical Splash Goggles and Face Shield E Heavy-duty, Chemical-resistant Gloves (e.g., nitrile) D->E F Flame-retardant Lab Coat E->F G Spill Kit with Neutralizing Agent (e.g., Sodium Thiosulfate) H Safety Shower and Eyewash Station G->H I Emergency Shutdown Procedure H->I

Reference Data & Comparative Studies

Validation

A Comparative Guide to Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate and its Halogenated Analogs in Drug Discovery

Introduction: The Privileged 7-Deazapurine Scaffold In the landscape of medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine core stands out as a "privileged scaffold." As a deaza-isostere of adenine, a fundamental compo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Deazapurine Scaffold

In the landscape of medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine core stands out as a "privileged scaffold." As a deaza-isostere of adenine, a fundamental component of ATP, this heterocyclic system is exceptionally well-suited to interact with the ATP-binding sites of numerous enzymes.[1] This inherent advantage has made it a cornerstone in the development of potent kinase inhibitors, with several compounds approved for treating inflammatory or myeloproliferative diseases and many more advancing through clinical trials.[1] The strategic modification of this core is paramount for tuning potency, selectivity, and pharmacokinetic profiles. Among the most powerful tools in the medicinal chemist's arsenal for such modifications is halogenation.[2][3][4][5] This guide provides an in-depth comparison of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate with its chloro, iodo, and fluoro analogs, offering experimental insights for researchers in drug development.

The Strategic Role of Halogenation in Modulating Biological Activity

For decades, halogens were incorporated into lead compounds primarily for their steric bulk and ability to enhance lipophilicity, thereby improving membrane permeability.[2][4][5] However, our understanding has evolved significantly. Halogens, particularly chlorine, bromine, and iodine, are now recognized as potent mediators of a specific and highly directional non-covalent interaction known as halogen bonding.[3][6]

This interaction arises from a region of positive electrostatic potential, termed a "σ-hole," located on the halogen atom opposite to the C-X bond.[6] This positive region can engage with electron-rich donors in a protein's active site, such as the backbone carbonyl oxygens of amino acids, forming a stable R–X···O=C interaction.[6] The strength of this bond is directional and follows the trend I > Br > Cl, with fluorine generally not participating due to its high electronegativity.[6] Consequently, the choice of halogen can profoundly influence a compound's binding affinity, target selectivity, and overall biological activity.[7][8][9]

The pyrrolo[2,3-d]pyrimidine scaffold is particularly amenable to this strategy. Studies have shown that the introduction of a halogen at various positions can dramatically enhance potency. For instance, the introduction of an iodine atom at the C7 position of a related pyrrolo[3,2-d]pyrimidine series led to a significant enhancement of antiproliferative activity, reducing IC50 values to sub-micromolar levels.[8][10] This highlights the critical interplay between the core scaffold and the specific nature of its halogen substituent.

Caption: Halogen bonding between a ligand (R-X) and a protein.

Comparative Analysis of 5-Halogenated Pyrrolo[2,3-d]pyrimidine Analogs

The C5 position of the 7H-pyrrolo[2,3-d]pyrimidine core is a key vector for modification, projecting into solvent-exposed regions or specific sub-pockets of many kinase active sites. Introducing a halogen at this position directly impacts the structure-activity relationship (SAR).

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
van der Waals Radius (Å) 1.471.751.851.98
Electronegativity (Pauling) 3.983.162.962.66
Lipophilicity (π value) +0.14+0.71+0.86+1.12
Halogen Bond Donor Strength NegligibleWeakModerateStrong
Primary Role in SAR Metabolic blocker, H-bond mimic, conformational controlLipophilicity, weak halogen bonding, steric bulkStronger halogen bonding, significant steric bulkPotent halogen bonding, large steric bulk, potential for altered PK

Methyl 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate:

  • Synthesis: Typically introduced using electrophilic fluorinating agents like Selectfluor.

  • Performance: The small size and high electronegativity of fluorine mean it rarely acts as a halogen bond donor. Instead, its primary roles are to alter electronic properties, block metabolic oxidation at that position, and potentially act as a bioisostere for a hydroxyl group or even a hydrogen atom, influencing conformational preferences.

Methyl 5-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate:

  • Synthesis: Can be synthesized via electrophilic chlorination with reagents like N-chlorosuccinimide (NCS).[11]

  • Performance: Chlorine offers a balance of increased lipophilicity and the capacity for weak halogen bonding. It serves as a good starting point for exploring the impact of halogenation due to its moderate size and electronic influence. Several 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives have shown promise as antibacterial agents by targeting DNA gyrase B.[12]

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate:

  • Synthesis: Readily prepared using N-bromosuccinimide (NBS). The target compound is commercially available as a building block for further elaboration.[13]

  • Performance: Bromine provides a significant increase in size and polarizability over chlorine, making it a much more effective halogen bond donor.[6] This often translates to a substantial increase in binding affinity and biological potency. Pyrrolo[2,3-d]pyrimidine-imines containing a bromine substituent have demonstrated superior antitumor activity.[11][14] This makes the 5-bromo analog a compelling candidate for lead optimization campaigns.

Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate:

  • Synthesis: Can be prepared using N-iodosuccinimide (NIS). The 5-iodo-7H-pyrrolo[2,3-d]pyrimidine parent heterocycle is also commercially available.[15]

  • Performance: Iodine is the largest and most polarizable of the common halogens, making it the strongest halogen bond donor.[6] This can lead to dramatic increases in potency.[8][10] However, its large size may also introduce steric clashes within a binding pocket. Furthermore, the C-I bond can be photolabile and potentially susceptible to metabolic cleavage, which must be considered when evaluating its drug-like properties. The iodo-analog also serves as a versatile synthetic handle for introducing further diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[16]

Halogen_Choice_Workflow Start Lead Compound (5-H analog) Halogenate Introduce Halogen at C5 Start->Halogenate Test_Cl Synthesize 5-Cl Analog Halogenate->Test_Cl Initial Probe Test_Br Synthesize 5-Br Analog Halogenate->Test_Br Stronger XB Test_I Synthesize 5-I Analog Halogenate->Test_I Max Potency / Synthetic Handle Evaluate Evaluate Potency, Selectivity, PK/PD Test_Cl->Evaluate Test_Br->Evaluate Test_I->Evaluate Decision Improved Properties? Evaluate->Decision Optimize Further Optimization Decision->Optimize Yes Stop Re-evaluate Strategy Decision->Stop No

Caption: Decision workflow for selecting a halogen substituent.

Experimental Protocols

The protocols described below are representative methodologies for the synthesis and evaluation of these compounds. They are designed to be self-validating through clear steps and expected outcomes.

Protocol 1: General Synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

This protocol describes a two-step procedure starting from a commercially available precursor, which is a common strategy in medicinal chemistry to ensure reproducibility.

Causality: The use of a protecting group for the pyrrole nitrogen (N7) is crucial to prevent side reactions during electrophilic bromination and to improve solubility. The SEM (2-(trimethylsilyl)ethoxymethyl) group is chosen for its stability under the reaction conditions and its relatively straightforward removal.

Synthesis_Workflow A Start: Methyl 7H-pyrrolo [2,3-d]pyrimidine-5-carboxylate B Step 1: N7-Protection (SEM-Cl, NaH) A->B C Intermediate: N7-SEM Protected B->C D Step 2: Bromination (NBS, DMF) C->D E Intermediate: 5-Bromo, N7-SEM Protected D->E F Step 3: Deprotection (TFA or TBAF) E->F G Final Product: Methyl 5-bromo-7H-pyrrolo [2,3-d]pyrimidine-2-carboxylate F->G

Sources

Comparative

A Senior Application Scientist's Guide to Pyrrolo[2,3-d]pyrimidine Synthesis: A Comparative Analysis

Welcome to this in-depth guide on the synthesis of pyrrolo[2,3-d]pyrimidines. As a scaffold of immense interest in medicinal chemistry—forming the core of numerous kinase inhibitors and other therapeutic agents—the effic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide on the synthesis of pyrrolo[2,3-d]pyrimidines. As a scaffold of immense interest in medicinal chemistry—forming the core of numerous kinase inhibitors and other therapeutic agents—the efficient construction of this privileged heterocycle is a critical challenge for researchers in drug discovery.[1][2][3] This guide moves beyond a simple recitation of methods. Here, we will dissect and compare the most prevalent and innovative synthetic strategies, grounding our discussion in mechanistic rationale and providing actionable, field-proven protocols.

Our objective is to equip you, the practicing chemist, with the knowledge to select the optimal synthetic route for your target molecule, balancing factors such as starting material availability, desired substitution patterns, scalability, and overall efficiency.

The Strategic Landscape: Core Disconnections

The construction of the pyrrolo[2,3-d]pyrimidine core can be broadly approached from two primary retrosynthetic disconnections: annulation of a pyrrole ring onto a pre-existing pyrimidine, or the inverse, formation of the pyrimidine ring from a pyrrole precursor. Furthermore, modern convergent strategies, such as multicomponent reactions, offer powerful alternatives for rapid library synthesis. We will explore each of these in detail.

Strategy 1: The "Pyrimidine-First" Approach: Annulation of a Pyrrole Ring

This is arguably the most common and versatile strategy, leveraging the rich commercial availability of substituted pyrimidines. The core principle involves introducing functionalities onto the pyrimidine ring that can undergo cyclization to form the fused pyrrole.

Mechanistic Principle:

Typically, this approach starts with a 4-amino-5-substituted pyrimidine. The key is the nature of the C5 substituent, which must be capable of reacting with a C1 synthon to form the pyrrole ring. A classic and effective method is the reaction of a 4-amino-5-halopyrimidine with a terminal alkyne, followed by a transition-metal-catalyzed cyclization.

A powerful variant of this strategy involves the reaction of 6-aminouracils with α-halocarbonyl compounds or their equivalents. A recent innovative example is the I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones.[3] This reaction proceeds through a fascinating one-pot sequence involving a Michael addition, iodination, intramolecular nucleophilic substitution, and a final spiro ring-opening to yield the highly functionalized product.[3]

Workflow: I2/DMSO Promoted Cascade Annulation

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction Conditions cluster_2 Step 3: Work-up & Isolation A 6-Amino-1,3-dimethyluracil E Heat to 100 °C A->E B Aurone Derivative B->E C I2 (10 mol%) C->E D DMSO (Solvent) D->E F Stir for 1 hour E->F G Cool to RT F->G H Quench with aq. Na2S2O3 G->H I Add H2O to precipitate H->I J Filter & Wash (H2O, EtOH, Et2O) I->J K Dry to afford product J->K L Final Pyrrolo[2,3-d]pyrimidine Product K->L

Caption: Workflow for I2/DMSO promoted synthesis.

Representative Experimental Protocol: Synthesis of 5-phenyl-6-(2-hydroxybenzoyl)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione[3]
  • Reaction Setup: In a suitable reaction vessel, combine 6-amino-1,3-dimethyluracil (0.26 mmol, 1.05 equiv.), the corresponding aurone (0.25 mmol), and Iodine (I₂) (0.025 mmol, 10 mol%).

  • Solvent Addition: Add DMSO (0.5 mL).

  • Reaction: Stir the mixture at 100 °C for 1 hour. Monitor the reaction by TLC.

  • Quenching: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (0.5 mL).

  • Precipitation: Add water (5 mL) to induce the formation of a precipitate.

  • Isolation: Collect the solid by filtration. Wash the precipitate successively with water, ethanol, and diethyl ether.

  • Drying: Dry the solid to afford the pure product. Yields are reported to be in the 64–99% range.[3]

Strategy 2: The "Pyrrole-First" Approach: Annulation of a Pyrimidine Ring

This alternative strategy begins with a substituted pyrrole and constructs the pyrimidine ring onto it. This approach is particularly useful when complex or sensitive functionality is already present on the pyrrole core.

Mechanistic Principle:

The synthesis typically starts with a 2-amino-3-cyanopyrrole or a 2-amino-3-carboxamidopyrrole. These functional groups are perfectly poised to react with a one-carbon electrophile (like formamide, formic acid, or their equivalents) to close the pyrimidine ring. The amino group acts as one nucleophile, and the cyano or amide group, after tautomerization or activation, provides the second point of closure.

For example, heating a 2-amino-3-cyanopyrrole with formamide is a direct method to install the 4-aminopyrimidine ring system. This method is atom-economical and often proceeds in high yield, though it can require high temperatures.

Reaction Scheme: Pyrimidine Annulation from a 2-Amino-3-cyanopyrrole

G Start 2-Amino-3-cyanopyrrole Derivative Intermediate N-Formyl Intermediate Start->Intermediate Reaction with C1 electrophile Reagent Formamide (HCONH2) or Formic Acid (HCOOH) Reagent->Intermediate Condition Heat (e.g., 150-180 °C) Intermediate->Condition Intramolecular Cyclization Product 4-Aminopyrrolo[2,3-d]pyrimidine Condition->Product Dehydration G cluster_0 Buchwald-Hartwig (C-N Coupling) cluster_1 Suzuki Coupling (C-C Coupling) Start Halogenated Pyrrolo[2,3-d]pyrimidine B Pd Catalyst (e.g., Pd(OAc)2) Start->B F Pd Catalyst (e.g., Pd(PPh3)4) Start->F A Amine (R-NH2) A->B P1 C4-Amino Derivative B->P1 C Ligand (e.g., BINAP) C->B D Base (e.g., Cs2CO3) D->B E Boronic Acid (R-B(OH)2) E->F P2 C5/C6-Aryl Derivative F->P2 G Base (e.g., Na2CO3) G->F

Sources

Validation

A Comparative Guide to the Structural Validation of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Derivatives

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold In the landscape of medicinal chemistry, the pyrrolo[2,3-d]pyrimidine core is classified as a "privileged structure."[1][2] Its significance stems f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrrolo[2,3-d]pyrimidine core is classified as a "privileged structure."[1][2] Its significance stems from its role as a purine isostere, mimicking the natural purines found in DNA and RNA.[3] This structural analogy allows it to effectively interact with a multitude of biological targets, particularly protein kinases, making it a cornerstone for the development of targeted therapeutics in oncology and other disease areas.[4][5]

The subject of this guide, Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate , represents a highly versatile intermediate. The bromine atom at the C5 position and the methyl carboxylate at C2 are not merely passive substituents; they are strategic functional handles. The halogen provides a site for cross-coupling reactions, enabling the exploration of diverse chemical space, a common strategy for enhancing the potency and selectivity of kinase inhibitors.[5][6] The ester group offers another point for modification, such as amidation, to further refine structure-activity relationships (SAR).

Given the critical role of these derivatives in drug discovery, unambiguous confirmation of their chemical structure is paramount. An error in assigning a substitution pattern can derail a research program, leading to wasted resources and misinterpreted biological data. This guide provides a comparative analysis of the essential analytical techniques required to rigorously validate the structure of this scaffold, explaining not just the how but the why behind each experimental choice.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the foundational technique for elucidating the precise connectivity of atoms in a molecule. For the pyrrolo[2,3-d]pyrimidine core, it provides an irrefutable fingerprint of the substitution pattern.

Expertise & Causality: Why NMR is Essential

Unlike methods that only provide molecular weight or elemental composition, NMR maps the chemical environment of each nucleus (¹H and ¹³C). This allows for the direct observation of how different parts of the molecule are connected. For a multi-substituted heterocyclic system like our target compound, NMR is the only technique that can definitively distinguish between isomers, for instance, confirming that the bromine is at the C5 position and not C6.

Key Experiments and Expected Data

A. ¹H NMR Spectroscopy: This experiment identifies all unique proton environments in the molecule. For the parent compound, Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, the spectrum is expected to be relatively simple, providing a clear and diagnostic pattern.

  • Pyrrole N-H: A broad singlet, typically in the downfield region (>12 ppm in DMSO-d₆), which can be confirmed by its disappearance upon a D₂O exchange.

  • Aromatic C-H: A sharp singlet corresponding to the single proton on the pyrrole ring (C6-H). Its chemical shift is influenced by the adjacent bromine and the fused pyrimidine ring.

  • Methyl Ester (COOCH₃): A sharp singlet integrating to three protons, typically around 3.9 ppm.

B. ¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms and information about their electronic environment. Key signals include:

  • Carbonyl Carbon (C=O): A signal in the downfield region (~160-165 ppm).

  • Aromatic Carbons: Signals corresponding to the carbons of the heterocyclic core. The carbon atom directly bonded to bromine (C5) will have a characteristic chemical shift, often in the 90-100 ppm range.

  • Methyl Ester Carbon (OCH₃): A signal in the aliphatic region (~52 ppm).

C. 2D NMR (COSY, HSQC, HMBC): The Connectivity Confirmators While ¹H and ¹³C NMR provide the list of parts, 2D NMR builds the final structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It definitively links the C6-H proton to the C6 carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this scaffold. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations to confirm the structure include:

    • The methyl ester protons to the carbonyl carbon and the C2 carbon.

    • The C6-H proton to the C5 (brominated) and C4 carbons, unambiguously placing the proton and bromine on the five-membered ring.

Comparative Data for Structural Validation

The following table summarizes the expected NMR data for the parent compound and a hypothetical N7-alkylated derivative, illustrating how NMR can confirm the site of derivatization.

SignalMethyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (Expected Shifts in DMSO-d₆)Methyl 5-bromo-7-benzyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (Example Derivative)Rationale for Change
¹H NMR
N-H~12.9 ppm (br s, 1H)AbsentAlkylation at the N7 position removes the pyrrole proton.
C6-H~8.1 ppm (s, 1H)~8.2 ppm (s, 1H)Minor shift due to change in electronic environment.
-OCH₃~3.9 ppm (s, 3H)~3.9 ppm (s, 3H)Environment is largely unchanged.
Benzyl-CH₂Absent~5.6 ppm (s, 2H)New signal for the benzylic protons.
Benzyl-ArHAbsent~7.3 ppm (m, 5H)Signals for the phenyl group protons.
¹³C NMR
C=O~161 ppm~161 ppmEnvironment is unchanged.
C2, C4, C7a~152, 151, 150 ppm~152, 151, 150 ppmCore pyrimidine carbons.
C5~98 ppm~99 ppmCarbon bearing bromine; minor shift.
C6~130 ppm~131 ppmCarbon bearing the C6-H.
-OCH₃~52 ppm~52 ppmUnchanged.
Benzyl-CH₂Absent~49 ppmNew signal for the benzylic carbon.
Benzyl-ArCAbsent~136, 128, 127 ppmNew signals for the phenyl group carbons.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (typically DMSO-d₆ or CDCl₃). Ensure the compound is fully dissolved.

  • Solvent Choice: DMSO-d₆ is often preferred for this scaffold as it readily dissolves many derivatives and shifts the pyrrole N-H proton into a clear, observable region, away from residual water signals.

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and, if necessary, 2D (HSQC, HMBC) spectra on a 400 MHz or higher field spectrometer.

  • Analysis: Process the spectra and assign all signals. Confirm that the observed signals and their correlations in 2D spectra match the proposed structure and rule out other possible isomers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 Acq_1H 1. Acquire 1H Spectrum Prep->Acq_1H Acq_13C 2. Acquire 13C Spectrum Acq_1H->Acq_13C Acq_2D 3. Acquire 2D Spectra (HSQC, HMBC) Acq_13C->Acq_2D Analysis Assign all signals Acq_2D->Analysis Confirm Confirm connectivity and isomer purity Analysis->Confirm Structure Structure Validated Confirm->Structure

NMR Analysis Workflow for Structural Validation.

Mass Spectrometry (MS): Confirming Identity and Composition

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound, serving as the first and fastest check of a synthesis outcome. For halogenated compounds, it offers a uniquely self-validating data point.

Expertise & Causality: The Power of Isotopic Fingerprinting

While NMR defines the architecture, MS confirms the building blocks. The most crucial application for our target molecule is High-Resolution Mass Spectrometry (HRMS), which measures the mass-to-charge ratio (m/z) to four or more decimal places. This level of precision allows for the calculation of the exact elemental formula, distinguishing it from other molecules with the same nominal mass.

The presence of bromine provides an unmistakable isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[7] Consequently, any molecule containing a single bromine atom will appear in the mass spectrum as a pair of peaks (the molecular ion, M⁺, and an M+2 peak) separated by 2 m/z units and having almost equal intensity.[7] This "doublet" is a definitive indicator of monobromination.

Comparative Data for MS Validation
TechniqueInformation ProvidedExpected Result for C₈H₆⁷⁹BrN₃O₂Expected Result for C₈H₆⁸¹BrN₃O₂
Low-Resolution MS Nominal Molecular Weight271273
High-Resolution MS (HRMS) Exact Mass & Elemental FormulaCalculated [M+H]⁺: 271.9716Calculated [M+H]⁺: 273.9696

A successful validation would show an experimental HRMS result matching the calculated mass to within 5 ppm and the characteristic ~1:1 intensity ratio for the M+H⁺ and M+2+H⁺ peaks.

Experimental Protocol: HRMS (ESI) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the mass spectrometer using an electrospray ionization (ESI) source. ESI is a "soft" ionization technique that typically keeps the molecule intact, showing a strong signal for the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire the spectrum in positive ion mode using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Analysis: Verify the presence of the [M+H]⁺ and [M+2+H]⁺ peaks at the correct m/z values. Use the instrument software to calculate the elemental composition from the exact mass of the [M+H]⁺ peak and confirm it matches the target structure.

Isotope_Pattern cluster_peaks xaxis xaxis 3.5,0 3.5,0 xaxis->3.5,0 yaxis yaxis 0,5.5 0,5.5 yaxis->0,5.5 p1 [M+H]+ p2 [M+2+H]+ xlabel m/z ylabel Relative Intensity tick1 271.97 tick2 273.97 bar1 bar2

Expected MS isotopic pattern for a monobrominated compound.

X-ray Crystallography: The Unassailable Proof

When absolute, unambiguous structural proof is required, single-crystal X-ray crystallography is the gold standard. It provides a three-dimensional model of the molecule as it exists in the solid state.

Expertise & Causality: When is Crystallography Justified?

While NMR and MS are sufficient for routine confirmation of known synthetic pathways, crystallography becomes indispensable in several scenarios:

  • Novel Scaffolds: When a new synthetic route is developed or a novel derivative is created where the regiochemistry is uncertain.

  • Ambiguous NMR Data: In rare cases of signal overlap or complex coupling, NMR data might be open to interpretation.

  • Absolute Stereochemistry: For chiral derivatives, crystallography is the only method to determine the absolute configuration (R/S) without ambiguity.

The output is a detailed 3D structure that confirms every atomic position and bond, leaving no room for doubt. This technique has been successfully used to confirm the structures of complex pyrrolo[2,3-d]pyrimidine derivatives in drug discovery campaigns.[6][8] The primary challenge is not the analysis itself, but the prerequisite of growing a high-quality single crystal, which can be a significant bottleneck.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound. This is a process of trial and error, involving techniques like slow evaporation, vapor diffusion, or solvent layering with a wide range of solvents.

  • Crystal Mounting: Select a suitable, defect-free crystal and mount it on the goniometer of a diffractometer.

  • Data Collection: Cool the crystal (typically to 100 K) and collect diffraction data by rotating the crystal in a stream of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions to generate the final, high-resolution crystal structure.

Decision_Tree Start Structure Validation Required NMR_MS Perform NMR & HRMS Analysis Start->NMR_MS Is_Data_Clear Is structural assignment unambiguous? NMR_MS->Is_Data_Clear Is_Novel Is the derivative novel or is absolute stereochemistry required? Is_Data_Clear->Is_Novel Yes Re_Synthesize Re-evaluate Synthesis or Purification Is_Data_Clear->Re_Synthesize No Validated Structure Confirmed Is_Novel->Validated No Xray Proceed to X-ray Crystallography Is_Novel->Xray Yes Xray->Validated

Decision workflow for employing X-ray crystallography.

Integrated Strategy: A Comparative Summary

No single technique is sufficient for the rigorous standards of pharmaceutical research. The validation of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate derivatives relies on an integrated and orthogonal approach, where each technique corroborates the others.

TechniquePrimary RoleStrengthsLimitations
NMR Spectroscopy Structural framework and isomer determinationProvides detailed connectivity data; essential for distinguishing isomers.Can be complex for mixtures; requires more sample than MS.
Mass Spectrometry Molecular formula confirmationHigh sensitivity; provides exact mass (HRMS) and a unique isotopic signature for bromine.Does not distinguish between isomers; fragmentation can be complex.
X-ray Crystallography Absolute 3D structure proofUnambiguous and definitive structural data.Requires a high-quality single crystal, which can be difficult to obtain.
Elemental Analysis Bulk purity and elemental compositionProvides the percentage composition of C, H, N.Does not provide structural information; requires high purity.
IR Spectroscopy Functional group identificationQuick confirmation of key functional groups (e.g., C=O, N-H).Provides limited structural information for complex molecules.

Conclusion

The structural validation of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate and its derivatives is a systematic process that underpins the integrity of any drug discovery program built upon this scaffold. A logical workflow beginning with rapid mass spectrometry to confirm molecular weight, followed by comprehensive 1D and 2D NMR analysis to establish the precise atomic connectivity, forms the standard for validation. For novel compounds or in cases of ambiguity, X-ray crystallography provides the ultimate, irrefutable evidence. By judiciously applying this multi-technique, self-validating approach, researchers can proceed with confidence, knowing that the molecules they advance into biological testing are precisely what they were designed to be.

References

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Bentham Science. [Link]

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PMC - NIH. [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link]

  • Design concept of the targeted pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. [Link]

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. NIH. [Link]

  • Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as Novel Apoptotic Agents for Human Lung Cancer Cell. ProQuest. [Link]

  • Heterocyclic Compounds: Nomenclature and Classification. Pharmaguideline. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]

  • X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. PubMed. [Link]

  • Heterocyclic Compounds. MSU chemistry. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

  • Structural and Conformational Aspects in the Chemistry of Heterocycles. MDPI. [Link]

  • Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem - NIH. [Link]

  • Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. ChemBK. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. PMC - NIH. [Link]

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Comparative

A Comparative Guide to the Bioactivity of Pyrrolo[2,3-d]pyrimidine Isomers

Introduction The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, represents a privileged structure in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to adenine, a fundamental com...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, represents a privileged structure in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to adenine, a fundamental component of ATP, makes it an ideal framework for designing inhibitors that target the ATP-binding sites of various enzymes, particularly kinases.[3][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and viral infections.[3][4] This guide provides a comprehensive comparison of the bioactivity of different pyrrolo[2,3-d]pyrimidine isomers, offering insights into their structure-activity relationships (SAR) and therapeutic potential. We will delve into the nuances of how subtle changes in the substitution patterns on this core structure can dramatically influence inhibitory potency and selectivity against various biological targets.

The versatility of the pyrrolo[2,3-d]pyrimidine nucleus allows for a wide range of chemical modifications, leading to the development of numerous derivatives with diverse biological activities.[5] These compounds have been investigated as inhibitors of a multitude of kinases, including Janus kinases (JAKs), epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs).[4][6][7][8] Furthermore, their therapeutic applications extend beyond kinase inhibition, with demonstrated efficacy as antiviral and antimicrobial agents.[9][10] This guide will synthesize data from various studies to present a clear and objective comparison of these isomers, supported by experimental data and detailed protocols.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Foundation for Potent Kinase Inhibition

The core of our discussion revolves around the 7-deazapurine structure. The replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom creates the pyrrolo[2,3-d]pyrimidine scaffold.[11] This modification provides a crucial vector for chemical diversification, allowing for the introduction of various substituents that can modulate the compound's interaction with the target protein. The fundamental principle behind the efficacy of these compounds lies in their ability to mimic ATP and compete for its binding site on kinases.[3]

Isomeric Variations and Their Impact on Bioactivity

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrrole and pyrimidine rings. Different isomers, arising from distinct substitution patterns, exhibit varied potencies and selectivities for their target kinases.

Substitution at the C4 Position

The C4 position of the pyrimidine ring is a critical interaction point with the hinge region of the kinase domain. Modifications at this position significantly influence binding affinity.

  • Amino and Anilino Substituents: Introduction of an amino or substituted anilino group at the C4 position is a common strategy in the design of potent kinase inhibitors. For instance, a series of C4-anilino substituted pyrrolo[2,3-d]pyrimidines have been developed as potent inhibitors of RET kinase, a key driver in certain types of cancer.[12] The nature of the substituent on the aniline ring further dictates the inhibitory profile.

Substitution at the N7 Position

The N7 position of the pyrrole ring offers another avenue for structural modification.

  • N-Arylacetamide Moieties: The incorporation of an N-phenylacetamide moiety at the N7 position has been shown to enhance antibacterial activity by providing both hydrogen bond donor and acceptor functionalities, thereby strengthening interactions within the active site of DNA gyrase B.[1]

Substitution at the C5 and C6 Positions

The C5 and C6 positions of the pyrrole ring are also amenable to modification, influencing both potency and selectivity.

  • Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl groups at these positions can lead to enhanced interactions with the hydrophobic regions of the kinase active site. For example, a series of pyrrolo[2,3-d]pyrimidine derivatives with substitutions at these positions have been investigated as potent Axl inhibitors for cancer therapy.[13]

Comparative Bioactivity Data

The following table summarizes the inhibitory activities of representative pyrrolo[2,3-d]pyrimidine isomers against various kinases, highlighting the impact of different substitution patterns.

Compound IDTarget KinaseIC50 (nM)Key SubstituentsReference
Compound 12i EGFR (T790M)0.21C4-anilino with acrylamide[6]
Compound 59 RET (wild-type)<10C4-anilino with C6-aryl[12]
Compound 13b Axl<10C4-amino, C5-aryl[13]
Compound 15d JAK1/2/3, HDAC1/6<50 (JAKs)C4-pyrazolyl, N-acylpiperidine[14][15]
Compound 8g DDR2 (in silico)-Tricyclic, C4-imino[2]
Compound 5k EGFR, Her2, VEGFR2, CDK240-204C4-aminobenzohydrazide[16]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

To provide a practical context for the data presented, this section outlines detailed methodologies for key experiments used in the evaluation of pyrrolo[2,3-d]pyrimidine inhibitors.

Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.

Objective: To determine the IC50 value of a test compound against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine 5'-triphosphate)

  • Test compounds (pyrrolo[2,3-d]pyrimidine isomers)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Assay buffer

    • Test compound or DMSO (vehicle control)

    • EGFR kinase

    • Poly(Glu, Tyr) substrate

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on a specific cancer cell line.

Materials:

  • Cancer cell line (e.g., HCC827 for EGFR mutant NSCLC)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration compared to the untreated control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by pyrrolo[2,3-d]pyrimidine inhibitors and a typical experimental workflow.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

Drug Discovery and Evaluation Workflow

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_vivo In Vivo Evaluation node1 Scaffold Selection (Pyrrolo[2,3-d]pyrimidine) node2 Isomer Design & Synthesis node1->node2 node3 Kinase Inhibition Assay node2->node3 node4 Cell Proliferation Assay node3->node4 node5 SAR Analysis node4->node5 node6 ADMET Prediction node5->node6 node6->node2 node7 Xenograft Tumor Models node6->node7

Caption: A typical workflow for the discovery and evaluation of pyrrolo[2,3-d]pyrimidine-based inhibitors.

Conclusion and Future Perspectives

The pyrrolo[2,3-d]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of a wide array of bioactive compounds, particularly kinase inhibitors. The comparative analysis presented in this guide underscores the critical role of isomeric variations in determining the potency and selectivity of these derivatives. Strategic modifications at the C4, N7, C5, and C6 positions have led to the discovery of highly potent and selective inhibitors for various kinases implicated in cancer and other diseases.[3][4][6][12][13]

The future of drug discovery with this scaffold lies in the continued exploration of novel substitution patterns and the application of advanced drug design techniques, such as structure-based design and computational modeling, to further refine the selectivity and pharmacokinetic properties of these compounds.[8] The development of dual or multi-targeted inhibitors, such as those targeting both JAK and HDAC, represents a promising strategy for overcoming drug resistance and improving therapeutic outcomes.[14][15] As our understanding of the complex signaling networks that drive disease deepens, the versatility of the pyrrolo[2,3-d]pyrimidine scaffold will undoubtedly continue to be leveraged to create the next generation of targeted therapies.

References

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of some pyrrolo[2,3-d]pyrimidines. PubMed. Available at: [Link]

  • Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. Taylor & Francis Online. Available at: [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Available at: [Link]

  • Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. PubMed. Available at: [Link]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. ACS Publications. Available at: [Link]

  • Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. Taylor & Francis Online. Available at: [Link]

  • Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed. Available at: [Link]

  • Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed. Available at: [Link]

  • Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. PubMed. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

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Validation

The Strategic Advantage of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate in Modern Kinase Inhibitor Synthesis

A Comparative Guide for Medicinal Chemists and Drug Development Professionals The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a well-established "privileged scaffold" in medicinal chemistry, forming the fo...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors, including the Janus kinase (JAK) inhibitor Tofacitinib.[1][2] Its structural resemblance to adenine allows it to effectively compete with ATP in the kinase hinge region, making it a versatile framework for designing potent and selective inhibitors against a wide array of kinase targets such as EGFR, VEGFR, JAK, and RET.[2][3][4][5] Within the diverse toolkit of pyrrolo[2,3-d]pyrimidine building blocks, Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate emerges as a particularly strategic starting material. This guide provides an in-depth comparison of this reagent against other alternatives, supported by experimental data, to elucidate its distinct advantages in the synthesis of next-generation kinase inhibitors.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition

The core structure of pyrrolo[2,3-d]pyrimidine mimics the natural purine ring system, enabling it to form key hydrogen bond interactions within the ATP-binding site of various kinases. This inherent property has made it a focal point in the development of targeted therapeutics for cancer and inflammatory diseases.[6] The strategic functionalization of this core at various positions is critical for modulating potency, selectivity, and pharmacokinetic properties.[6] Halogenated derivatives, in particular, serve as versatile intermediates for introducing molecular complexity through cross-coupling reactions.[7]

Core Advantages of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

The utility of this specific building block can be attributed to the synergistic interplay of its three key features: the pyrrolo[2,3-d]pyrimidine core, the 5-bromo substituent, and the methyl 2-carboxylate group.

  • The 5-Bromo Substituent: A Versatile Handle for C-C Bond Formation

    The bromine atom at the C5 position of the pyrrole ring is the primary reactive handle for introducing diverse aryl and heteroaryl moieties, which are often crucial for achieving high potency and selectivity. The C5 position is electronically activated for electrophilic substitution and subsequent cross-coupling reactions.[8] The most common and powerful method for this functionalization is the Suzuki-Miyaura cross-coupling reaction.

    The 5-bromo group offers a balanced reactivity profile compared to other halogens. While 5-iodo derivatives are often more reactive and can undergo coupling under milder conditions, they are typically more expensive and less stable.[9] Conversely, 5-chloro derivatives are generally less reactive and may require more forcing conditions or specialized catalyst systems to achieve high yields.[3] The 5-bromo derivative provides a reliable and cost-effective compromise, exhibiting excellent reactivity with a broad range of boronic acids under well-established palladium-catalyzed conditions.

  • The Methyl 2-Carboxylate Group: A Dual-Role Modulator

    The methyl carboxylate at the C2 position serves two strategic purposes:

    • Electronic Modulation: As an electron-withdrawing group, the ester moiety can influence the electron density of the heterocyclic core. This can impact the reactivity of other positions on the ring system and potentially modulate the binding affinity of the final inhibitor to its target kinase.

    • Synthetic Handle for Further Derivatization: The ester can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile anchor point for creating an amide library. This is a common strategy in late-stage diversification to optimize the pharmacokinetic properties or to introduce additional binding interactions with the target protein. Several kinase inhibitors feature amide functionalities derived from such precursors.[10][11]

Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

While a direct, side-by-side comparison for Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is not extensively documented, a comparative analysis of related 5-bromo and 5-iodo pyrrolo[2,3-d]pyrimidines in Suzuki-Miyaura reactions can be compiled from various studies. This provides valuable insight into the expected performance.

Feature5-Bromo-pyrrolo[2,3-d]pyrimidine Derivatives5-Iodo-pyrrolo[2,3-d]pyrimidine DerivativesAlternative: 5-Chloro-pyrrolo[2,3-d]pyrimidine Derivatives
Reactivity Good to excellentExcellent, often higher than bromoLower, often requires more active catalysts/harsher conditions
Typical Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos-Pd-G2Pd(PPh₃)₄, Pd(OAc)₂/ligandBuchwald-Hartwig type catalysts (e.g., with XPhos, SPhos)
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃
Reaction Temp. 80-120 °CRoom temperature to 100 °COften >100 °C
Advantages Cost-effective, good stability, reliable reactivity with a broad scope of boronic acids.[12]Higher reactivity allows for milder conditions and can be beneficial for sensitive substrates.[9]Lower cost of starting material.
Disadvantages May require higher temperatures than iodo derivatives.Higher cost, potentially lower stability of starting material.Sluggish reactivity can lead to lower yields and require more optimization.[3]

This table is a synthesis of typical conditions reported in the literature and may vary depending on the specific substrates and other substituents on the pyrrolo[2,3-d]pyrimidine core.[3][9][12]

Experimental Protocols

The following protocols are representative methodologies for the key transformations involving Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a robust method for coupling an arylboronic acid with the 5-bromo scaffold.

dot

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05-0.10 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, the arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-aryl product.

Causality behind choices:

  • Pd(dppf)Cl₂: A robust and versatile catalyst for Suzuki couplings, effective for a wide range of substrates.

  • K₂CO₃/Cs₂CO₃: Anhydrous base is crucial for the transmetalation step of the catalytic cycle. Cesium carbonate is often more effective for challenging couplings.

  • Dioxane/Water: This solvent system effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction. Degassing is essential to prevent oxidation and deactivation of the palladium catalyst.

Protocol 2: Hydrolysis of the Methyl Ester

This procedure converts the C2-ester into a carboxylic acid, preparing it for subsequent amide coupling.

dot

Hydrolysis_Workflow Start Dissolve Ester in Solvent (THF/MeOH) AddBase Add Aqueous LiOH or NaOH Solution Start->AddBase Stir Stir at Room Temperature AddBase->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Acidify Acidify with HCl to pH ~3-4 Monitor->Acidify Ester Consumed Isolate Isolate Precipitate by Filtration Acidify->Isolate End Carboxylic Acid Product Isolate->End

Caption: Workflow for Ester Hydrolysis.

Materials:

  • Methyl 5-aryl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 equiv)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-5.0 equiv)

  • Tetrahydrofuran (THF), Methanol (MeOH), and Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the starting ester in a mixture of THF and methanol.

  • Add an aqueous solution of LiOH or NaOH.

  • Stir the mixture at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

  • Carefully acidify the reaction mixture with 1M HCl until the pH is approximately 3-4, which should induce precipitation of the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to obtain the desired carboxylic acid.

Causality behind choices:

  • LiOH/NaOH: Strong bases that effectively hydrolyze the ester. LiOH is often preferred for its higher solubility in mixed aqueous-organic solvents.

  • THF/MeOH: Co-solvents are used to ensure the solubility of the relatively nonpolar ester starting material in the aqueous basic solution.

  • Acidification: This step protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution, allowing for easy isolation.

Conclusion

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate stands out as a highly strategic and versatile building block for the synthesis of kinase inhibitors. Its 5-bromo group provides a reliable and efficient handle for diversification via Suzuki-Miyaura coupling, offering a practical balance between reactivity and stability compared to iodo and chloro analogues. Furthermore, the methyl 2-carboxylate group serves as a valuable synthetic lever for late-stage functionalization, enabling the exploration of structure-activity relationships through amide bond formation. The well-established and robust protocols for its derivatization make it an invaluable tool for researchers and drug development professionals aiming to accelerate the discovery of novel and effective kinase inhibitors.

References

  • BenchChem. (2025). Comparative Analysis of Furo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Inhibitors: A Guide for Drug Development Professionals.
  • Al-Ostoot, F. H., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Molecules, 28(16), 6071. [Link]

  • Various Authors. (2010). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ChemInform, 41(43). [Link]

  • Various Authors. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 192, 112185. [Link]

  • Carvalho, L. C. R., et al. (2019). Tofacitinib Synthesis – An Asymmetric Challenge. European Journal of Organic Chemistry, 2019(4), 695-706. [Link]

  • Zhi, S., et al. (2016). An Efficient Method for Synthesis of Tofacitinib Citrate. Journal of Heterocyclic Chemistry, 53(4), 1134-1138. [Link]

  • Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(18), 6813-6823. [Link]

  • EP3078665A1 - Efficient method for the preparation of tofacitinib citrate. (2016).
  • Bandaru, P. K., et al. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 25(6), 420-432. [Link]

  • Bentham Science Publishers. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]

  • Various Authors. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(35), 14330–14333. [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(14), 1436-1454. [Link]

  • Various Authors. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]

  • Various Authors. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(21), 7247. [Link]

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (2007).
  • ResearchGate. (2024). Synthesis of pyrrolo[2,3-d]pyrimidines via one-pot coupling. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Various Authors. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1545-1555. [Link]

  • Various Authors. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Journal of Biomolecular Structure and Dynamics, 1-23. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

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  • Various Authors. (2018). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry, 16(43), 8345-8355. [Link]

  • Various Authors. (2000). Pyrrolo[2,3-d]pyrimidines containing an extended 5-substituent as potent and selective inhibitors of lck I. Bioorganic & Medicinal Chemistry Letters, 10(19), 2167-2170. [Link]

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Comparative

A Comparative Guide to the Cross-Coupling Reactivity of Methyl 5-bromo- versus 5-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

In the landscape of medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold, forming the basis of numerous kinase inhibitors and other therapeutic agents. The functionalization of this heterocy...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold, forming the basis of numerous kinase inhibitors and other therapeutic agents. The functionalization of this heterocycle, particularly at the 5-position, is crucial for modulating biological activity. Palladium-catalyzed cross-coupling reactions are the premier tools for forging these critical carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparison of the reactivity of two key intermediates, methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate and its chloro analog, in common cross-coupling reactions. We will delve into the mechanistic underpinnings of their reactivity differences and provide practical, experimentally-grounded protocols for researchers in drug development.

The Decisive Role of the Halogen in Cross-Coupling

The choice between a bromo or a chloro substituent on the pyrrolo[2,3-d]pyrimidine scaffold is a critical decision in a synthetic campaign, directly impacting reaction efficiency, catalyst selection, and overall yield. The generally accepted trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[1][2][3] This trend is predominantly governed by the C-X bond strength, which influences the ease of the rate-determining oxidative addition step to the palladium(0) catalyst.[1]

However, the specific electronic nature of the heterocyclic core and the reaction conditions can lead to nuanced reactivity profiles. The pyrrolo[2,3-d]pyrimidine system, with its electron-deficient pyrimidine ring, can influence the reactivity of the attached halogen.[4]

Comparative Reactivity in Key Cross-Coupling Reactions

Here, we summarize the expected performance of the bromo and chloro analogs in three of the most widely used cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

Reaction Type Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Methyl 5-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Key Considerations
Suzuki-Miyaura Generally high reactivity, allowing for milder reaction conditions and lower catalyst loadings.[5][6][7]Less reactive, often requiring more forcing conditions, specialized ligands (e.g., bulky, electron-rich phosphines), and potentially higher catalyst loadings.[8][9]The bromo derivative is the substrate of choice for routine Suzuki couplings due to its higher reliability and broader substrate scope under standard conditions.
Buchwald-Hartwig Amination Readily undergoes amination with a wide range of primary and secondary amines using standard palladium catalysts and ligands.[10][11]More challenging to couple, especially with less nucleophilic amines. Often necessitates the use of more active, sterically hindered "Buchwald" or "Hartwig" ligands and stronger bases.[10][12]For complex or sensitive amine coupling partners, the bromo analog offers a more straightforward and often higher-yielding pathway.
Heck Reaction Efficient coupling with a variety of alkenes under standard Heck conditions.Significantly less reactive, often leading to lower yields or requiring higher temperatures and specialized catalyst systems.The bromo derivative is strongly preferred for Heck reactions to ensure efficient and clean product formation.
Mechanistic Insights: The Critical Oxidative Addition Step

The difference in reactivity between the bromo and chloro analogs is fundamentally rooted in the mechanism of the palladium-catalyzed cross-coupling cycle, specifically the initial oxidative addition step.[13][14][15][16]

Cross_Coupling_Cycle cluster_reactivity Reactivity: C-Br vs. C-Cl Pd0 Pd(0)L₂ OA_complex Oxidative Addition Complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OA_complex Transmetalation_complex Transmetalation Complex Ar-Pd(II)(R)L₂ OA_complex->Transmetalation_complex Transmetalation Transmetalation_reagent R-M (e.g., Ar'B(OH)₂) Transmetalation_reagent->Transmetalation_complex Transmetalation_complex->Pd0 Product Ar-R (Coupled Product) Transmetalation_complex->Product Reductive Elimination Base Base Base->Transmetalation_complex C-Br bond is weaker C-Br bond is weaker Lower activation energy for oxidative addition Lower activation energy for oxidative addition Faster reaction rate Faster reaction rate C-Cl bond is stronger C-Cl bond is stronger Higher activation energy for oxidative addition Higher activation energy for oxidative addition Slower reaction rate Slower reaction rate

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-limiting step. The C-Br bond (bond dissociation energy ~71 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). This lower bond energy translates to a lower activation energy for the oxidative addition of the bromo derivative, resulting in a faster reaction rate.[17] For the less reactive chloro analog, overcoming this higher activation barrier typically requires more energy (higher temperatures) or a more reactive catalyst system. Modern bulky, electron-rich phosphine ligands are designed to accelerate the oxidative addition of aryl chlorides by creating a more electron-rich and sterically accessible Pd(0) center.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization may be necessary depending on the specific coupling partners.

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of halogenated heterocycles.[5][18][19][20]

Materials:

  • Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • To a flame-dried reaction vessel, add methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, the arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Start reagents Combine Reactants: - Bromo-pyrrolo[2,3-d]pyrimidine - Arylboronic acid - K₂CO₃ - Pd(PPh₃)₄ start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent Add Degassed Solvent (Dioxane/Water) inert->solvent react Heat Reaction Mixture (90 °C) solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine monitor->workup Reaction Complete purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

This protocol utilizes a more advanced catalyst system necessary for the less reactive chloro substrate.[3][10]

Materials:

  • Methyl 5-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G4 (0.05 equiv)

  • BrettPhos (0.05 equiv)

  • K₃PO₄ (1.4 equiv)

  • tert-Butanol

Procedure:

  • In a nitrogen-filled glovebox, add methyl 5-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, BrettPhos Pd G4, BrettPhos, and K₃PO₄ to a reaction vial.

  • Add the amine and tert-butanol.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at 100 °C.

  • After 24-48 hours (monitor by LC-MS), cool the reaction to room temperature.

  • Partition the mixture between dichloromethane and water.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

For researchers working with the 5-substituted 7H-pyrrolo[2,3-d]pyrimidine scaffold, the choice between the bromo and chloro analogs has significant practical implications.

  • Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is the more versatile and reactive substrate. It is the recommended starting material for a broad range of cross-coupling reactions, generally providing higher yields under milder conditions with standard catalyst systems.

  • Methyl 5-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a viable, though more challenging, substrate. Its use is often dictated by synthetic accessibility or the need for orthogonal reactivity in more complex molecules. Successful coupling of the chloro analog typically requires more specialized and often more expensive catalyst systems, along with more forceful reaction conditions.

Ultimately, the decision should be guided by the specific synthetic goals, the complexity of the coupling partners, and the desired process efficiency. For initial explorations and rapid library synthesis, the bromo derivative offers a more reliable and straightforward path to success.

References

  • Hartwig, J. F. (2008).
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (2022). Chemical Science. [Link]

  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. (2023). Blog | 文学城. [Link]

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  • (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Organic Syntheses Procedure. [Link]

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Validation

A Senior Application Scientist's Guide to Purity Assessment of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Introduction: The Critical Role of Purity in Drug Discovery Intermediates Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a key heterocyclic building block in medicinal chemistry. Its pyrrolo[2,3-d]pyrimidine...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery Intermediates

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a key heterocyclic building block in medicinal chemistry. Its pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold found in a multitude of biologically active compounds, including kinase inhibitors for cancer therapy.[1][2] The precise structure and purity of this intermediate are paramount, as even trace impurities can lead to unforeseen side reactions, altered biological activity, and complications in downstream drug development processes.

This guide provides an in-depth, field-proven methodology for assessing the purity of synthesized Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind the chosen analytical method, provide a detailed experimental protocol, and compare HPLC with alternative analytical techniques, supported by experimental data and authoritative guidelines.

The Analytical Challenge: Understanding the Analyte and Potential Impurities

The structure of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate presents specific analytical considerations. The presence of both a bromine substituent and a polar pyrrolo[2,3-d]pyrimidine core lends the molecule moderate polarity. Potential impurities often stem from the synthetic route and can include unreacted starting materials, isomers, or by-products from incomplete reactions or side reactions.[3][4] A robust analytical method must be capable of resolving the main compound from these closely related species.

For this reason, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice. RP-HPLC separates compounds based on their hydrophobicity.[5] A nonpolar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic (less polar) compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute earlier.[6] This principle provides excellent resolving power for the target compound and its potential impurities.

Primary Method: A Validated RP-HPLC Protocol for Purity Determination

This section details a robust, step-by-step protocol for the purity analysis of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. The method's design is grounded in established chromatographic principles and adheres to the validation characteristics outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10]

Experimental Protocol: RP-HPLC
Parameter Specification Rationale
Instrument Standard HPLC system with a UV-Vis or Diode Array Detector (DAD)Provides the necessary sensitivity and specificity for this chromophoric compound.
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)The C18 stationary phase offers a high degree of hydrophobicity, ensuring adequate retention and separation of the analyte from polar impurities.[5]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe acidic modifier (formic acid) helps to protonate silanol groups on the silica backbone, reducing peak tailing and improving peak shape.[11] Acetonitrile is a common organic modifier with a strong elution strength in RP-HPLC.[12]
Gradient Elution 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 10% BA gradient is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Detection Wavelength 254 nm and 280 nmThe pyrrolo[2,3-d]pyrimidine core is expected to have strong UV absorbance. Monitoring at multiple wavelengths can help in identifying co-eluting impurities.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Sample Preparation Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.The chosen solvent ensures complete dissolution and is compatible with the mobile phase. Filtering removes any particulate matter that could damage the column.
Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 Inject Sample prep3->hplc1 Vial Transfer hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 Chromatogram data2 Calculate Area % data1->data2 data3 Generate Report data2->data3

Caption: HPLC Purity Analysis Workflow.

Data Interpretation and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A high-purity sample will exhibit a single major peak with minimal secondary peaks. The retention time of the main peak should be consistent across multiple injections.

Comparative Analysis: HPLC vs. Alternative Methodologies

While HPLC is the gold standard for quantitative purity assessment, other techniques can provide complementary information or be used for rapid, qualitative checks.

Technique Principle Advantages Disadvantages Best Use Case
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, quantitative accuracy, and suitable for a wide range of compounds.[13][14]Higher cost, more complex instrumentation, and requires method development.[15]Gold standard for final purity confirmation and quantitative impurity profiling.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material driven by capillary action.Rapid, inexpensive, simple to perform, and allows for simultaneous analysis of multiple samples.Lower resolution, qualitative or semi-quantitative at best, and less sensitive than HPLC.[15]Rapid reaction monitoring, and preliminary purity checks.
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standard.Provides a direct, primary measure of purity without the need for a reference standard of the analyte.[13][16] It also confirms the structure.Lower sensitivity for minor impurities, requires a more expensive instrument, and can be complex to set up.[14][17]Orthogonal purity assessment and certification of reference standards.

Conclusion: An Integrated Approach to Ensuring Purity

For the rigorous assessment of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate purity, a validated RP-HPLC method is indispensable. It offers the necessary resolution, sensitivity, and quantitative accuracy to meet the stringent requirements of pharmaceutical development. The protocol outlined in this guide provides a robust starting point for reliable purity determination.

For comprehensive quality assurance, an orthogonal approach is recommended.[14] This involves using a secondary method, such as qNMR, to confirm the purity value obtained by HPLC. This dual-technique validation provides the highest level of confidence in the material's quality, ensuring the integrity of subsequent research and development activities.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

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  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Institutes of Health (NIH). [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. ACS Publications. [Link]

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  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. National Institutes of Health (NIH). [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Derivatives as Kinase Inhibitors

Introduction: The Privileged Scaffold in Kinase Inhibition The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural resembl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural resemblance to the core of adenosine triphosphate (ATP) makes it an ideal starting point for the design of ATP-competitive kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, the development of potent and selective kinase inhibitors is a primary objective in drug discovery.

This guide focuses on a specific and highly versatile intermediate: Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate . We will provide an in-depth comparative analysis of its derivatives, exploring how systematic structural modifications at key positions influence biological activity. This analysis is designed to offer researchers and drug development professionals a clear, data-supported framework for designing next-generation inhibitors based on this promising scaffold. We will delve into the causality behind experimental design, presenting not just what has been done, but why specific synthetic choices are made to probe the intricate structure-activity relationships that govern inhibitor potency and selectivity.

The Core Intermediate: A Platform for Chemical Diversification

The starting scaffold, Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, possesses three primary points for chemical modification, each allowing medicinal chemists to explore different regions of the target kinase's ATP-binding pocket.

  • C2-Position (Methyl Carboxylate): This ester is readily hydrolyzed to a carboxylic acid, which can then be coupled with a diverse array of amines to form amides. This position is critical for establishing hydrogen bond interactions within the hinge region of the kinase.

  • C5-Position (Bromine): The bromo substituent serves as a versatile synthetic handle for introducing various aryl, heteroaryl, or alkyl groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille). This vector allows for the exploration of deeper pockets within the active site, often influencing inhibitor selectivity.

  • N7-Position (Pyrrole NH): The nitrogen of the pyrrole ring can be alkylated or arylated. Substituents at this position typically extend towards the solvent-exposed region of the ATP pocket and can be used to fine-tune physicochemical properties like solubility and cell permeability, or to gain additional potency.[3]

General Synthetic Strategies: A Workflow for Library Generation

The generation of a diverse chemical library from the core intermediate follows a logical and modular workflow. The choice of reaction sequence depends on the stability of the desired functional groups. A common approach is to first perform the more robust cross-coupling reaction at the C5-position, followed by N7-alkylation, and finally, the saponification and amide coupling at the C2-position.

G cluster_c5 C5 Modification cluster_n7 N7 Modification cluster_c2 C2 Modification start Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate c5_mod Suzuki/Stille Coupling (R²-B(OR)₂, Pd catalyst) start->c5_mod Path 1 c5_prod Methyl 5-R²-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate c5_mod->c5_prod n7_mod Alkylation/Arylation (R³-X, Base) c5_prod->n7_mod Path 2 n7_prod Methyl 5-R²-7-R³-pyrrolo[2,3-d]pyrimidine-2-carboxylate n7_mod->n7_prod sapon Saponification (LiOH or NaOH) n7_prod->sapon Path 3 acid Carboxylic Acid Intermediate sapon->acid amide_coup Amide Coupling (R¹-NH₂, HATU/EDCI) acid->amide_coup final_prod Final Amide Derivatives amide_coup->final_prod G cluster_scaffold Pyrrolo[2,3-d]pyrimidine Core cluster_pocket Kinase ATP Pocket Core Core Scaffold C2_Amide C2-Amide Core->C2_Amide C5_Aryl C5-Aryl/Alkyl Core->C5_Aryl N7_Sub N7-Substituent Core->N7_Sub Hinge Hinge Region Gatekeeper Gatekeeper Pocket Solvent Solvent Front C2_Amide->Hinge C5_Aryl->Gatekeeper N7_Sub->Solvent

Sources

Validation

"in vitro testing of compounds synthesized from Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate"

A Comparative Guide to the In Vitro Performance of Novel 7H-pyrrolo[2,3-d]pyrimidine Derivatives This guide provides a comprehensive comparison of novel compounds synthesized from the versatile Methyl 5-bromo-7H-pyrrolo[...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vitro Performance of Novel 7H-pyrrolo[2,3-d]pyrimidine Derivatives

This guide provides a comprehensive comparison of novel compounds synthesized from the versatile Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the in vitro performance of these compounds, benchmarking them against established alternatives and providing the experimental context necessary for informed decision-making in drug discovery pipelines.

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of adenine, is a privileged scaffold in medicinal chemistry. Its structural similarity to the core of ATP makes it an ideal framework for designing competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[1][2] Strategic modifications of this core have led to the development of potent and selective inhibitors for a multitude of disease targets. This guide will focus on two prominent classes of derivatives emerging from this scaffold: Multi-Targeted Kinase Inhibitors and broad-spectrum Antiproliferative Agents.

Section 1: Multi-Targeted Kinase Inhibitors

The dysregulation of protein kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention.[3] The 7H-pyrrolo[2,3-d]pyrimidine scaffold is particularly adept at targeting the ATP-binding site of various kinases. By developing compounds that inhibit multiple oncogenic kinases simultaneously, researchers can address the complexity and redundancy of cancer signaling pathways.[3][4]

A notable class of derivatives includes halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’.[4] These compounds have been evaluated for their ability to inhibit a panel of cancer-relevant kinases.

Comparative In Vitro Performance: Kinase Inhibition

Here, we compare the performance of a representative compound from this class, Compound 5k , against Sunitinib, a well-established multi-kinase inhibitor used in cancer therapy.[4] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[5]

CompoundTarget KinaseIC50 (nM)[4][6]
Compound 5k EGFR40
Her2110
VEGFR290
CDK2204
Sunitinib (Reference) VEGFR2261

Lower IC50 values indicate greater potency.

As the data indicates, Compound 5k demonstrates potent inhibition across multiple key oncogenic kinases, with IC50 values in the nanomolar range. Notably, its activity against EGFR, Her2, and VEGFR2 surpasses that of the reference compound Sunitinib in these specific assays.[4][6] This suggests that derivatives from this series could offer a powerful alternative for multi-targeted cancer therapy.

Signaling Pathway Context: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a critical tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. Its aberrant activation is a key driver in several cancers. The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition by compounds like Compound 5k.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Compound_5k Compound 5k (Inhibitor) Compound_5k->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A 1. Prepare serial dilutions of test compound D 4. Add compound, kinase, and buffer to 384-well plate A->D B 2. Prepare kinase reaction buffer (contains ATP and substrate) B->D C 3. Prepare purified kinase enzyme solution C->D E 5. Incubate at room temperature to allow reaction to proceed D->E F 6. Add detection reagent (e.g., luminescence-based) E->F G 7. Read plate on a suitable plate reader F->G H 8. Plot % inhibition vs. compound concentration G->H I 9. Calculate IC50 value using non-linear regression H->I

Caption: Workflow for a typical in vitro kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO. A serial dilution series is then created to obtain a range of concentrations to be tested.

  • Reaction Setup: In a microplate (e.g., 384-well), the following are added to each well:

    • The test compound at the desired final concentration.

    • The specific kinase enzyme being tested.

    • A reaction buffer containing a suitable substrate (peptide or protein) and a concentration of ATP, often near its Km value for the specific kinase to ensure competitive binding can be accurately measured. [5]3. Incubation: The plate is incubated for a predetermined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the phosphorylation reaction to occur.

  • Detection: A detection reagent is added to stop the reaction and generate a signal. Common methods include luminescence-based assays that measure the amount of ATP remaining after the reaction, or fluorescence-based assays using antibodies that detect the phosphorylated substrate. [7]5. Data Acquisition: The signal from each well is measured using a plate reader.

  • Data Analysis: The raw data is converted to percent inhibition relative to control wells (containing DMSO vehicle instead of the compound). The percent inhibition is then plotted against the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve. [5]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability. [8][9] Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with DMSO vehicle only. The cells are then incubated for a specified period (e.g., 48 or 72 hours). [10]3. MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. [8]4. Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm. [11]6. Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the curve using non-linear regression. [12]

Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, originating from starting materials like Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, continues to be a highly productive platform for the discovery of novel anticancer agents. The derivatives highlighted in this guide demonstrate potent in vitro activity, both as specific multi-targeted kinase inhibitors and as broad-spectrum antiproliferative compounds. The comparative data presented, alongside detailed experimental protocols, provides a valuable resource for researchers aiming to advance compounds from this chemical class into further stages of drug development. The promising results, particularly the low nanomolar potency against key cancer-driving kinases, underscore the therapeutic potential of these novel molecules. [4][6]

References
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Comparative

A Senior Scientist's Guide: Benchmarking New Pyrrolo[2,3-d]pyrimidine Synthesis Routes Against Established Methods

Introduction: The Enduring Value of the 7-Deazapurine Scaffold The pyrrolo[2,3-d]pyrimidine core, also known as the 7-deazapurine scaffold, is a cornerstone of modern medicinal chemistry. Its structural resemblance to th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Value of the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine core, also known as the 7-deazapurine scaffold, is a cornerstone of modern medicinal chemistry. Its structural resemblance to the native purine bases allows it to function as a privileged scaffold, effectively interacting with a multitude of biological targets. This has led to its incorporation into blockbuster therapeutics, most notably as a critical component of Janus kinase (JAK) inhibitors like Tofacitinib (Xeljanz®) and Ruxolitinib (Jakafi®), which are used to treat autoimmune diseases and myelofibrosis.[1]

Given its therapeutic importance, the efficient and scalable synthesis of this heterocyclic system is a matter of significant academic and industrial interest. For decades, established, multi-step routes have been the workhorses for producing these molecules. However, these classical methods often suffer from limitations such as harsh reaction conditions, low atom economy, and challenges in scalability.

This guide provides a comparative analysis of these established methods against novel, more streamlined synthetic strategies that have emerged in recent years. We will delve into the mechanistic underpinnings of each approach, present objective, data-driven comparisons, and provide detailed experimental protocols to offer researchers, chemists, and drug development professionals a practical framework for selecting the optimal synthetic route for their specific needs.

Pillar 1: Established Synthesis Routes - The Tried-and-True Approach

Classical syntheses of the pyrrolo[2,3-d]pyrimidine core typically follow a linear sequence, constructing the pyrrole ring onto a pre-formed pyrimidine precursor.[2] A representative and industrially vital example is the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for numerous kinase inhibitors.[3][4]

This traditional approach, while reliable, is often characterized by several demanding steps:

  • Initial Pyrimidine Formation: Synthesis often begins with the condensation of small, inexpensive building blocks like ethyl cyanoacetate and thiourea to form a substituted hydroxypyrimidine.[3]

  • Desulfurization: If a thiourea-based route is used, a harsh desulfurization step using reagents like Raney Nickel is required.[5]

  • Pyrrole Ring Annulation: The pyrrole ring is then constructed onto the pyrimidine core, often using a reagent like 2-chloroacetaldehyde.[3]

  • Chlorination: The final key step involves converting the 4-hydroxy group (or its tautomeric keto form) into the more versatile 4-chloro intermediate using potent chlorinating agents like phosphorus oxychloride (POCl₃).[3][6]

Advantages:

  • Well-Established: The chemistry is well-understood and has been optimized over decades.

  • Readily Available Starting Materials: Utilizes cheap and commercially abundant basic chemicals.

Limitations:

  • Multiple Steps: Often involves 4-5 linear steps, leading to lower overall yields.[6]

  • Harsh Reagents: Employs hazardous and corrosive reagents like POCl₃ and potentially pyrophoric Raney Nickel.[3][5]

  • Waste Generation: The multi-step nature contributes to significant solvent and reagent waste.

  • Scalability Challenges: While used at scale, issues like exotherm control and handling of hazardous materials require specialized engineering controls.[7]

Pillar 2: Novel Synthesis Routes - A Paradigm Shift in Efficiency

Modern synthetic chemistry prioritizes efficiency, atom economy, and milder conditions. In the context of pyrrolo[2,3-d]pyrimidine synthesis, this has led to the development of elegant and powerful new routes.

Multicomponent and Cascade Reactions (MCRs)

These strategies represent a significant leap in efficiency by combining three or more starting materials in a single pot to form the complex product in a cascade of reactions. This approach dramatically reduces the number of synthetic steps and purification operations.

A prominent example is the one-pot, three-component reaction between arylglyoxals, 6-aminouracil derivatives, and a third component (like a barbituric acid derivative), often under mild catalytic conditions.[8] Another powerful method is the I₂/DMSO promoted cascade annulation of 6-aminouracils with aurones, which proceeds in a single step with high atom economy to deliver highly functionalized products in excellent yields (up to 99%).[9][10]

Advantages:

  • High Step Economy: Drastically reduces the number of synthetic operations.

  • High Atom Economy: Incorporates a majority of the atoms from the starting materials into the final product.[10]

  • Mild Conditions: Often proceeds at moderate temperatures with less aggressive reagents.[8]

  • Structural Diversity: Allows for the rapid generation of a library of diverse analogs by simply varying the input components.

Modern Cross-Coupling Strategies

Palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have revolutionized C-C and C-N bond formation. These methods are now being applied to the core synthesis and functionalization of the pyrrolo[2,3-d]pyrimidine scaffold, offering unparalleled versatility and functional group tolerance.[11][12] For instance, the Buchwald-Hartwig C-N cross-coupling is a key step in synthesizing derivatives designed as covalent inhibitors, allowing for the precise installation of amine-containing side chains.[11]

Advantages:

  • Versatility: Enables the introduction of a wide range of aryl, heteroaryl, and amine substituents.

  • Functional Group Tolerance: Compatible with a broad array of functional groups that would not survive classical reaction conditions.

  • Predictability: The mechanisms are well-understood, making them reliable tools for target-oriented synthesis.

Head-to-Head Comparison: A Data-Driven Analysis

To provide a clear benchmark, the following table compares the different synthetic philosophies using the synthesis of a functionalized pyrrolo[2,3-d]pyrimidine as a model.

MetricEstablished Route (e.g., from Aminopyrimidine)Novel MCR/Cascade RouteNovel Cross-Coupling Route
Typical Overall Yield 20-45%[6][13]70-99%[8][10]60-85% (for the coupling step)[11]
Number of Steps 4 - 61 - 22 - 3 (from a common intermediate)
Step Economy LowHighModerate to High
Atom Economy LowVery HighModerate
Reaction Conditions Often harsh (high temp, strong acid/base, POCl₃)[3]Generally mild (catalytic, moderate temp)[8]Mild to moderate (requires catalyst, ligands)
Reagent Safety Profile Use of hazardous reagents (POCl₃, Raney Ni)[3][5]Often uses safer, commercially available reagents.Requires transition metal catalysts (e.g., Palladium).
Scalability Proven but challenging (exotherms, waste)[7][14]Promising; some examples demonstrated at gram-scale.[10]Well-established for many cross-coupling types.
Substrate Scope Generally limited by harsh conditions.Broad, depends on the specific MCR components.Very broad, excellent functional group tolerance.[11]

Visualizing the Synthetic Strategy

The choice of a synthetic route is a critical decision driven by the project's goals. The following workflow illustrates a logical approach to this selection process.

G start Define Target Pyrrolo[2,3-d]pyrimidine Structure q1 Is structural diversity the primary goal (e.g., library synthesis)? start->q1 q2 Is the target a known analog with an established route? q1->q2 No mcr Prioritize Multicomponent / Cascade Routes (MCR) q1->mcr Yes q4 Does the structure require late-stage functionalization with sensitive groups? q2->q4 No established Evaluate Established Multi-Step Routes q2->established Yes q3 Is scalability (>1 kg) a critical requirement? q3->mcr No, explore pilot scale optimize Optimize Established Route for Scale q3->optimize Yes q4->q3 No cross_coupling Prioritize Cross-Coupling Strategies q4->cross_coupling Yes established->q3

Caption: Decision workflow for selecting a pyrrolo[2,3-d]pyrimidine synthesis route.

The following diagram illustrates a simplified mechanism for a key Dimroth rearrangement, a process that can occur during the synthesis of certain nitrogen-rich pyrrolo[2,3-d]pyrimidines, leading to isomeric products.[15][16]

G cluster_0 Dimroth Rearrangement Mechanism A 1. Nucleophilic Attack (e.g., by OH⁻) B 2. Ring Opening (Formation of Acyclic Intermediate) A->B C 3. C-N Bond Rotation B->C D 4. Ring Closure (New N-C bond formation) C->D E 5. Isomeric Product D->E Product Rearranged Amine Heterocycle E->Product Start Starting Imine Heterocycle Start->A H₂O / Base

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS Number: 1638767-44-8), a halogenated heterocyclic compound commonly...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS Number: 1638767-44-8), a halogenated heterocyclic compound commonly used in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Assessment and Initial Precautions

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] The assigned GHS pictogram is GHS07, indicating it is an irritant.[1] The parent scaffold, 7H-pyrrolo[2,3-d]pyrimidine, is also noted to be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[2]

Given these hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times.

Table 1: Hazard Profile of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Hazard StatementDescriptionGHS PictogramSignal Word
H302Harmful if swallowedGHS07 (Exclamation Mark)Warning
H315Causes skin irritationGHS07 (Exclamation Mark)Warning
H319Causes serious eye irritationGHS07 (Exclamation Mark)Warning
H335May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation of chemical waste is the cornerstone of safe laboratory practice and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4][5] This "cradle-to-grave" approach ensures that hazardous waste is managed safely from generation to final disposal.[4][5][6]

Solid Waste Disposal

Solid waste includes the pure compound, contaminated spatulas, weigh boats, and absorbent materials from spill cleanups.

  • Designate a "Halogenated Organic Solid Waste" container. This container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[7][8]

  • Label the container clearly. The label must include the words "Hazardous Waste," the full chemical name "Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate," and the associated hazards (e.g., "Irritant").[9][10]

  • Transfer solid waste directly into the designated container. Avoid leaving residues on external surfaces.

  • Keep the container closed at all times, except when adding waste. [8][10][11]

  • Store the container in a designated Satellite Accumulation Area (SAA). The SAA should be at or near the point of generation and inspected weekly for any signs of leakage.[8][11]

Liquid Waste Disposal

Liquid waste may include solutions containing the compound, as well as solvent rinses of contaminated glassware.

  • Designate a "Halogenated Organic Liquid Waste" container. This should be a solvent-safe container, typically a plastic-coated glass bottle or a high-density polyethylene carboy, to prevent breakage and leaks.[7][10]

  • Ensure chemical compatibility. Do not mix incompatible wastes. For instance, acids should be kept separate from bases and cyanides.[8][9] Since this compound is a halogenated organic, it should be collected with other halogenated solvents.[10][12]

  • Label the container appropriately. The label must clearly state "Hazardous Waste," "Halogenated Organic Waste," and list all components, including solvents and "Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate."[10]

  • Keep the container securely capped. This prevents the release of volatile organic compounds (VOCs).[8][11]

  • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[8]

  • Store the liquid waste container in secondary containment (e.g., a spill tray) within a designated Satellite Accumulation Area.[7]

Decontamination and Disposal of Empty Containers

Empty containers that once held Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate must be handled as hazardous waste unless properly decontaminated.

  • Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect the rinsate as "Halogenated Organic Liquid Waste."

  • Once triple-rinsed, the container can be managed as non-hazardous solid waste. Deface or remove the original label before disposal to prevent confusion.[7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and alert personnel in the immediate area.

  • If the spill is significant, contact your institution's Environmental Health and Safety (EHS) department.

  • For minor spills (manageable by laboratory personnel):

    • Ensure proper PPE is worn.

    • Contain the spill with an absorbent material (e.g., vermiculite or a spill pad).

    • Carefully collect the contaminated absorbent material and place it in the designated "Halogenated Organic Solid Waste" container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Decision-Making for Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste related to Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

WasteDisposalDecisionTree start_node start_node decision_node decision_node process_node process_node waste_stream_node waste_stream_node end_node end_node start Waste Generation (Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate) is_solid Is the waste solid? start->is_solid Identify Waste Type is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste_protocol Follow Solid Waste Protocol: - Use designated container - Label correctly - Store in SAA is_solid->solid_waste_protocol Yes is_empty_container Is it an empty container? is_liquid->is_empty_container No liquid_waste_protocol Follow Liquid Waste Protocol: - Use compatible container - Segregate from non-halogenated - Label with all components - Store in secondary containment in SAA is_liquid->liquid_waste_protocol Yes is_empty_container->start No (Re-evaluate) decontaminate_container Triple-rinse with appropriate solvent is_empty_container->decontaminate_container Yes halogenated_solid_waste Halogenated Organic Solid Waste Stream solid_waste_protocol->halogenated_solid_waste halogenated_liquid_waste Halogenated Organic Liquid Waste Stream liquid_waste_protocol->halogenated_liquid_waste collect_rinsate Collect rinsate as halogenated liquid waste decontaminate_container->collect_rinsate non_hazardous_waste Non-Hazardous Solid Waste decontaminate_container->non_hazardous_waste After decontamination and label removal collect_rinsate->halogenated_liquid_waste

Caption: Waste disposal decision tree for Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

Final Disposal and Minimization

All collected hazardous waste must be disposed of through your institution's certified hazardous waste management vendor. Never dispose of this compound down the drain or in the regular trash.[13]

Waste minimization should be a priority in any research setting.[11] Strategies include:

  • Ordering only the necessary quantities of the chemical.

  • Maintaining an accurate chemical inventory to avoid purchasing duplicates.

  • Designing experiments to use the smallest scale feasible.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

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  • Safety D
  • Solvents & Petroleum Service, Inc. (2015).
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Handling

A Researcher's Comprehensive Guide to Safely Handling Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for...

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for handling Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, a potent heterocyclic compound. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through value beyond the product itself.

Hazard Identification and Risk Assessment: Understanding the Compound

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a powdered organic compound. The primary operational risks are associated with its physical form and toxicological profile.

Hazard Classification:

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedGHS07
H315Causes skin irritationGHS07
H319Causes serious eye irritationGHS07
H335May cause respiratory irritationGHS07

A thorough risk assessment is the first step in any experimental plan. Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and understand the potential routes of exposure.[1][2] The powdered nature of this chemical increases the risk of aerosolization and inhalation, making containment and respiratory protection critical considerations.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it should be tailored to the specific risks of the procedure.[3][4]

Eye and Face Protection
  • Minimum Requirement: Safety glasses with side shields are mandatory for all laboratory work.

  • Recommended for Handling Powder: When weighing or transferring the powder, chemical splash goggles are essential to provide a complete seal around the eyes, protecting against airborne particles.

  • High-Risk Operations: For procedures with a higher risk of splashing or aerosolization, a face shield worn over chemical splash goggles offers an additional layer of protection.

Hand Protection

The choice of glove material is critical for preventing skin contact. Nitrile and butyl rubber are common choices, but they have different strengths.

Glove TypeRecommended UseRationale
Nitrile Gloves General handling, protection against a variety of solvents, oils, and some acids and bases.[5][6]Good for incidental contact and provides excellent dexterity. However, not all nitrile gloves offer the same level of protection, and their resistance to specific organic solvents can vary.[7][8]
Butyl Rubber Gloves Handling highly corrosive acids, ketones, and esters.[5][7]Offers superior resistance to a wide range of chemicals, making them a good choice for situations with a higher risk of prolonged or intense exposure.[6][9]

For handling Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, a double-gloving strategy using two pairs of nitrile gloves is a robust approach for most benchtop procedures. For larger quantities or situations with a higher risk of spills, wearing a heavier-duty butyl rubber glove over a nitrile glove is recommended. Always inspect gloves for any signs of degradation or perforation before use.

Body Protection

A standard laboratory coat is the minimum requirement. For tasks involving larger quantities of the compound or a significant risk of contamination, a disposable gown or coverall provides more comprehensive protection.

Respiratory Protection

Due to the respiratory irritation hazard of the powdered compound, respiratory protection is a critical component of your safety protocol. The selection of a respirator depends on the scale of the operation and the effectiveness of engineering controls.

Respirator TypeAssigned Protection Factor (APF)Recommended Use
N95 Filtering Facepiece Respirator 10For handling small quantities in a well-ventilated area or a chemical fume hood.
Half-Mask Elastomeric Respirator with P100 filters 10Offers a better face seal and higher filtration efficiency than an N95. Recommended for routine handling of the powder.
Full-Facepiece Elastomeric Respirator with P100 filters 50Provides a higher level of respiratory protection and also protects the eyes and face. Ideal for handling larger quantities or in situations with a higher potential for aerosolization.
Powered Air-Purifying Respirator (PAPR) 25-1000 (depending on style)Recommended for prolonged work or when a higher level of protection is required. The positive pressure inside the hood reduces the chance of inward leakage.

A proper fit test is mandatory for all tight-fitting respirators to ensure their effectiveness.[4]

Operational Plan: From Benchtop to Disposal

A well-defined operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Engineering Controls
  • Chemical Fume Hood: All work with powdered Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ventilated Balance Enclosure: When weighing the powder, a ventilated balance enclosure or a dedicated powder handling hood provides an additional layer of containment and prevents contamination of the surrounding lab space.

Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including your PPE, weighing paper, spatulas, and solvent.

  • Donning PPE: Put on your lab coat, followed by your safety goggles and respirator. Finally, don two pairs of nitrile gloves.

  • Weighing: Carefully weigh the desired amount of the compound onto a tared weigh paper inside the ventilated balance enclosure or fume hood.

  • Transfer: Gently transfer the powder to your reaction vessel. Use a spatula to aid the transfer and tap the weigh paper to ensure all the powder is transferred.

  • Dissolution: Add the solvent to the reaction vessel and gently swirl to dissolve the compound.

  • Cleanup: Wipe down the spatula and the work surface in the fume hood with a damp paper towel.

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Disposal Prep Gather Equipment & PPE Don_PPE Don PPE Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Transfer Transfer to Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Clean_Area Decontaminate Work Area Dissolve->Clean_Area Doff_PPE Doff PPE Clean_Area->Doff_PPE Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste

Caption: A streamlined workflow for safely handling powdered chemical compounds.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh paper, and contaminated paper towels, should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Decontamination
  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Surfaces: The work area in the fume hood should be wiped down with a suitable solvent and then cleaned with soap and water.

Final Disposal

All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office.[10][11] Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent, such as vermiculite or sand. Place the absorbed material in a sealed container for disposal as hazardous waste. For a large spill, evacuate the area and contact your institution's EHS office.

By adhering to these guidelines, you can handle Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate with confidence, ensuring both your safety and the integrity of your research.

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  • 3M. (n.d.). 2010 Respirator Selection Guide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
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